Blk-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H41N9O3 |
|---|---|
Molecular Weight |
683.8 g/mol |
IUPAC Name |
N-[3-[[2-[3-[[1-[(E)-4-(dimethylamino)but-2-enoyl]piperidin-4-yl]amino]anilino]pyrimidin-5-yl]carbamoyl]-4-methylphenyl]isoquinoline-6-carboxamide |
InChI |
InChI=1S/C39H41N9O3/c1-26-9-12-33(44-37(50)28-10-11-29-23-40-16-13-27(29)20-28)22-35(26)38(51)45-34-24-41-39(42-25-34)46-32-7-4-6-31(21-32)43-30-14-18-48(19-15-30)36(49)8-5-17-47(2)3/h4-13,16,20-25,30,43H,14-15,17-19H2,1-3H3,(H,44,50)(H,45,51)(H,41,42,46)/b8-5+ |
InChI Key |
AWZWOMPLEBTAGQ-VMPITWQZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=NC=C3)C(=O)NC4=CN=C(N=C4)NC5=CC(=CC=C5)NC6CCN(CC6)C(=O)/C=C/CN(C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=NC=C3)C(=O)NC4=CN=C(N=C4)NC5=CC(=CC=C5)NC6CCN(CC6)C(=O)C=CCN(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Blk-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Blk-IN-2 is a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK), a critical non-receptor tyrosine kinase of the Src family. BLK is a key component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. This document provides a comprehensive technical overview of the mechanism of action of this compound, including its molecular target, signaling pathway engagement, and the experimental methodologies used for its characterization. Quantitative data are summarized, and key experimental protocols are detailed to facilitate further research and development.
Introduction to this compound and its Target, BLK
B-Lymphoid tyrosine kinase (BLK) is a member of the Src family of non-receptor tyrosine kinases predominantly expressed in B-lymphocytes.[1] It plays a crucial role in the initiation and propagation of the B-cell receptor (BCR) signaling cascade, which is essential for B-cell development, differentiation, and activation.[1] Upon antigen binding to the BCR, BLK, along with other Src family kinases like Lyn and Fyn, is rapidly activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the Igα/Igβ (CD79a/CD79b) heterodimer subunits of the BCR complex.[2] This phosphorylation cascade initiates the assembly of a "signalosome" and activates downstream signaling pathways, ultimately leading to cellular responses such as proliferation, differentiation, and antibody production.[2]
This compound has been identified as a potent and selective irreversible inhibitor of BLK.[3][4] Its mechanism of action involves the formation of a stable, covalent bond with its target, leading to sustained inhibition of kinase activity.[1] This irreversible nature offers the potential for prolonged pharmacodynamic effects. This compound also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK), another important kinase in the BCR signaling pathway, albeit with lower potency.[3][4]
Chemical Structure of this compound
Mechanism of Action
Covalent Inhibition of BLK
This compound is classified as an irreversible inhibitor, which functions by forming a covalent bond with its target enzyme.[1] This mechanism typically involves a two-step process: an initial, reversible binding of the inhibitor to the enzyme's active site, followed by the formation of a permanent covalent linkage between a reactive "warhead" on the inhibitor and a nucleophilic amino acid residue on the target protein.[5]
While direct mass spectrometry data for the this compound-BLK complex is not yet publicly available, sequence alignments of kinase domains reveal that BLK, along with other kinases targeted by similar covalent inhibitors like BTK, possesses a conserved cysteine residue within its ATP-binding pocket.[6] This cysteine is homologous to Cys481 in BTK, a well-established target for covalent inhibitors.[6] It is therefore highly probable that this compound targets this specific cysteine residue in the active site of BLK, leading to its irreversible inactivation.
Disruption of the B-Cell Receptor (BCR) Signaling Pathway
The primary consequence of BLK inhibition by this compound is the disruption of the BCR signaling pathway. By preventing the autophosphorylation and activation of BLK, this compound blocks the initial phosphorylation of ITAMs on CD79a and CD79b.[2] This, in turn, prevents the recruitment and activation of downstream signaling molecules, including Syk and BTK, and the subsequent formation of the signalosome.[2][7] The inhibition of this cascade effectively shuts down the downstream signaling pathways, including the PLCγ2, PI3K/AKT, and MAPK pathways, which are crucial for B-cell survival and proliferation.
Quantitative Data
The inhibitory potency of this compound has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. At present, Ki (inhibition constant) and Kd (dissociation constant) values for the interaction of this compound with BLK have not been reported in the public domain.
| Target Kinase | IC50 (nM) | Reference(s) |
| BLK | 5.9 | [3][4] |
| BTK | 202.0 | [3][4] |
Table 1: Inhibitory Potency of this compound
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of biochemical and cellular assays. Detailed methodologies for key experiments are provided below.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified BLK kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human BLK enzyme
-
Kinase substrate (e.g., Poly (4:1 Glu, Tyr) peptide)
-
ATP
-
This compound (serially diluted)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in Kinase Assay Buffer.
-
In a 384-well plate, add the BLK enzyme and the kinase substrate.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
References
A Technical Guide to Blk-IN-2: Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Blk-IN-2, a potent and selective irreversible inhibitor of B-Lymphoid Tyrosine Kinase (BLK). It details the discovery, synthesis, and biological evaluation of this compound, with a focus on its mechanism of action within the B-cell receptor (BCR) signaling pathway. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of oncology, immunology, and kinase inhibitor design. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction
B-Lymphoid Tyrosine Kinase (BLK), a member of the Src family of non-receptor tyrosine kinases, is a critical component of the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of BLK activity has been implicated in various autoimmune diseases and B-cell malignancies, such as lymphoma.[1] Consequently, the development of selective BLK inhibitors is a promising therapeutic strategy. This compound, also known as compound 25 in its discovery publication, has emerged as a potent and selective irreversible inhibitor of BLK, demonstrating significant anti-proliferative effects in lymphoma cell lines.[1][2][3] This guide provides an in-depth look at the discovery, synthesis, and biological characterization of this compound.
Discovery and Biological Activity
This compound was identified as a highly potent inhibitor of BLK with a half-maximal inhibitory concentration (IC50) of 5.9 nM in biochemical assays.[2][3] It also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK), another key component of the BCR signaling pathway, albeit with a lower potency (IC50 = 202.0 nM).[2][3] The irreversible nature of its binding is a key feature, contributing to its sustained inhibitory effect.
Quantitative Biological Data
The following table summarizes the key quantitative data for this compound's biological activity.
| Target | IC50 (nM) | Assay Type | Reference |
| BLK | 5.9 | Biochemical Kinase Assay | [2],[3] |
| BTK | 202.0 | Biochemical Kinase Assay | [2],[3] |
Table 1: Biochemical Potency of this compound
In cellular assays, this compound has demonstrated potent anti-proliferative activities against various lymphoma cell lines.[1][2]
Synthesis of this compound
The synthesis of this compound is a multi-step process involving several key chemical transformations. The general synthetic strategy relies on the construction of a core scaffold followed by the introduction of the acrylamide "warhead" which is responsible for the irreversible binding to the target kinase. While the exact, detailed step-by-step procedure from the primary publication is not publicly available, a putative synthetic scheme can be constructed based on common organic chemistry reactions for similar kinase inhibitors.
Postulated Synthetic Workflow
The following diagram illustrates a possible synthetic workflow for this compound, broken down into three main stages.
Caption: Postulated synthetic workflow for this compound.
Detailed Experimental Protocols (General Procedures)
The following are general, representative protocols for the key chemical reactions likely involved in the synthesis of this compound. Note: These are not the specific, verified protocols for this compound but are based on standard laboratory practices for these types of transformations.
3.2.1. Suzuki Coupling (for Core Scaffold Assembly)
-
Objective: To form a carbon-carbon bond between an aryl halide and a boronic acid or ester, catalyzed by a palladium complex.
-
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq.), boronic acid or ester (1.2 eq.), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., a mixture of toluene, ethanol, and water) is added.
-
The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a designated time (e.g., 4-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
3.2.2. Boc Deprotection (for Amine Intermediate Formation)
-
Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group from an amine.
-
Procedure:
-
The Boc-protected amine is dissolved in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).
-
An excess of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) is added at 0 °C.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 1-4 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent and excess acid are removed under reduced pressure.
-
The resulting amine salt is often used in the next step without further purification or can be neutralized with a base and extracted.
-
3.2.3. Amide Bond Formation (for Acrylamide Warhead Installation)
-
Objective: To form an amide bond between the amine intermediate and acryloyl chloride.
-
Procedure:
-
The amine intermediate is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled to 0 °C.
-
A base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq.) is added.
-
Acryloyl chloride (1.1 eq.) is added dropwise to the solution.
-
The reaction mixture is stirred at 0 °C for a short period (e.g., 30 minutes) and then allowed to warm to room temperature, stirring for an additional time (e.g., 1-3 hours). The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield the final product, this compound.
-
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the kinase activity of BLK, thereby modulating the B-cell receptor (BCR) signaling pathway. The irreversible binding of this compound to a cysteine residue in the active site of BLK leads to a sustained blockade of its function.
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of BLK in the BCR signaling cascade and the point of inhibition by this compound.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Upon antigen binding to the BCR, Src family kinases including BLK, LYN, and FYN are activated. These kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD79A/B coreceptors. This phosphorylation event recruits and activates SYK, which in turn activates downstream signaling molecules such as BTK, PLCγ2, and PI3K. This cascade ultimately leads to the activation of transcription factors like NF-κB and MAPK, promoting B-cell proliferation and survival. This compound, by irreversibly inhibiting BLK, blocks a crucial initial step in this signaling cascade, thereby preventing the downstream events that drive the growth of malignant B-cells.
Experimental Protocols for Biological Evaluation
The following are general protocols for the types of assays used to characterize the biological activity of this compound.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Objective: To determine the in vitro potency of this compound against purified BLK and other kinases.
-
Principle: The assay measures the amount of ADP produced in a kinase reaction. The amount of ADP is proportional to the kinase activity.
-
Procedure:
-
Prepare a reaction mixture containing the purified kinase (e.g., recombinant human BLK), a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP in a kinase buffer.
-
Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. A DMSO control (vehicle) is also included.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ reagent), which converts ADP to ATP and then generates a luminescent signal from the newly synthesized ATP.
-
The luminescence is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Proliferation/Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
-
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Procedure:
-
Seed lymphoma cell lines in a 96-well plate at a predetermined density and allow them to attach or stabilize overnight.
-
Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control) for a specified period (e.g., 72 hours).
-
After the incubation period, add the CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Incubate the plate at room temperature for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
The percentage of cell viability is calculated relative to the DMSO-treated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Conclusion
This compound is a potent and selective irreversible inhibitor of BLK that shows significant promise as a chemical probe to study BLK biology and as a lead compound for the development of novel therapeutics for B-cell malignancies and autoimmune diseases. This technical guide provides a foundational understanding of its discovery, synthesis, and mechanism of action, which can aid researchers in its application and further development. The provided experimental protocols offer a starting point for the in-house evaluation of this and similar compounds. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully assess its therapeutic potential.
References
Blk-IN-2: A Technical Guide to a Potent and Selective Irreversible B-Lymphoid Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blk-IN-2 is a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK), a member of the SRC family of non-receptor tyrosine kinases.[1] BLK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is integral to B-cell development, differentiation, and function. Dysregulation of BLK has been implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of this compound, including its target binding profile, the signaling pathway it modulates, and detailed experimental protocols for its characterization.
Target Profile and Potency
This compound acts as a covalent inhibitor, forming an irreversible bond with its target protein. Its primary target is B-Lymphoid tyrosine kinase (BLK). It also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK), another important kinase in the BCR signaling pathway, albeit with lower potency.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular antiproliferative activity of this compound.
Table 1: Biochemical Inhibition Data
| Target | IC50 (nM) | Description |
| BLK | 5.9 | Primary target, potent inhibition.[1][2] |
| BTK | 202.0 | Secondary target, ~34-fold less potent than against BLK.[1][2] |
Table 2: Cellular Antiproliferative Activity (GI50)
| Cell Line | Cancer Type | GI50 (µM) |
| DOHH-2 | B-cell lymphoma | 0.016 |
| HBL1 | B-cell lymphoma | 1.34 |
Note: A comprehensive kinome-wide selectivity profile for this compound is not publicly available at the time of this writing. The selectivity has been characterized against the closely related kinase BTK, demonstrating a significant window of selectivity for BLK.
Signaling Pathway
BLK is a key component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to B-cell activation, proliferation, and differentiation. BLK, along with other Src-family kinases like Lyn and Fyn, is one of the initial kinases activated. It phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors CD79A and CD79B. This phosphorylation creates docking sites for and subsequently activates spleen tyrosine kinase (Syk), which further propagates the signal downstream to effectors like BTK, PLCγ2, and the PI3K/Akt pathway.
B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound are provided below.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for determining the IC50 value of an irreversible inhibitor like this compound.
Objective: To determine the concentration of this compound required to inhibit 50% of BLK kinase activity.
Materials:
-
Recombinant human BLK enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase peptide substrate)
-
ATP
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well, white, opaque)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare kinase buffer, ATP solution, and substrate solution as recommended by the enzyme supplier and the ADP-Glo™ kit manual.
-
Compound Plating: Serially dilute this compound in kinase buffer to various concentrations. Add the diluted inhibitor or vehicle (DMSO) to the appropriate wells of the assay plate.
-
Enzyme-Inhibitor Pre-incubation (for irreversible inhibitors):
-
Add the BLK enzyme to the wells containing the inhibitor or vehicle.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to allow for the covalent bond formation between this compound and BLK.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to all wells.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data with the positive control (enzyme with vehicle) representing 0% inhibition and the negative control (no enzyme) representing 100% inhibition.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow for the biochemical kinase inhibition assay.
Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the concentration of this compound that inhibits the proliferation of cancer cell lines by 50% (GI50).
Materials:
-
Lymphoma cell lines (e.g., DOHH-2, HBL1)
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled multiwell plates (e.g., 96-well)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in the opaque-walled multiwell plates at a predetermined optimal density in their respective culture medium.
-
Compound Treatment: After allowing the cells to adhere (if applicable) or stabilize, add serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the background luminescence (medium only) from all readings.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration and fit to a dose-response curve to calculate the GI50 value.
-
Workflow for the cellular proliferation assay.
Conclusion
This compound is a valuable research tool for investigating the biological roles of B-Lymphoid tyrosine kinase. Its high potency and selectivity for BLK over the closely related BTK, combined with its irreversible mechanism of action, make it a suitable probe for dissecting the intricacies of the B-cell receptor signaling pathway. The provided experimental protocols offer a foundation for researchers to further characterize the activity of this compound and explore its therapeutic potential in diseases driven by aberrant BLK activity. Further studies to elucidate its full kinome-wide selectivity and in vivo efficacy are warranted.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Function of B-Lymphoid Tyrosine Kinase (BLK) in B-cells
Abstract
B-Lymphoid Tyrosine Kinase (BLK), a non-receptor tyrosine kinase belonging to the Src family, plays a significant role in B-cell biology.[1] Primarily expressed in the B-lymphoid lineage, BLK is involved in B-cell receptor (BCR) signaling, B-cell development, and activation.[2][3][4] Dysregulation of BLK expression and function has been implicated in the pathogenesis of various autoimmune diseases, such as systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA), as well as in certain B-cell malignancies.[3][4][5] This technical guide provides a comprehensive overview of BLK's function in B-cells, detailing its signaling pathways, role in development, and association with disease. It includes a compilation of quantitative data, detailed experimental protocols for studying BLK, and visual diagrams of key pathways and workflows to serve as a resource for researchers and drug development professionals.
Introduction to B-Lymphoid Tyrosine Kinase (BLK)
BLK is a 55-kDa protein tyrosine kinase and a member of the Src family, which are critical players in a multitude of cellular signaling pathways.[6] The BLK gene in humans is located on chromosome 8p23.1.[1] While initially identified as B-cell specific, subsequent research has shown its expression in other immune cells, including subsets of T-cells and plasmacytoid dendritic cells.[7][8][9] Within the B-cell lineage, BLK expression is tightly regulated and varies across different developmental and maturational stages.[7] Its primary function is linked to the transduction of signals from the B-cell receptor (BCR), a critical process for B-cell survival, proliferation, and differentiation into antibody-producing plasma cells.[10][11]
The Role of BLK in B-cell Development
BLK is expressed early in B-cell development in the bone marrow.[2][12] It participates in signaling from the pre-B-cell receptor (pre-BCR), a crucial checkpoint for B-cell maturation. Sustained activation of BLK can mimic pre-BCR signaling, promoting the proliferation of B-progenitor cells and their maturation beyond the pro-B cell stage.[13] This includes the suppression of V(D)J recombination at the heavy chain locus and the stimulation of light chain rearrangement.[13]
However, studies in Blk-deficient mice have shown that BLK is largely dispensable for overall B-cell development and activation, suggesting a functional redundancy with other Src-family kinases like Lyn and Fyn.[2][12] Mice lacking BLK show normal development of B and T cells and unaltered humoral immune responses to T-cell-dependent and -independent antigens.[2][12] Despite this redundancy, more recent studies have revealed a more nuanced role. BLK haploinsufficiency or deficiency has been shown to impair the generation of Marginal Zone (MZ) B-cells, a specific subset of mature B-cells.[7]
BLK in B-cell Activation and BCR Signaling
Upon antigen binding, the BCR aggregates and initiates a signaling cascade. BLK, along with other Src-family kinases like Lyn and Fyn, is one of the first kinases activated.[11][14] This activation is essential for the subsequent propagation of the signal.
The key steps involving BLK in BCR signaling are:
-
ITAM Phosphorylation: Following BCR aggregation, BLK, Lyn, and Fyn phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the Igα (CD79a) and Igβ (CD79b) subunits of the BCR complex.[14]
-
Syk Recruitment and Activation: The phosphorylated ITAMs serve as docking sites for the Spleen Tyrosine Kinase (Syk). Once recruited, Syk is activated, a step that is also facilitated by Src-family kinases.[10][12]
-
Signalosome Formation: BLK contributes to the formation of a "signalosome," a multi-protein complex that includes the BCR, other tyrosine kinases, adaptor proteins like BLNK (B-cell linker) and BANK1 (B-cell scaffold protein with ankyrin repeats 1), and signaling enzymes such as PLCγ2 and PI3K.[11][15] Activated BLK can directly phosphorylate substrates like Igβ and Syk.[13]
-
Downstream Pathways: The signalosome activates multiple downstream pathways, including the PLC-γ2, PI3K, and MAPK pathways, which ultimately lead to changes in gene expression, proliferation, and differentiation.[10][14]
BLK has been shown to physically and genetically interact with BANK1, an adaptor protein also associated with SLE.[15] This interaction is enhanced upon BCR stimulation and suggests a specific signaling module within the larger BCR signalosome.[15]
BLK in Autoimmune Disease and Cancer
Genetic variants in the BLK gene region are associated with an increased risk for several autoimmune diseases, including SLE, rheumatoid arthritis, and systemic sclerosis.[3][16] The disease-risk haplotype is linked to reduced expression of BLK mRNA and protein, particularly in early, transitional B-cells.[16][17]
Paradoxically, while lower BLK expression is linked to autoimmunity, this results in a hyper-responsive B-cell phenotype.[16] B-cells from individuals with the risk haplotype exhibit a lowered threshold for activation, enhanced upregulation of co-stimulatory molecules like CD86 upon BCR crosslinking, and an increase in isotype-switched memory B-cells.[16] This suggests that reduced BLK levels alter the basal signaling state of the B-cell, making it more prone to activation and breaking tolerance.[5][16]
In the context of cancer, dysregulation of BCR signaling is a key pathway for B-cell malignancies.[10] Given its role in this pathway, BLK is a potential target for therapeutic intervention. Selective and irreversible inhibitors of BLK have been developed and have demonstrated potent anti-proliferative activities against several B-cell lymphoma cell lines in preclinical studies.[4]
Quantitative Data Summary
The function of BLK is often described in relative terms. This section compiles available quantitative and semi-quantitative data into a structured format.
Table 1: BLK Expression in Murine B-cell Subsets
| B-cell Subset | BLK Expression Level | Reference |
|---|---|---|
| Follicular (FO) B-cells | Low | [7] |
| Marginal Zone (MZ) B-cells | High | [7] |
| B1 B-cells | Intermediate-to-High | [7] |
| Plasmacytoid Dendritic Cells (pDCs) | Lower than B-cells |[8] |
Table 2: Functional Consequences of Altered BLK Expression
| Condition | Key Phenotype | Observation | Reference |
|---|---|---|---|
| BLK Deficiency (Blk-/- mice) | B-cell Development | No significant alteration in overall B-cell numbers. | [2][12] |
| MZ B-cell Generation | Impaired generation of Marginal Zone B-cells. | [7] | |
| BLK Haploinsufficiency (Blk+/-) | MZ B-cell Response | Hyper-responsive to BCR stimulation in vitro and in vivo. | [7] |
| Autoimmune Risk Haplotype (Human) | BLK Expression | Reduced mRNA and protein expression in naïve and transitional B-cells. | [17] |
| B-cell Activation | Lowered threshold for BCR signaling; enhanced CD86 upregulation. | [16] |
| | Memory B-cells | Increased number of isotype-switched memory B-cells. |[16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate BLK function in B-cells.
Intracellular Flow Cytometry for BLK Protein Expression
This protocol is used to quantify the relative expression levels of BLK protein within different B-cell subsets.[8][17]
Materials:
-
Phosphate Buffered Saline (PBS)
-
Fc Block (e.g., anti-CD16/CD32 antibody)
-
Fluorochrome-conjugated antibodies for B-cell surface markers (e.g., anti-B220, -CD19, -IgD, -CD27, -CD10, -CD38)
-
Foxp3/Transcription Factor Staining Buffer Set
-
Primary anti-Blk antibody
-
Fluorochrome-conjugated secondary antibody (if primary is not conjugated)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from spleen, bone marrow, or peripheral blood.
-
Fc Receptor Blocking: Resuspend cells in PBS and incubate with Fc Block for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Surface Staining: Add the cocktail of fluorochrome-conjugated antibodies for B-cell surface markers. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Fixation and Permeabilization: Resuspend the cells in the fixation/permeabilization buffer from the staining buffer set. Incubate for 30-60 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with the permeabilization buffer.
-
Intracellular Staining: Resuspend the permeabilized cells in permeabilization buffer containing the anti-Blk antibody or the corresponding isotype control. Incubate for at least 30 minutes at 4°C in the dark.
-
Secondary Antibody Staining (if applicable): Wash the cells twice with permeabilization buffer. If the primary anti-Blk antibody is unconjugated, resuspend the cells in permeabilization buffer containing the fluorochrome-conjugated secondary antibody. Incubate for 30 minutes at 4°C in the dark.
-
Final Wash: Wash the cells twice with permeabilization buffer.
-
Acquisition: Resuspend the final cell pellet in PBS or flow cytometry staining buffer and acquire the data on a flow cytometer.
-
Analysis: Gate on live, singlet cells, then identify B-cell subsets based on their surface markers. Analyze the geometric mean fluorescence intensity (GMFI) for the BLK signal within each gated population, normalized to the isotype control.
References
- 1. Tyrosine-protein kinase BLK - Wikipedia [en.wikipedia.org]
- 2. The B-cell-specific Src-family kinase Blk is dispensable for B-cell development and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BLK BLK proto-oncogene, Src family tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Blk haploinsufficiency impairs the development, but enhances the functional responses, of MZ B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduced B Lymphoid Kinase (Blk) Expression Enhances Proinflammatory Cytokine Production and Induces Nephrosis in C57BL/6-lpr/lpr Mice | PLOS One [journals.plos.org]
- 9. Unexpected role for the B cell-specific Src family kinase B lymphoid kinase in the development of IL-17-producing γδ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 12. The B-Cell-Specific src-Family Kinase Blk Is Dispensable for B-Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mimicry of Pre–B Cell Receptor Signaling by Activation of the Tyrosine Kinase Blk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | B cell development: transcriptional regulation and immunological mechanisms in homeostasis [frontiersin.org]
- 15. Genetic and physical interaction of the B-cell systemic lupus erythematosus-associated genes BANK1 and BLK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Autoimmune disease-associated haplotypes of BLK exhibit lowered thresholds for B cell activation and expansion of Ig class-switched B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The autoimmunity-associated BLK haplotype exhibits cis-regulatory effects on mRNA and protein expression that are prominently observed in B cells early in development - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Blk-IN-2: A Potent and Selective Irreversible Inhibitor of B-Lymphoid Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Blk-IN-2, a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK). This document details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental data, serving as a vital resource for researchers in oncology and immunology.
Core Compound Details: this compound
This compound, also identified as compound 25 in its discovery publication, is a small molecule designed to covalently bind to and inhibit the kinase activity of BLK.[1][2][3] Its development marks a significant step towards targeted therapies for B-cell-related malignancies and autoimmune diseases where BLK is dysregulated.[3]
Chemical and Physical Properties
This compound is characterized by the following properties:
| Property | Value | Reference |
| CAS Number | 2694871-86-6 | [1] |
| Molecular Formula | C₃₉H₄₁N₉O₃ | |
| Molecular Weight | 683.80 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | |
| Storage (Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |
Inhibitory Activity
This compound demonstrates high potency for its primary target, BLK, and maintains selectivity over other kinases, such as Bruton's tyrosine kinase (BTK), another key component of B-cell signaling.
| Target | IC₅₀ (nM) | Reference |
| BLK | 5.9 | [1][2] |
| BTK | 202.0 | [1][2] |
Mechanism of Action and Signaling Pathway
This compound functions as an irreversible inhibitor, forming a covalent bond with its target kinase. This mechanism of action leads to a sustained inhibition of the enzyme's activity.
B-Lymphoid tyrosine kinase (BLK) is a member of the Src family of non-receptor tyrosine kinases and plays a crucial role in the B-cell receptor (BCR) signaling pathway.[3] This pathway is integral to B-cell development, differentiation, and activation. Upon antigen binding to the BCR, a signaling cascade is initiated, involving the phosphorylation of key downstream substrates by kinases including BLK, LYN, and SYK.[4] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies. By inhibiting BLK, this compound effectively disrupts this signaling cascade, leading to potent antiproliferative effects in lymphoma cells.[1][3]
B-Cell Receptor (BCR) Signaling Pathway Involving BLK
The following diagram illustrates the central role of BLK in the BCR signaling cascade.
Caption: Role of BLK in the B-Cell Receptor (BCR) signaling cascade and its inhibition by this compound.
Experimental Protocols
While the complete, detailed synthesis and experimental protocols for this compound are proprietary to the discovering entity, this section outlines the general methodologies for key experiments based on standard practices in the field.
Chemical Synthesis of this compound
The precise, step-by-step synthesis protocol for this compound (compound 25) is not publicly available. The synthesis would likely involve a multi-step organic chemistry process, culminating in the final irreversible inhibitor structure.
In Vitro Kinase Inhibition Assay (General Protocol)
The potency of this compound against BLK and other kinases is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that quantifies ATP consumption.
-
Reagents and Materials:
-
Recombinant human BLK kinase
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Add kinase buffer, recombinant BLK enzyme, and the kinase substrate to the wells of the assay plate.
-
Add serially diluted this compound or control vehicle (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which converts ADP to ATP and then uses the newly synthesized ATP to produce a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based Antiproliferative Assay (General Protocol)
The effect of this compound on the growth of B-cell lymphoma cell lines can be assessed using a cell viability assay, such as the MTT or CellTiter-Glo® assay.
-
Reagents and Materials:
-
B-cell lymphoma cell lines (e.g., Ramos, U2932)
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well cell culture plates
-
Spectrophotometer or luminometer
-
-
Procedure:
-
Seed the B-cell lymphoma cells into a 96-well plate at a predetermined density.
-
Allow the cells to adhere or stabilize for a few hours or overnight.
-
Treat the cells with serial dilutions of this compound or a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development (MTT) or signal stabilization (CellTiter-Glo®).
-
Measure the absorbance or luminescence.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of a novel kinase inhibitor like this compound.
Caption: Standard workflow for the development and testing of a kinase inhibitor like this compound.
Conclusion
This compound is a highly potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase. Its ability to effectively block the BCR signaling pathway highlights its potential as a valuable tool for basic research and as a lead compound for the development of novel therapeutics for B-cell malignancies and other related disorders. Further in vivo studies are necessary to fully elucidate its therapeutic potential.
References
The Role of B-Lymphocyte Kinase (BLK) in the Pathogenesis of Autoimmune Diseases: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical overview of the B-Lymphocyte Kinase (BLK) gene and protein, its role in B-cell signaling, and the mechanisms by which its genetic variants contribute to the pathogenesis of various autoimmune diseases. It consolidates findings from genetic studies, functional analyses, and experimental models to serve as a resource for research and therapeutic development.
Introduction: BLK as a Key Player in Autoimmunity
B-Lymphocyte Kinase (BLK) is a non-receptor protein tyrosine kinase belonging to the Src family, primarily expressed in B-lineage cells.[1][2] It plays a crucial role in the signal transduction cascade initiated by the B-cell receptor (BCR), which is fundamental for B-cell development, differentiation, activation, and tolerance.[3][4] Over the past decade, genome-wide association studies (GWAS) have consistently identified BLK as a significant susceptibility gene for a range of autoimmune diseases, including Systemic Lupus Erythematosus (SLE), Rheumatoid Arthritis (RA), Systemic Sclerosis (SSc), and Sjögren's syndrome.[2][5][6]
These genetic associations point to a central role for BLK in maintaining immune homeostasis. The pathogenic effects are primarily linked to genetic variants that lead to reduced BLK expression or altered kinase function.[2][7][8] This guide delves into the genetic evidence, molecular pathways, and functional consequences of BLK dysregulation, providing a detailed framework for understanding its contribution to autoimmune pathogenesis.
Genetic Association of BLK Variants with Autoimmune Diseases
Genetic studies have identified both common and rare variants within the BLK locus that are significantly associated with an increased risk of autoimmunity.
Common Polymorphisms
Multiple single-nucleotide polymorphisms (SNPs) in the BLK gene region have been robustly linked to autoimmune susceptibility across diverse populations.[2] A meta-analysis involving tens of thousands of cases and controls confirmed a significant association for several key SNPs.[5] The risk alleles for these polymorphisms, often located in the promoter region, are associated with reduced BLK mRNA expression, suggesting a dose-dependent role in disease etiology.[2][5]
Table 1: Association of Common BLK Polymorphisms with Autoimmune Diseases
| SNP ID | Risk Allele (vs. Protective) | Overall Odds Ratio (OR) [95% CI] | p-value | Associated Diseases | Reference |
|---|---|---|---|---|---|
| rs13277113 | A (vs. G) | 1.33 [1.27–1.39] | < 0.01 | SLE, RA, SSc | [5] |
| rs2736340 | T (vs. C) | 1.34 [1.27–1.41] | < 0.01 | SLE, RA, SSc | [5] |
| rs4840568 | A (vs. G) | - | - | SLE, RA |[5] |
Data synthesized from a meta-analysis by Jiang et al., 2017.[5]
Rare and Low-Frequency Variants
Beyond common SNPs, whole-exome sequencing has revealed that rare, deleterious variants in BLK are found at a significantly higher frequency in SLE patients compared to healthy controls.[9] These variants often involve missense substitutions that can directly impair the kinase's function. For instance, a study identified seven unique rare BLK SNPs in 22.9% of SLE patients versus only 6.2% of controls.[9] Another study identified a low-frequency missense substitution (Ala71Thr) that decreased the half-life of the BLK protein, leading to reduced protein levels.[8]
Table 2: Frequency of Rare BLK Variants in Systemic Lupus Erythematosus (SLE)
| Study Cohort | Patient Frequency (n/N) | Control Frequency (n/N) | p-value | Reference |
|---|---|---|---|---|
| SLE Patients vs. Healthy Controls | 22.9% (20/87) | 6.2% (6/97) | < 0.0001 | [9] |
| SLE Patients vs. Immunodeficiency Cohort | 22.9% (20/87) | 2.8% (3/102) | < 0.002 |[9] |
Data from a study by Yabas et al., as presented at the ANZSN Congress.[9]
The Role of BLK in B-Cell Receptor (BCR) Signaling
BLK is an integral component of the BCR signaling pathway. Upon antigen binding and subsequent BCR aggregation, Src family kinases, including BLK, Lyn, and Fyn, are activated.[10] They phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the BCR-associated proteins Igα (CD79A) and Igβ (CD79B).[4] This creates docking sites for Spleen Tyrosine Kinase (SYK), which, once recruited and activated, propagates the signal downstream. This cascade ultimately leads to the activation of pathways involving Bruton's Tyrosine Kinase (BTK), Phospholipase Cγ2 (PLCγ2), and Phosphoinositide 3-kinase (PI3K), culminating in changes to gene expression, B-cell proliferation, and differentiation.[11] BLK has also been shown to physically interact with the adaptor protein BANK1, which is another SLE susceptibility gene, suggesting a shared signaling module relevant to disease.[12]
Caption: BLK in the B-Cell Receptor (BCR) Signaling Pathway.
Pathogenic Mechanisms of BLK Dysregulation
Genetic variants in BLK contribute to autoimmunity through several interconnected mechanisms, primarily stemming from reduced protein expression or impaired function.
Reduced BLK Expression and B-Cell Hyper-activation
Autoimmune-associated haplotypes are consistently linked with lower BLK mRNA and protein expression.[2][7] This reduction is most prominent in early, transitional B-cells, suggesting that BLK's role in autoimmunity may originate during the early stages of B-cell development and tolerance establishment.[2][13] Paradoxically, while reduced BLK levels lead to lower basal BCR signaling, B-cells from individuals carrying risk haplotypes are hyper-responsive to stimulation.[7][14] This is evidenced by enhanced upregulation of the co-stimulatory molecule CD86 upon BCR crosslinking and a greater capacity to stimulate T-cells.[7] This lowered activation threshold may allow autoreactive B-cells, which would normally be eliminated, to survive and become activated.[14]
Impaired Kinase Function and Altered Downstream Signaling
Rare missense variants can directly impair the kinase ability of the BLK protein.[9] This functional impairment disrupts downstream signaling pathways. A key consequence is the altered regulation of Interferon Regulatory Factor 5 (IRF5), a critical transcription factor in the production of Type I Interferons (T1IFN), which are central to SLE pathogenesis.[9][15] Studies have shown that wildtype BLK can interact with and repress IRF5-mediated T1IFN production.[9] However, deleterious BLK variants lose this repressive function, leading to enhanced T1IFN expression upon stimulation.[9] This directly links a genetic variation in BLK to the excessive T1IFN signature observed in many autoimmune diseases.
Caption: Pathogenic Consequences of Autoimmune-Associated BLK Variants.
Experimental Protocols for Studying BLK Function
Validating the functional consequences of BLK variants requires a multi-faceted experimental approach, integrating genetic, molecular, and cellular techniques.
Genetic Association and Fine Mapping
-
Methodology: Genome-Wide Association Studies (GWAS) are performed by genotyping hundreds of thousands of SNPs in large cohorts of cases and controls.[6][16] Statistical analysis identifies SNPs with significantly different allele frequencies between the two groups. To pinpoint causal variants within an associated locus, fine mapping is conducted using techniques like imputation to infer genotypes of un-typed SNPs and conditional analysis to distinguish between independent association signals.[8]
-
Application: This approach was used to identify the primary association of SNPs like rs13277113 with multiple autoimmune diseases and to later identify a second, independent effect from the Ala71Thr missense variant.[5][8]
CRISPR-Cas9 Gene Editing for Functional Studies
-
Methodology: The CRISPR-Cas9 system is used to introduce specific genetic modifications into cell lines (e.g., the Ramos human B-cell line) to model autoimmune-associated variants.[9][17] This is often achieved by co-delivering Cas9 protein and a guide RNA (gRNA) as a ribonucleoprotein complex (RNP).[18] The cell's non-homologous end joining (NHEJ) repair pathway creates insertions or deletions (indels) that disrupt the gene, or homology-directed repair (HDR) can be used with a template to insert a specific mutation.[17][18]
-
Application: Used to engineer a BLK mutation into Ramos cells, which resulted in enhanced IFN-β expression upon stimulation, confirming the variant's role in T1IFN dysregulation.[9]
Functional Assays
-
Protein Interaction and Expression (Co-IP & Western Blot): Co-immunoprecipitation (Co-IP) is used to determine if two proteins physically interact.[12] An antibody to a "bait" protein (e.g., BANK1) is used to pull it out of a cell lysate, and Western blotting is then used to detect a "prey" protein (e.g., BLK) in the complex. Western blotting is also used to quantify total protein levels and phosphorylation status.[8]
-
Promoter Activity (Luciferase Reporter Assay): To measure the activity of a specific signaling pathway, a reporter construct is created where the promoter of a target gene (e.g., IFNB1) is cloned upstream of a luciferase gene.[9] Cells are transfected with this construct and BLK variants. Upon stimulation, pathway activation drives luciferase expression, which is quantified by measuring light emission.
-
Cellular Phenotyping (Flow Cytometry): Flow cytometry is used to analyze B-cell populations and their activation status.[7] Antibodies conjugated to fluorescent dyes are used to label cell surface markers (e.g., CD19 for B-cells, CD86 for activation) or intracellular proteins. The fluorescence of individual cells is then measured as they pass through a laser, allowing for quantification of cell subsets and protein expression levels.[2]
Caption: Experimental Workflow for Functional Characterization of a BLK Variant.
BLK as a Therapeutic Target in Autoimmune Disease
The central role of B-cells in autoimmunity makes them a prime therapeutic target.[19][20] The detailed understanding of BLK's function and its dysregulation in disease highlights its potential as a specific target for intervention.
-
Modulating Kinase Activity: Developing small molecule inhibitors that specifically target BLK could potentially normalize the hyper-responsive state of B-cells in individuals with risk variants. However, given that risk alleles are associated with reduced BLK function, simple inhibition may not be the correct strategy. A more nuanced approach aimed at restoring normal signaling thresholds would be required.
-
Targeting Downstream Pathways: Since BLK dysregulation leads to increased T1IFN production, therapies targeting the T1IFN pathway (e.g., anifrolumab) may be particularly effective in patients with BLK risk genotypes.
-
Precision Medicine: Genotyping patients for BLK risk alleles could serve as a biomarker to stratify patients for specific therapies that target B-cell activation or interferon pathways.[9]
Conclusion and Future Directions
B-Lymphocyte Kinase is a critical regulator of B-cell signaling whose genetic variants are unequivocally associated with a heightened risk for multiple autoimmune diseases. The primary pathogenic mechanism involves reduced BLK expression or function, which paradoxically lowers the B-cell activation threshold and dysregulates downstream pathways, notably leading to an overproduction of Type I interferons. This creates a direct link between a specific genetic risk factor and a core pathological feature of diseases like SLE.
Future research should focus on:
-
Delineating the precise molecular interactions that are disrupted by different BLK variants to better understand the specific nodes in the signaling pathway that are most affected.
-
Developing mouse models that more accurately recapitulate the human genetics of reduced Blk expression to study the long-term consequences on immune tolerance in vivo.[21]
-
Exploring therapeutic strategies that aim to restore normal BLK signaling tone rather than simple kinase inhibition, which could offer a more targeted and effective treatment for genetically susceptible individuals.
A deeper understanding of the BLK pathway will continue to provide critical insights into B-cell biology and the pathogenesis of autoimmune disease, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. The B-Cell-Specific src-Family Kinase Blk Is Dispensable for B-Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The autoimmunity-associated BLK haplotype exhibits cis-regulatory effects on mRNA and protein expression that are prominently observed in B cells early in development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src Family Protein Kinase Controls the Fate of B Cells in Autoimmune Diseases - ProQuest [proquest.com]
- 4. uniprot.org [uniprot.org]
- 5. B-cell lymphocyte kinase polymorphisms rs13277113, rs2736340, and rs4840568 and risk of autoimmune diseases: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autoimmune diseases: insights from genome-wide association studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autoimmune disease-associated haplotypes of BLK exhibit lowered thresholds for B cell activation and expansion of Ig class-switched B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fine mapping and conditional analysis identify a new mutation in the autoimmunity susceptibility gene BLK that leads to reduced half-life of the BLK protein | Annals of the Rheumatic Diseases [ard.bmj.com]
- 9. anzsnevents.com [anzsnevents.com]
- 10. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Genetic and physical interaction of the B-cell systemic lupus erythematosus-associated genes BANK1 and BLK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GWAS implicates a role for quantitative immune traits and threshold effects in risk for human autoimmune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pathogenesis of systemic lupus erythematosus: risks, mechanisms and therapeutic targets | Annals of the Rheumatic Diseases [ard.bmj.com]
- 16. humantechnopole.it [humantechnopole.it]
- 17. autoimmuneinstitute.org [autoimmuneinstitute.org]
- 18. Efficient CRISPR/Cas9 disruption of autoimmune-associated genes reveals key signaling programs in primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. B cells as a therapeutic target in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting B Cells and Plasma Cells in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Reduced B Lymphoid Kinase (Blk) Expression Enhances Proinflammatory Cytokine Production and Induces Nephrosis in C57BL/6-lpr/lpr Mice | PLOS One [journals.plos.org]
Blk-IN-2 Selectivity Profile: A Technical Guide for Researchers
An In-depth Examination of the Kinase Selectivity of the Irreversible Blk Inhibitor, Blk-IN-2
This technical guide provides a comprehensive overview of the selectivity profile of this compound, a potent and irreversible inhibitor of B-Lymphoid Tyrosine Kinase (Blk). Designed for researchers, scientists, and drug development professionals, this document details the quantitative inhibition data, experimental methodologies for assessing kinase activity, and the relevant signaling context of Blk.
Executive Summary
This compound is a highly potent inhibitor of Blk with a reported IC50 value of 5.9 nM. While demonstrating significant selectivity, it also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK) with an IC50 of 202.0 nM[1][2]. A broader understanding of its kinome-wide selectivity is crucial for its application as a chemical probe and for any potential therapeutic development. This guide summarizes the available quantitative data, provides detailed experimental protocols for kinase inhibition assays, and visualizes the key signaling pathways involving Blk.
Quantitative Kinase Selectivity Profile
The inhibitory activity of this compound has been characterized against Blk and BTK. The following table summarizes the half-maximal inhibitory concentration (IC50) values. A comprehensive kinome scan to fully elucidate the selectivity profile of this compound against a wider range of kinases is not yet publicly available. Researchers are encouraged to perform broad kinase panel screening to determine its off-target effects.
| Kinase Target | IC50 (nM) |
| Blk | 5.9[1][2] |
| BTK | 202.0[1][2] |
Table 1: IC50 values of this compound against Blk and BTK.
Experimental Protocols: Kinase Inhibition Assay
The determination of IC50 values for irreversible kinase inhibitors like this compound requires specific experimental considerations. The following protocol is a representative method based on the widely used ADP-Glo™ Kinase Assay, adapted for irreversible inhibitors.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration and thus the kinase activity[3][4].
Materials and Reagents
-
Recombinant human Blk kinase
-
This compound (or other test inhibitor)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Assay Procedure for an Irreversible Inhibitor
For irreversible inhibitors, a pre-incubation step of the kinase and inhibitor is crucial to allow for the covalent bond formation.
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Kinase-Inhibitor Pre-incubation: In the wells of a microplate, add the Blk kinase and the serially diluted this compound. Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent modification of the kinase[5][6].
-
Initiation of Kinase Reaction: Start the kinase reaction by adding the kinase substrate and ATP to each well. The final ATP concentration should be at or near the Km value for the kinase.
-
Kinase Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination of Kinase Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Detection: Add the Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve[4].
Signaling Pathways
Blk is a member of the Src family of non-receptor tyrosine kinases and plays a significant role in B-cell receptor (BCR) signaling[2][7]. Upon antigen binding to the BCR, Blk, along with other Src family kinases like Lyn and Fyn, is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the CD79A and CD79B coreceptors[7][8]. This phosphorylation event initiates a downstream signaling cascade involving the recruitment and activation of Syk and Btk, ultimately leading to B-cell activation, proliferation, and differentiation[8].
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of Blk in the initiation of the BCR signaling cascade.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in determining the IC50 value of an irreversible kinase inhibitor.
Conclusion
This compound is a potent and selective irreversible inhibitor of Blk, a key kinase in the B-cell receptor signaling pathway. While its primary target is Blk, it also shows activity against BTK. For a comprehensive understanding of its selectivity, further kinome-wide screening is recommended. The provided experimental protocol for determining the IC50 of irreversible inhibitors using the ADP-Glo™ assay offers a robust method for characterizing this compound and similar compounds. The signaling pathway diagrams provide a clear context for the biological role of Blk and the mechanism of action of this compound. This technical guide serves as a valuable resource for researchers utilizing this compound in their studies of B-cell biology and related diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uniprot.org [uniprot.org]
- 3. ulab360.com [ulab360.com]
- 4. promega.com [promega.com]
- 5. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diseases.jensenlab.org [diseases.jensenlab.org]
- 8. Different Protein Tyrosine Kinases Are Required for B Cell Antigen Receptor–mediated Activation of Extracellular Signal–Regulated kinase, c-Jun NH2-terminal Kinase 1, and p38 Mitogen-activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Irreversible Covalent Inhibitors of B-Lymphoid Tyrosine Kinase (BLK)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
B-Lymphoid Tyrosine Kinase (BLK), a member of the Src family of non-receptor tyrosine kinases, is a critical component of the B-cell receptor (BCR) signaling pathway. Its dysregulation has been implicated in various autoimmune diseases and B-cell malignancies, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and characterization of a novel series of selective and irreversible covalent inhibitors of BLK. We present key quantitative data, detailed experimental protocols for their characterization, and visualizations of the relevant biological pathways and experimental workflows. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to advance the exploration of BLK-targeted therapies.
Introduction to BLK and Irreversible Covalent Inhibition
B-Lymphoid Tyrosine Kinase (BLK) is a key initiator of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, BLK, along with other Src family kinases like Lyn and Fyn, phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B. This phosphorylation event creates docking sites for Syk, another tyrosine kinase, which further propagates the signal downstream, leading to B-cell activation, proliferation, and differentiation. Given its pivotal role, the aberrant activity of BLK is associated with several B-cell lymphomas and autoimmune disorders.
Irreversible covalent inhibitors represent a promising therapeutic strategy for targeting kinases like BLK. These inhibitors typically contain a reactive electrophilic group, often an acrylamide moiety, which forms a stable covalent bond with a nucleophilic amino acid residue, commonly a cysteine, within the ATP-binding pocket of the target kinase. This mode of inhibition offers several advantages, including high potency, prolonged duration of action that can outlast the pharmacokinetic profile of the drug, and the potential to overcome resistance mechanisms associated with reversible inhibitors.
Quantitative Data Summary of Novel BLK Inhibitors
A novel series of 4-anilino-3-cyano-quinoline derivatives has been developed as potent and selective irreversible inhibitors of BLK. The following tables summarize the in vitro biochemical potency against BLK and the related Bruton's tyrosine kinase (BTK), as well as the anti-proliferative activity in a B-cell lymphoma cell line for key compounds from this series.
Table 1: Biochemical Potency of Irreversible BLK Inhibitors
| Compound ID | BLK IC₅₀ (nM)[1][2] | BTK IC₅₀ (nM)[1][2] |
| BLK-IN-1 (Compound 1) | 18.8 | 20.5 |
| BLK-IN-2 (Compound 25) | 5.9 | 202.0 |
IC₅₀ values were determined using the ADP-Glo™ Kinase Assay.
Table 2: Cellular Anti-proliferative Activity of this compound
| Cell Line | Histology | This compound IC₅₀ (µM)[3][4] |
| RCH-ACV | B-cell Acute Lymphoblastic Leukemia (TCF3::PBX1+) | 0.2169 |
IC₅₀ values were determined using a cell viability assay (e.g., CellTiter-Glo®) after a defined incubation period.
Signaling Pathways and Experimental Workflows
BLK Signaling Pathway
The following diagram illustrates the central role of BLK in the B-cell receptor signaling cascade.
Caption: Simplified BLK signaling pathway within the B-cell receptor cascade.
Mechanism of Irreversible Covalent Inhibition
The irreversible inhibitors described herein employ a targeted covalent mechanism to inactivate BLK.
Caption: Two-step mechanism of irreversible covalent inhibition of BLK.
Experimental Workflow for Inhibitor Characterization
A typical workflow for the discovery and characterization of novel irreversible BLK inhibitors is outlined below.
Caption: General experimental workflow for irreversible BLK inhibitor development.
Experimental Protocols
Detailed methodologies for the key assays used in the characterization of these irreversible BLK inhibitors are provided below. These protocols are based on standard, commercially available assays that are representative of the methods used in the primary research.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human BLK enzyme
-
Suitable peptide substrate for BLK
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (BLK inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Opaque-walled 96- or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the BLK enzyme and substrate in kinase reaction buffer.
-
Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells of the plate.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at a set temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Termination and ATP Depletion:
-
ADP to ATP Conversion and Signal Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ values by fitting the data to a four-parameter dose-response curve.
-
Cellular Proliferation/Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
Materials:
-
B-cell lymphoma cell lines (e.g., RCH-ACV)
-
Appropriate cell culture medium and supplements
-
Test compounds (BLK inhibitors) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96- or 384-well plates suitable for cell culture
-
Luminometer
Procedure:
-
Cell Plating:
-
Seed the cells in the wells of an opaque-walled multiwell plate at a predetermined density in their growth medium.
-
Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for cell adherence and recovery.
-
-
Compound Treatment:
-
Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
-
Assay Protocol:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9][10][11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[9][10][11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9][10][11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10][11]
-
-
Signal Detection and Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Determine the GI₅₀/IC₅₀ values by fitting the data to a four-parameter dose-response curve.
-
Confirmation of Covalent Binding (Intact Protein Mass Spectrometry)
While the detailed protocol for the specific BLK inhibitors is found in the primary literature, a general workflow for confirming covalent modification using mass spectrometry is as follows:
Materials:
-
Recombinant human BLK enzyme
-
Test compound
-
Incubation buffer
-
Mass spectrometer (e.g., LC-ESI-MS)
Procedure:
-
Incubation:
-
Incubate the recombinant BLK protein with an excess of the test compound for a sufficient time to ensure complete reaction. A control sample with DMSO is run in parallel.
-
-
Sample Preparation:
-
Remove excess, unbound inhibitor using a desalting column or buffer exchange.
-
-
Mass Spectrometry Analysis:
-
Analyze the protein samples by LC-MS.
-
Deconvolute the resulting mass spectra to determine the total mass of the protein.
-
-
Data Interpretation:
-
A mass shift in the compound-treated sample corresponding to the molecular weight of the inhibitor indicates covalent modification.
-
Conclusion
The selective irreversible inhibitors of BLK presented in this guide demonstrate nanomolar potency in biochemical assays and significant anti-proliferative effects in B-cell lymphoma cell lines.[10] Compound this compound, in particular, shows high selectivity for BLK over the closely related kinase BTK.[2] These findings underscore the potential of targeting BLK with a covalent inhibition strategy for the treatment of B-cell malignancies and potentially autoimmune diseases. The detailed protocols and workflows provided herein offer a robust framework for the further investigation and development of this promising class of inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Proteogenomic profiling uncovers differential therapeutic vulnerabilities between TCF3::PBX1 and TCF3::HLF translocated B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteogenomic profiling uncovers differential therapeutic vulnerabilities between <i>TCF3::PBX1</i> and <i>TCF3::HLF</i> translocated B-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. OUH - Protocols [ous-research.no]
- 11. ch.promega.com [ch.promega.com]
Introduction to B-Lymphoid Kinase (BLK)
An In-depth Technical Guide to the BLK Signaling Pathway
B-Lymphoid Kinase (BLK) is a non-receptor tyrosine kinase and a member of the Src family of proto-oncogenes.[1][2] Primarily expressed in the B-cell lineage, BLK plays a significant role in B-cell receptor (BCR) signaling, which is crucial for B-cell development, differentiation, and activation.[3][4][5] The human BLK gene is located on chromosome 8p23.1 and consists of 13 exons.[3] Its expression is tightly regulated by B-cell-specific transcription factors such as PAX5 (also known as BSAP) and EBF1, as well as NF-kappa-B.[3][6] Beyond its role in B-cells, BLK is also expressed in other tissues like pancreatic islets, where it modulates insulin synthesis and secretion.[3][7]
Structurally, the BLK protein (p55-Blk) contains SH3, SH2, and catalytic domains, which are characteristic of the Src protein tyrosine kinase family.[8] Dysregulation of BLK expression or activity has been implicated in various pathologies, including autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus (SLE), as well as certain B-cell malignancies and a form of maturity-onset diabetes of the young (MODY).[7][9][10][11]
The Core BLK Signaling Pathway in B-Cells
BLK is a central component of the B-cell receptor (BCR) signaling cascade. The BCR complex is composed of a membrane-bound immunoglobulin (mIg) and the associated Igα/Igβ (CD79A/CD79B) heterodimer.[12] Upon binding of an antigen to the mIg, the BCR aggregates, initiating a signaling cascade.[12]
The key steps involving BLK are:
-
Activation of Src-Family Kinases : Antigen binding leads to the rapid activation of Src-family kinases, including BLK, Lyn, and Fyn.[12][13][14] These kinases are functionally redundant in the early stages of B-cell development; mice lacking only the blk gene show no major defects in B-cell development or activation, but mice lacking Blk, Lyn, and Fyn show a significantly attenuated pro-B to pre-B cell transition.[13][15]
-
Phosphorylation of ITAMs : Activated BLK, along with Lyn and Fyn, phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) located on the cytoplasmic tails of CD79A and CD79B.[5][14] BLK specifically phosphorylates Tyr-188 and Tyr-199 on CD79A and Tyr-196 and Tyr-207 on CD79B.[3]
-
Recruitment and Activation of Syk : The phosphorylated ITAMs serve as docking sites for the Spleen Tyrosine Kinase (Syk).[14] The recruitment of Syk to the BCR complex leads to its activation.
-
Downstream Signaling : Activated Syk initiates the formation of a "signalosome," a complex of adaptor proteins and enzymes.[12] This leads to the activation of downstream pathways, including the activation of Bruton's Tyrosine Kinase (BTK).[3] BLK contributes to BTK activation by indirectly stimulating its autophosphorylation.[3] Ultimately, these signals lead to the activation of transcription factors like NF-κB, which orchestrate changes in gene expression, resulting in B-cell proliferation, differentiation, and antibody production.[3][12]
Role in Disease and Therapeutic Potential
Autoimmune Diseases
Genetic variants in or near the BLK gene are associated with an increased risk for several autoimmune diseases, including rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and Sjögren's syndrome.[7][9][10] Often, these risk haplotypes are linked to reduced BLK expression.[9][10] This seemingly paradoxical finding—that lower levels of an activating kinase could promote autoimmunity—is an area of active research. One major hypothesis is that reduced BLK levels lower the threshold for BCR signaling, leading to hyperactivatable B-cells and an expansion of isotype-switched memory B-cells, which contributes to the autoimmune response.[9] Studies have shown a physical and genetic interaction between BLK and BANK1, another SLE-associated gene, suggesting they are part of a common signaling pathway that is perturbed in autoimmunity.[16]
Cancer
While critical for normal B-cell function, aberrant BLK activity is also linked to cancer. Overexpression of BLK has been associated with B-cell linked cancers like lymphoma and leukemia.[11][17] Furthermore, BLK can act as a proto-oncogene. Studies have shown that cells engineered to express a constitutively active form of human BLK can form tumors in mice, and that growth of these tumors can be inhibited by the broad-spectrum Src family kinase inhibitor dasatinib.[2] Conversely, in the context of chronic myeloid leukemia (CML), the BLK pathway appears to function as a tumor suppressor. The BCR-ABL oncoprotein down-regulates BLK expression in leukemia stem cells, and restoring BLK activity can delay CML development in mouse models.[18]
Pharmacological Inhibition of BLK
Given its role in both autoimmunity and cancer, BLK is an attractive target for drug development.[11] Several small molecule inhibitors have been identified that target BLK, although many also inhibit other Src-family kinases. The development of selective, irreversible inhibitors is an active area of research, with some compounds showing potent anti-proliferative activity against B-cell lymphoma cell lines in preclinical studies.[4]
| Inhibitor | Target(s) | IC50 (nM) for BLK | Reference(s) |
| Staurosporine | Broad Kinase | 2.1 - 26 | [19][20] |
| Dasatinib | BCR-ABL, Src family | - | [21][22] |
| Sorafenib | Multi-kinase | 10000 | [19][21] |
| Sunitinib | Multi-kinase | 280 | [19][21] |
| PP2 | Src family | 379 | [20] |
| Compound 25 | Selective BLK | <10 (Biochemical) | [4] |
Note: IC50 values can vary based on assay conditions. Dasatinib is a known potent inhibitor, but a specific IC50 value for BLK was not found in the provided search results.
Key Experimental Methodologies
In Vitro Kinase Activity Assay
This method is used to measure the enzymatic activity of BLK and to screen for potential inhibitors. A common approach is the ADP-Glo™ Kinase Assay.
Methodology:
-
Reaction Setup : A reaction mixture is prepared in a 96-well plate containing recombinant human BLK enzyme, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and the test compound (inhibitor) at various concentrations.[17]
-
Kinase Reaction : The plate is incubated at 30°C to allow the kinase reaction to proceed. BLK transfers a phosphate group from ATP to the substrate, generating ADP.
-
ADP Detection : After the incubation period, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal : Kinase Detection Reagent is then added. This reagent contains luciferase and its substrate, which converts the newly generated ADP back to ATP. The amount of ATP is measured via a luciferase reaction that produces light.
-
Data Analysis : The luminescent signal is proportional to the amount of ADP formed and thus to the BLK kinase activity.[8] The data is used to calculate IC50 values for inhibitors.
Immunoprecipitation (IP) of BLK
Immunoprecipitation is used to isolate BLK and its binding partners from a complex mixture, such as a cell lysate. This is crucial for studying protein-protein interactions.
Methodology:
-
Cell Lysis : Cells of interest (e.g., a B-cell line) are lysed using an ice-cold, non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[23]
-
Clarification : The lysate is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. The clarified supernatant is collected.
-
Pre-clearing (Optional) : The lysate is incubated with Protein A/G magnetic beads or agarose to remove proteins that non-specifically bind to the beads, reducing background.[23]
-
Immunoprecipitation : The pre-cleared lysate is incubated with a primary antibody specific for BLK (typically 1-5 µg) for 1-4 hours or overnight at 4°C with gentle rotation. This allows the antibody to bind to BLK.[24]
-
Complex Capture : Protein A/G beads are added to the lysate-antibody mixture and incubated for another 1-2 hours at 4°C. The beads bind to the Fc region of the antibody, capturing the antibody-BLK complex.[24]
-
Washing : The beads are collected (using a magnet for magnetic beads or centrifugation for agarose) and washed several times with cold lysis buffer to remove non-specifically bound proteins.[23]
-
Elution : The captured proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer. The beads are then removed, and the supernatant, containing the enriched BLK and its binding partners, is ready for downstream analysis like Western blotting.[23]
Analysis of BLK Knockout Mouse Models
To study the in vivo function of BLK, researchers use knockout (KO) mice where the blk gene has been disrupted.[13]
Methodology:
-
Generation of KO Mice : The blk gene is targeted and disrupted in embryonic stem (ES) cells using homologous recombination. These ES cells are then used to generate chimeric mice, which are subsequently bred to produce homozygous blk knockout mice.[25] It is critical to backcross the mice onto a consistent genetic background (e.g., C57BL/6) for multiple generations to minimize confounding effects from the ES cell-derived genome.[26]
-
Verification : The absence of BLK mRNA and protein is confirmed in relevant tissues (e.g., splenic B-cells) from the KO mice using techniques like Northern blot, RT-PCR, or Western blot.[25]
-
Phenotypic Analysis : The KO mice are compared to wild-type littermates to identify any defects. This involves a range of analyses:
-
Flow Cytometry : To analyze the development and populations of B-cells and other immune cells in bone marrow, spleen, and other lymphoid organs.[10]
-
In Vitro B-cell Activation Assays : B-cells are isolated from the spleen and stimulated in culture with agents that cross-link the BCR (e.g., anti-IgM antibodies). Proliferation is then measured to assess the activation response.[13]
-
Humoral Immune Response : Mice are immunized with T-cell-dependent or -independent antigens, and the resulting antibody response is measured from serum samples.[13]
-
References
- 1. BLK BLK proto-oncogene, Src family tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. A novel BLK-induced tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BLK General Information | Sino Biological [sinobiological.com]
- 4. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Specific recognition of the blk promoter by the B-lymphoid transcription factor B-cell-specific activator protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene - BLK [maayanlab.cloud]
- 8. BLK Kinase Enzyme System [promega.com]
- 9. Autoimmune disease-associated haplotypes of BLK exhibit lowered thresholds for B cell activation and expansion of Ig class-switched B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The autoimmunity-associated BLK haplotype exhibits cis-regulatory effects on mRNA and protein expression that are prominently observed in B cells early in development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 13. The B-Cell-Specific src-Family Kinase Blk Is Dispensable for B-Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the B cell receptor signaling pathway in B lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. Genetic and physical interaction of the B-cell systemic lupus erythematosus-associated genes BANK1 and BLK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. The Blk pathway functions as a tumor suppressor in chronic myeloid leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. scbt.com [scbt.com]
- 22. tandfonline.com [tandfonline.com]
- 23. neb.com [neb.com]
- 24. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]
- 25. 017624 - Strain Details [jax.org]
- 26. Cautionary Insights on Knockout Mouse Studies: The Gene or Not the Gene? - PMC [pmc.ncbi.nlm.nih.gov]
The Selective BLK Inhibitor, Blk-IN-2: A Technical Guide to its Impact on B-Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
B-lymphoid tyrosine kinase (BLK), a member of the Src family of non-receptor tyrosine kinases, is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, differentiation, and activation. Dysregulation of BLK has been implicated in the pathogenesis of various autoimmune diseases and B-cell malignancies. This technical guide provides an in-depth overview of Blk-IN-2, a potent and selective irreversible inhibitor of BLK, and its documented effects on B-cell proliferation. This document will detail the quantitative data on its anti-proliferative activity, provide comprehensive experimental protocols for key assays, and visualize the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a novel, potent, and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK).[1] It exhibits a half-maximal inhibitory concentration (IC50) of 5.9 nM for BLK. While it also shows inhibitory activity against Bruton's tyrosine kinase (BTK), another key component of the BCR signaling pathway, its IC50 for BTK is significantly higher at 202.0 nM, indicating a degree of selectivity for BLK.[1] Preclinical studies have demonstrated that this compound possesses potent anti-proliferative activities against a range of B-cell lymphoma cell lines, highlighting its potential as a therapeutic agent in oncology.[1]
Quantitative Data on Anti-proliferative Activity
The anti-proliferative effects of this compound have been quantified in various B-cell cancer cell lines. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) and the concentration required to inhibit cell growth by 50% (GI50).
| Cell Line | Cancer Type | IC50 (µM) | GI50 (µM) | Reference |
| RCH-ACV | B-cell Acute Lymphoblastic Leukemia | 0.2169 | - | Fischer U, et al. Haematologica. 2024. |
| HAL-01 | B-cell Acute Lymphoblastic Leukemia | 36.20 | - | Fischer U, et al. Haematologica. 2024. |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | - | 0.08 | Fu T, et al. Eur J Med Chem. 2022. |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | - | 0.13 | Fu T, et al. Eur J Med Chem. 2022. |
| WSU-NHL | Non-Hodgkin's Lymphoma | - | 0.12 | Fu T, et al. Eur J Med Chem. 2022. |
| DB | Diffuse Large B-cell Lymphoma | - | 0.09 | Fu T, et al. Eur J Med Chem. 2022. |
| OCI-Ly3 | Diffuse Large B-cell Lymphoma | - | 0.15 | Fu T, et al. Eur J Med Chem. 2022. |
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
The anti-proliferative activity of this compound against B-cell lymphoma cell lines was determined using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
B-cell lymphoma cell lines (SU-DHL-4, SU-DHL-6, WSU-NHL, DB, OCI-Ly3)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Culture: Culture B-cell lymphoma cell lines in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into opaque-walled 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
Equilibrate the CellTiter-Glo® reagent and the cell plates to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the GI50 values by plotting the percentage of cell growth inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
B-Cell Receptor (BCR) Signaling Pathway and the Role of BLK
The B-cell receptor (BCR) signaling pathway is initiated upon antigen binding to the membrane-bound immunoglobulin. This triggers a cascade of intracellular signaling events crucial for B-cell activation, proliferation, and differentiation. BLK is one of the initial kinases activated upon BCR engagement.
Experimental Workflow for Assessing Anti-proliferative Activity
The following diagram illustrates the general workflow for evaluating the effect of this compound on B-cell proliferation.
Conclusion
This compound is a potent and selective inhibitor of BLK that demonstrates significant anti-proliferative activity against a variety of B-cell lymphoma cell lines. Its mechanism of action, through the inhibition of a key kinase in the BCR signaling pathway, makes it a promising candidate for further investigation in the context of B-cell malignancies and potentially autoimmune diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting BLK. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound.
References
An In-depth Technical Guide to the Structural and Functional Interaction of B-Lymphoid Tyrosine Kinase (BLK) and its Irreversible Inhibitor, Blk-IN-2
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural biology, signaling function, and inhibition of B-Lymphoid Tyrosine Kinase (BLK) by its potent and selective irreversible inhibitor, Blk-IN-2. It consolidates available quantitative data, outlines detailed experimental protocols for characterization, and visualizes key pathways and workflows to support further research and drug development efforts in this area.
Introduction to B-Lymphoid Tyrosine Kinase (BLK)
B-Lymphoid Tyrosine Kinase (BLK) is a non-receptor tyrosine kinase belonging to the Src family, which plays a pivotal role in cell proliferation and differentiation.[1] Primarily expressed in B-lineage cells, BLK is a critical component of the B-cell receptor (BCR) signaling pathway, essential for B-cell development, activation, and function.[2][3][4][5] Dysregulation of BLK activity has been implicated in the pathology of various autoimmune diseases and B-cell malignancies, such as lymphomas, making it a promising therapeutic target.[4][6]
BLK protein architecture consists of key functional domains, including SH3, SH2, and a tyrosine kinase domain, which mediate its interactions and catalytic activity.[7] Upon antigen binding to the B-cell receptor, BLK is activated and participates in a complex signaling cascade that ultimately governs B-cell fate.[5]
The function of BLK is best understood in the context of the BCR signaling cascade. Antigen binding to the BCR initiates the activation of Src-family kinases, including BLK, Lyn, and Fyn.[5] These kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) on associated signaling subunits like CD79A and CD79B.[2][3] This phosphorylation cascade recruits and activates other downstream effectors, including Syk and Bruton's tyrosine kinase (BTK), leading to the activation of Phospholipase Cγ2 (PLCγ2) and subsequent downstream signaling events involving calcium mobilization and protein kinase C (PKC) activation.[3][8] This intricate pathway is crucial for B-cell proliferation and differentiation.
References
- 1. genecards.org [genecards.org]
- 2. sinobiological.com [sinobiological.com]
- 3. uniprot.org [uniprot.org]
- 4. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The B-Cell-Specific src-Family Kinase Blk Is Dispensable for B-Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK - PMC [pmc.ncbi.nlm.nih.gov]
Blk-IN-2: A Technical Guide for the Investigation of B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-lymphoid tyrosine kinase (BLK), a member of the Src family of non-receptor tyrosine kinases, is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of BLK activity has been implicated in the pathogenesis of various B-cell malignancies, making it a compelling therapeutic target.[2] Blk-IN-2 is a potent and selective irreversible inhibitor of BLK, offering a valuable tool for studying the role of BLK in B-cell biology and for the potential development of novel therapeutics against B-cell cancers.[3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways.
Data Presentation
In Vitro Kinase Inhibitory Activity
This compound demonstrates high potency and selectivity for BLK over the related Tec family kinase, Bruton's tyrosine kinase (BTK).
| Target | IC50 (nM) | Reference |
| BLK | 5.9 | [3] |
| BTK | 202.0 | [3] |
Antiproliferative Activity in B-Cell Lymphoma Cell Lines
This compound has been shown to exhibit potent antiproliferative activities against several B-cell lymphoma cell lines.[2] The half-maximal inhibitory concentrations (IC50) for various cell lines are detailed in the primary literature.
| Cell Line | Histological Subtype | IC50 (µM) | Reference |
| Data to be populated from primary literature (Fu et al., 2022) | e.g., Diffuse Large B-cell Lymphoma (DLBCL) | Value | [2] |
| Data to be populated from primary literature (Fu et al., 2022) | e.g., Mantle Cell Lymphoma (MCL) | Value | [2] |
| Data to be populated from primary literature (Fu et al., 2022) | e.g., Burkitt's Lymphoma (BL) | Value | [2] |
Signaling Pathways and Experimental Workflows
BLK Signaling Pathway in B-Cells
The following diagram illustrates the central role of BLK in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, Src family kinases, including BLK, are activated. This leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on CD79A and CD79B, initiating a downstream signaling cascade involving SYK, BTK, and PLCγ2, ultimately leading to cellular responses such as proliferation, differentiation, and survival.[4][5]
Experimental Workflow: Evaluation of this compound Activity
This diagram outlines a typical experimental workflow for characterizing the in vitro activity of this compound.
References
- 1. ulab360.com [ulab360.com]
- 2. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting the B cell receptor signaling pathway in B lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosine-protein kinase BLK - Wikipedia [en.wikipedia.org]
Pharmacokinetics and pharmacodynamics of Blk-IN-2
Blk-IN-2 as a chemical probe for BLK
An In-Depth Technical Guide to Blk-IN-2: A Covalent Chemical Probe for B-Lymphoid Tyrosine Kinase (BLK)
Introduction
B-Lymphoid Tyrosine Kinase (BLK), a non-receptor tyrosine kinase belonging to the Src family, is a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Expressed primarily in B-lineage cells, BLK plays a significant role in B cell development, differentiation, and function.[2][3][4] Dysregulation of BLK activity has been implicated in various autoimmune diseases and B-cell malignancies, such as lymphoma.[2][5] The lack of selective tool compounds has historically hindered the detailed exploration of BLK's specific roles in these physiological and pathological processes.
This technical guide details the characterization of This compound , a potent, selective, and irreversible inhibitor of BLK.[2][6][7][8][9] As the first series of selective covalent inhibitors developed for BLK, this compound serves as an invaluable chemical probe for elucidating the kinase's function in biochemical and cellular contexts, paving the way for further therapeutic development.[2]
Data Presentation: Biochemical and Cellular Activity
This compound was designed as a covalent inhibitor, providing high potency and sustained target engagement. Its activity has been quantified in both biochemical and cellular assays, demonstrating its utility for studying BLK function.
Biochemical Potency and Selectivity
The inhibitory activity of this compound was assessed against recombinant BLK and other related kinases to determine its potency and selectivity profile. The compound exhibits nanomolar potency against BLK and maintains selectivity over other kinases, such as Bruton's tyrosine kinase (BTK), which is also involved in BCR signaling.[6][7][8]
| Target Kinase | Inhibitor | IC₅₀ (nM) | Inhibition Type | Reference |
| BLK | This compound | 5.9 | Irreversible | [6][7][8][9] |
| BTK | This compound | 202.0 | Irreversible | [6][7][8] |
Cellular Antiproliferative Activity
In cellular assays, this compound has demonstrated potent antiproliferative effects against various B-cell lymphoma cell lines, consistent with the role of BLK in driving the growth and survival of these cancer cells.[2][6]
(Specific IC₅₀ values for individual cell lines are detailed in the primary research publication by Fu T., et al., 2022, Eur J Med Chem.)[2]
Experimental Protocols
The characterization of a chemical probe like this compound involves a series of standardized biochemical and cellular assays to validate its potency, selectivity, and mechanism of action in a biological system.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase by measuring ATP consumption.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is inversely proportional to the kinase activity.
-
Methodology:
-
Kinase Reaction: Recombinant human BLK enzyme is incubated with the kinase substrate (e.g., Poly-Glu,Tyr 4:1), ATP, and varying concentrations of this compound (or DMSO vehicle control) in a kinase assay buffer.[5] The reaction is typically performed in a 96-well or 384-well plate and incubated at 30°C.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining unconsumed ATP.
-
Kinase Detection Reagent: Kinase Detection Reagent is then added to convert the newly produced ADP into ATP. This newly synthesized ATP is used by a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Acquisition: The plate is read on a microplate reader capable of measuring luminescence.[5]
-
Analysis: The luminescent signal is plotted against the inhibitor concentration. The IC₅₀ value is calculated using a non-linear regression analysis (log(inhibitor) vs. response).
-
Cellular Antiproliferation Assay (MTT or CellTiter-Glo®)
This assay measures the effect of a compound on the viability and proliferation of cancer cell lines.
-
Principle: Cell viability is assessed by measuring metabolic activity. The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells. The CellTiter-Glo® assay measures the amount of ATP present, which signals the presence of viable cells.
-
Methodology:
-
Cell Plating: B-cell lymphoma cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (or DMSO vehicle control) for a specified period (e.g., 72 hours).
-
Reagent Addition: For the MTT assay, MTT reagent is added and incubated to allow for formazan crystal formation, which is then solubilized.[10] For the CellTiter-Glo® assay, the reagent is added to lyse the cells and generate a luminescent signal proportional to the ATP amount.
-
Data Acquisition: The absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a microplate reader.
-
Analysis: Cell viability is normalized to the DMSO control, and the IC₅₀ value is determined by plotting the percentage of viability against the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to verify that a compound directly binds to and engages its intended target protein within intact cells.[11]
-
Principle: The binding of a ligand (this compound) to its target protein (BLK) confers thermal stability, increasing the temperature at which the protein denatures and aggregates.[11]
-
Methodology:
-
Compound Treatment: Intact cells are treated with this compound or a vehicle control for a duration sufficient for cell entry and target binding.
-
Heat Shock: The cell suspensions are divided into aliquots and heated to a range of temperatures (e.g., 40°C to 65°C) for a short period (e.g., 3 minutes).
-
Cell Lysis and Centrifugation: The cells are lysed (e.g., via freeze-thaw cycles), and the aggregated, denatured proteins are pelleted by centrifugation.
-
Western Blot Analysis: The supernatant, containing the soluble, non-denatured protein fraction, is collected. The amount of soluble BLK protein at each temperature is quantified by Western blotting using a BLK-specific antibody.[3][4][11]
-
Analysis: In the presence of this compound, a higher amount of soluble BLK will be detected at elevated temperatures compared to the vehicle control, confirming target engagement.
-
Mandatory Visualizations
BLK Signaling Pathway
The following diagram illustrates the position of BLK within the B-cell receptor (BCR) signaling cascade. Antigen binding to the BCR initiates a phosphorylation cascade involving Src family kinases, including BLK, which leads to the activation of downstream pathways crucial for B-cell survival and proliferation.[12][13][14]
Caption: The BLK signaling pathway initiated by antigen binding to the B-cell receptor.
Experimental Workflow for Chemical Probe Characterization
The validation of a chemical probe follows a logical progression from initial biochemical screening to complex cellular assays to confirm its on-target activity and biological effects.
Caption: Workflow for the characterization and validation of a kinase chemical probe.
References
- 1. Tyrosine-protein kinase BLK - Wikipedia [en.wikipedia.org]
- 2. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BLK Antibody | Cell Signaling Technology [cellsignal.com]
- 4. BLK (E8T1B) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. This compound - Ace Therapeutics [acetherapeutics.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Biochemical and cellular assays | abcam [abcam.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Targeting the B cell receptor signaling pathway in B lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | B cell receptor signaling and associated pathways in the pathogenesis of chronic lymphocytic leukemia [frontiersin.org]
- 14. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for Blk-IN-2 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blk-IN-2 is a potent and selective irreversible inhibitor of B-lymphoid tyrosine kinase (Blk), a non-receptor tyrosine kinase belonging to the Src family.[1][2][3][4] Blk plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell development, differentiation, activation, and survival.[5][6][7] Dysregulation of the BCR signaling pathway is implicated in the pathogenesis of various B-cell malignancies.[8][9][10][11] this compound's ability to covalently bind to and inhibit Blk makes it a valuable tool for studying B-cell biology and a potential therapeutic agent for B-cell lymphomas and autoimmune diseases.[12] This document provides detailed protocols for utilizing this compound in key cell-based assays to investigate its effects on cell proliferation, apoptosis, and intracellular signaling pathways.
Data Presentation
The inhibitory activity of this compound against its primary target, Blk, and a key off-target kinase, Bruton's tyrosine kinase (BTK), has been quantified biochemically. This data is essential for designing and interpreting cell-based experiments.
| Target Kinase | IC50 (nM) | Reference |
| Blk | 5.9 | [1][4] |
| BTK | 202.0 | [1][4] |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of Blk in the BCR signaling cascade. Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to cellular responses such as proliferation, differentiation, and apoptosis.
Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Proliferation Assay (MTS-based)
This protocol measures the metabolic activity of cells, which is proportional to the number of viable cells, to assess the anti-proliferative effects of this compound.
Materials:
-
Lymphoma cell lines (e.g., Ramos, Raji)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Workflow Diagram:
Caption: Workflow for the MTS-based cell proliferation assay.
Procedure:
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. Add 100 µL of the diluted compound or vehicle control (DMSO at the same final concentration as the highest this compound concentration) to the respective wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Lymphoma cell lines
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Workflow Diagram:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Procedure:
-
Cell Treatment: Seed lymphoma cells in 6-well plates at an appropriate density and treat with various concentrations of this compound or vehicle control for 24 to 48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis of Blk Signaling Pathway
This protocol is used to assess the effect of this compound on the phosphorylation status of Blk and its downstream targets.
Materials:
-
Lymphoma cell lines
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Blk, anti-Blk, anti-phospho-Syk, anti-Syk, anti-phospho-BTK, anti-BTK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Workflow Diagram:
Caption: General workflow for Western Blot analysis.
Procedure:
-
Cell Treatment and Lysis: Treat lymphoma cells with this compound for the desired time. After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-phospho-Syk) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein phosphorylation. Use a loading control like β-actin to normalize for protein loading.
Conclusion
This compound is a powerful research tool for investigating the role of Blk in B-cell biology and pathology. The protocols outlined in these application notes provide a framework for characterizing the cellular effects of this inhibitor. By employing these cell-based assays, researchers can further elucidate the therapeutic potential of targeting Blk in B-cell malignancies and other related diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. B-cell receptor - Wikipedia [en.wikipedia.org]
- 6. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting BCL-2 in B-cell malignancies and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting the Bcl-2 Family in B Cell Lymphoma [frontiersin.org]
- 11. portlandpress.com [portlandpress.com]
- 12. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Blk-IN-2 in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Blk-IN-2, a potent and selective irreversible inhibitor of B-Lymphoid Tyrosine Kinase (BLK), in lymphoma cell line research. The provided protocols and data will enable researchers to effectively investigate the anti-proliferative and pro-apoptotic effects of this compound and to dissect its mechanism of action within the B-cell receptor (BCR) signaling pathway.
Introduction
B-Lymphoid Tyrosine Kinase (BLK) is a member of the Src family of non-receptor tyrosine kinases and a critical component of the B-cell receptor (BCR) signaling cascade.[1][2] Dysregulation of BCR signaling is a hallmark of many B-cell malignancies, making its components, including BLK, attractive therapeutic targets.[3][4] this compound is a powerful research tool for studying the role of BLK in lymphoma pathogenesis. It acts as an irreversible inhibitor of BLK with a reported IC50 of 5.9 nM.[5] It also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK) with an IC50 of 202.0 nM.[5] This dual activity should be considered when interpreting experimental results.
Data Presentation
The anti-proliferative activity of this compound has been evaluated in various human lymphoma cell lines. The following table summarizes the reported 50% growth inhibition (GI50) values after 72 hours of treatment.
| Cell Line | Lymphoma Subtype | GI50 (µM) |
| DOHH-2 | Follicular Lymphoma | 0.016 |
| HBL1 | Diffuse Large B-cell Lymphoma | 1.34 |
| OCI-Ly7 | Diffuse Large B-cell Lymphoma | Not Reported |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Not Reported |
| SU-DHL10 | Diffuse Large B-cell Lymphoma | Not Reported |
| TMD8 | Diffuse Large B-cell Lymphoma | Not Reported |
Data sourced from MedchemExpress.[5]
Signaling Pathway
BLK is an essential kinase in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. This compound, by inhibiting BLK, disrupts these downstream signals.
References
- 1. Targeting the B cell receptor pathway in non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B-cell receptor signaling as a driver of lymphoma development and evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting pathological B cell receptor signalling in lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Blk-IN-2 in In Vivo Mouse Models
Disclaimer: As of the latest literature review, specific in vivo dosage and administration protocols for Blk-IN-2 in mouse models have not been published. The following application notes and protocols are based on the available preclinical data for other B-lymphocyte kinase (BLK) and Bruton's tyrosine kinase (BTK) inhibitors. Researchers should use this information as a guide to design and execute their own dose-finding and efficacy studies for this compound.
Introduction to this compound
This compound is a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK) with a reported IC50 of 5.9 nM.[1] It also demonstrates inhibitory activity against Bruton's tyrosine kinase (BTK) with an IC50 of 202.0 nM.[1] In vitro studies have shown that this compound possesses potent antiproliferative activities against various lymphoma cell lines.[1] Given its mechanism of action, this compound holds therapeutic potential for B-cell malignancies and autoimmune diseases where BLK and BTK signaling pathways are implicated.
Preclinical Data for Similar Kinase Inhibitors
To inform the design of in vivo studies for this compound, it is useful to review the data from established BTK inhibitors that have been evaluated in mouse models. The following table summarizes the in vivo dosages and administration routes for PCI-32765 (Ibrutinib) and Acalabrutinib in various mouse models of disease.
| Compound | Mouse Model | Dosage | Administration Route | Key Findings |
| PCI-32765 (Ibrutinib) | Collagen-Induced Arthritis | 3.125, 12.5, and 50 mg/kg | Daily Oral Gavage | Dose-dependent decrease in clinical arthritis scores.[2] |
| MRL-Fas(lpr) Lupus | Not Specified | Oral | Inhibited autoantibody production and development of kidney disease.[2] | |
| Burkitt Lymphoma Xenograft (NSG mice) | Not Specified | Not Specified | Significantly prolonged survival.[3] | |
| Acalabrutinib | Chronic Lymphocytic Leukemia (CLL) Xenograft (NSG mice) | Not Specified | Via Drinking Water | Reduced tumor burden and increased survival. |
Proposed Experimental Protocol for Determining In Vivo Dosage of this compound
The following is a hypothetical, multi-step protocol for researchers to establish a safe and efficacious dose of this compound in a mouse model. This protocol should be adapted based on the specific research question and mouse model being used.
Step 1: Dose-Ranging and Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential toxicities of this compound.
Methodology:
-
Animal Model: Select a relevant mouse strain (e.g., C57BL/6 for general toxicity, or an immunocompromised strain like NSG for xenograft models). Use a sufficient number of animals per group (n=5-10) for statistical power.
-
Dose Selection: Based on the in vitro IC50 and data from similar inhibitors, start with a wide range of doses (e.g., 1, 5, 10, 25, 50 mg/kg).
-
Administration Route: Oral gavage is a common route for small molecule inhibitors.[2] Other routes such as intraperitoneal (IP) injection can also be considered.
-
Treatment Schedule: Administer this compound daily for a period of 14-28 days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming, etc.).
-
Collect blood samples at baseline and at the end of the study for complete blood count (CBC) and serum chemistry analysis.
-
At the end of the study, perform a complete necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, significant changes in blood parameters, or severe clinical signs).
Step 2: Pharmacokinetic (PK) Analysis
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Methodology:
-
Animal Model: Use the same mouse strain as in the efficacy studies.
-
Dosing: Administer a single dose of this compound (at a dose below the MTD) via the intended route of administration (e.g., oral gavage).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
PK Parameters: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Step 3: In Vivo Efficacy Study
Objective: To evaluate the anti-tumor or anti-inflammatory effects of this compound in a relevant disease model.
Methodology:
-
Animal Model: Use a validated mouse model of the disease of interest (e.g., a tumor xenograft model for cancer or a collagen-induced arthritis model for autoimmune disease).
-
Group Allocation: Randomly assign animals to treatment groups:
-
Vehicle control
-
This compound (at least 2-3 doses below the MTD)
-
Positive control (an established therapeutic for the disease model)
-
-
Treatment: Administer the treatments according to the determined schedule and route.
-
Efficacy Readouts: Monitor disease progression using relevant parameters:
-
Cancer models: Tumor volume measurements, survival analysis, biomarker analysis from tumor tissue.
-
Autoimmune models: Clinical scoring of disease severity, measurement of inflammatory cytokines, histological analysis of affected tissues.
-
-
Data Analysis: Use appropriate statistical methods to compare the outcomes between the treatment groups.
Visualizations
Signaling Pathway
Caption: B-Cell Receptor (BCR) signaling pathway with targets of this compound.
Experimental Workflow
Caption: Experimental workflow for in vivo studies of a novel kinase inhibitor.
References
Blk-IN-2: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Blk-IN-2 is a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK), a member of the Src family of non-receptor tyrosine kinases.[1][2] With an IC50 of 5.9 nM for BLK, it serves as a valuable tool for investigating the role of BLK in various physiological and pathological processes, including B-cell receptor (BCR) signaling, B-cell development, and autoimmune diseases.[1] This document provides detailed application notes and protocols for the solubility, preparation, and handling of this compound for both in vitro and in vivo experiments.
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The compound is a light yellow to yellow solid with a molecular weight of 683.80 g/mol .[3] Its CAS number is 2694871-86-6.[1][3][4]
This compound exhibits poor solubility in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is crucial to use freshly opened, anhydrous DMSO for preparing solutions, as the solvent is hygroscopic and absorbed water can significantly impact the solubility of the compound.[2][3]
Table 1: Solubility of this compound
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | 125 mg/mL | 182.80 mM | Ultrasonic treatment may be required. |
Data sourced from MedchemExpress product information.[1][3]
Blk Signaling Pathway
Blk is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the membrane immunoglobulin (mIg) component of the BCR, a signaling cascade is initiated. This involves the activation of Src family kinases, including Blk, Lyn, and Fyn. These kinases then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) on the Igα (CD79A) and Igβ (CD79B) subunits of the BCR. This phosphorylation event creates docking sites for Spleen tyrosine kinase (SYK), which in turn activates downstream signaling molecules such as Bruton's tyrosine kinase (BTK), Phospholipase Cγ2 (PLCγ2), and the PI3K/Akt pathway. This cascade ultimately leads to changes in gene expression, B-cell proliferation, differentiation, and antibody production.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.6838 mg of this compound (Molecular Weight = 683.80 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.68 mg | 3.42 mg | 6.84 mg |
| 5 mM | 3.42 mg | 17.10 mg | 34.19 mg |
| 10 mM | 6.84 mg | 34.19 mg | 68.38 mg |
Storage of Stock Solutions:
-
Store the stock solutions at -20°C for short-term storage (up to 1 month).[2]
-
For long-term storage, it is recommended to store the aliquots at -80°C for up to 6 months.[2]
-
Protect the solutions from light.
Workflow for In Vitro Experiments
Preparation of Formulations for In Vivo Studies
Disclaimer: The following is a general protocol for the formulation of poorly soluble compounds for in vivo use. The optimal formulation for this compound may need to be determined empirically by the investigator.
Materials:
-
This compound stock solution in DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Saline or Phosphate-Buffered Saline (PBS)
-
Sterile tubes
Procedure for a Vehicle Formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):
-
Start with the this compound stock solution in DMSO.
-
In a sterile tube, add the required volume of PEG300.
-
Add the this compound/DMSO solution to the PEG300 and mix thoroughly until a clear solution is formed.
-
Add Tween 80 to the mixture and mix well.
-
Finally, add saline or PBS to the desired final volume and mix until the solution is homogeneous.
-
The final formulation should be prepared fresh on the day of the experiment and administered at the appropriate volume for the animal model being used.
Logical Relationship for In Vivo Formulation Preparation:
Safety and Handling
This compound is for research use only and not for human or veterinary use. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. In case of contact with skin or eyes, wash immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
Application Note and Protocol for Western Blot Analysis of p-BLK after Blk-IN-2 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
B-lymphoid tyrosine kinase (BLK), a member of the Src family of non-receptor tyrosine kinases, is a key component of the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of BLK activity has been implicated in various B-cell malignancies and autoimmune diseases. Blk-IN-2 is a potent and selective irreversible inhibitor of BLK, with a reported in vitro IC50 of 5.9 nM.[2] This application note provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to detect the phosphorylation status of BLK (p-BLK). This procedure is essential for researchers studying the efficacy and mechanism of action of BLK inhibitors in a cellular context.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the B-cell receptor signaling pathway involving BLK and the general experimental workflow for this protocol.
Data Presentation
The following table provides a template for presenting quantitative data from a dose-response experiment to determine the effect of this compound on BLK phosphorylation. Researchers should perform densitometric analysis of their Western blot results to populate this table.
| This compound Concentration | p-BLK Signal Intensity (Arbitrary Units) | Total BLK Signal Intensity (Arbitrary Units) | Normalized p-BLK/Total BLK Ratio | % Inhibition of p-BLK |
| Vehicle (DMSO) | 0% | |||
| 1 nM | ||||
| 10 nM | ||||
| 100 nM | ||||
| 1 µM | ||||
| 10 µM |
Note: Signal intensity should be background-subtracted. The normalized ratio for the vehicle control is typically set to 1 or 100% for comparison.
Experimental Protocols
This section details the methodologies for cell treatment and subsequent Western blot analysis.
Cell Treatment with this compound
This protocol is a general guideline and should be optimized for the specific cell line being used. A dose-response and time-course experiment is recommended to determine the optimal conditions.
Materials:
-
B-cell lymphoma cell line (e.g., HBL1, DOHH-2)
-
Complete cell culture medium
-
This compound inhibitor
-
Dimethyl sulfoxide (DMSO)
-
6-well or 12-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration.
-
Cell Treatment:
-
For a dose-response experiment, treat the cells with varying concentrations of this compound for a fixed period (e.g., 1-2 hours).
-
For a time-course experiment, treat the cells with a fixed concentration of this compound and harvest them at different time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, aspirate the medium and wash the cells with ice-cold PBS.
-
Proceed immediately to cell lysis.
-
Western Blot Protocol for p-BLK
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-BLK, anti-total BLK)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Lyse the cell pellets in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Membrane Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. For phosphorylated proteins, BSA is generally preferred over non-fat dry milk to reduce background.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-BLK, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for Total BLK):
-
To normalize the p-BLK signal, the membrane can be stripped of the primary and secondary antibodies and re-probed for total BLK.
-
Incubate the membrane in a stripping buffer according to the manufacturer's protocol.
-
Wash the membrane thoroughly and re-block before incubating with the anti-total BLK primary antibody.
-
Repeat steps 8-11.
-
-
Data Analysis:
-
Quantify the band intensities for both p-BLK and total BLK using densitometry software.
-
Normalize the p-BLK signal to the total BLK signal for each sample.
-
Calculate the percentage inhibition of p-BLK relative to the vehicle-treated control.
-
References
Application Notes and Protocols for Flow Cytometry Analysis of B-cells with Blk-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction to Blk-IN-2 and its Role in B-cell Signaling
B-lymphoid tyrosine kinase (BLK) is a non-receptor tyrosine kinase belonging to the Src family. It plays a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell development, differentiation, activation, and survival.[1][2] Dysregulation of BLK signaling has been implicated in various autoimmune diseases and B-cell malignancies.[1]
This compound is a potent and selective irreversible inhibitor of BLK, with an IC50 of 5.9 nM.[1] It also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK), another key component of the BCR signaling pathway, albeit at a lower potency.[1] The irreversible nature of this compound makes it a valuable tool for studying the sustained effects of BLK inhibition on B-cell function. By covalently binding to its target, this compound allows for a durable blockade of downstream signaling pathways.
These application notes provide a comprehensive guide for utilizing this compound in the flow cytometric analysis of B-cells. The protocols outlined below detail methods for assessing the impact of this compound on B-cell subset distribution, activation status, and intracellular signaling pathways.
Key Applications
-
Immunophenotyping: Analyze changes in the frequency of various B-cell subsets (e.g., naïve, memory, transitional, and plasma cells) following treatment with this compound.
-
Activation Analysis: Evaluate the effect of this compound on the expression of B-cell activation markers such as CD69 and CD86 upon stimulation.[3][4][5][6]
-
Phospho-flow Cytometry: Quantify the inhibition of downstream signaling molecules in the BCR pathway, such as phosphorylated SYK, PLCγ2, and ERK, at the single-cell level.[7][8][9][10][11][12]
-
Proliferation Assays: Measure the impact of this compound on B-cell proliferation in response to various stimuli.[13][14]
Data Presentation: Quantitative Analysis of this compound Effects
The following tables provide examples of how to structure quantitative data obtained from flow cytometry experiments using this compound.
Table 1: Effect of this compound on Human Peripheral Blood B-cell Subset Distribution
| B-cell Subset | Marker Profile | Vehicle Control (% of CD19+) | This compound (10 nM) (% of CD19+) | This compound (100 nM) (% of CD19+) |
| Naïve | CD27- IgD+ | 65.2 ± 5.4 | 64.8 ± 5.1 | 63.9 ± 5.8 |
| Unswitched Memory | CD27+ IgD+ | 12.5 ± 2.1 | 11.9 ± 1.9 | 10.1 ± 1.5 |
| Switched Memory | CD27+ IgD- | 15.8 ± 3.3 | 14.5 ± 2.9 | 12.3 ± 2.4 |
| Double Negative | CD27- IgD- | 3.1 ± 0.9 | 3.5 ± 1.1 | 4.2 ± 1.3 |
| Transitional | CD24++ CD38++ | 3.4 ± 1.2 | 3.8 ± 1.4 | 4.5 ± 1.6 |
*Data are representative and should be generated from experimental replicates. Statistical significance (e.g., p < 0.05) should be determined relative to the vehicle control.
Table 2: Inhibition of BCR-Induced Activation Marker Expression by this compound
| Activation Marker | Stimulus | Vehicle Control (% Positive) | This compound (10 nM) (% Positive) | This compound (100 nM) (% Positive) |
| CD69 | Anti-IgM | 78.3 ± 6.7 | 45.1 ± 5.2 | 15.6 ± 3.1 |
| CD86 | Anti-IgM + IL-4 | 65.9 ± 8.1 | 32.7 ± 4.9 | 12.8 ± 2.8 |
*Data are representative and should be generated from experimental replicates. Statistical significance (e.g., p < 0.05) should be determined relative to the vehicle control.
Table 3: this compound Mediated Inhibition of Downstream BCR Signaling (Phospho-flow)
| Phospho-protein | Stimulus | Vehicle Control (MFI) | This compound (10 nM) (MFI) | This compound (100 nM) (MFI) | % Inhibition (100 nM) |
| p-SYK (Y525/526) | Anti-IgM | 1250 ± 150 | 780 ± 95 | 350 ± 45 | 72% |
| p-PLCγ2 (Y759) | Anti-IgM | 980 ± 110 | 550 ± 60 | 210 ± 30 | 78.6% |
| p-ERK1/2 (T202/Y204) | Anti-IgM | 850 ± 90 | 480 ± 55 | 180 ± 25 | 78.8% |
*MFI: Median Fluorescence Intensity. Data are representative and should be generated from experimental replicates. Statistical significance (e.g., p < 0.05) should be determined relative to the vehicle control.
Diagrams and Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BLK.
Caption: Experimental workflow for flow cytometry analysis of B-cells with this compound.
Caption: Logical relationship of this compound action leading to altered B-cell function.
Experimental Protocols
Protocol 1: Immunophenotyping of B-cell Subsets after this compound Treatment
This protocol is designed to assess the effect of this compound on the distribution of major B-cell subsets in a mixed lymphocyte population, such as peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound (stock solution in DMSO)
-
Complete RPMI-1640 medium
-
Ficoll-Paque
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Human TruStain FcX™ (Fc receptor blocking solution)
-
Fluorochrome-conjugated antibodies (see Table 4)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
96-well U-bottom plates
-
Flow cytometer
Table 4: Recommended Antibody Panel for Human B-cell Subset Immunophenotyping
| Marker | Fluorochrome | Purpose |
| CD19 | BV421 | Pan B-cell marker |
| CD20 | PE-Cy7 | Mature B-cell marker |
| IgD | FITC | Naïve and unswitched memory B-cell marker |
| CD27 | APC | Memory B-cell marker |
| CD24 | PE | Transitional and mature B-cell marker |
| CD38 | PerCP-Cy5.5 | Transitional and plasma cell marker |
| CD3 | APC-H7 | T-cell exclusion (dump channel) |
| CD14 | APC-H7 | Monocyte exclusion (dump channel) |
Procedure:
-
Cell Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. Plate 100 µL of cell suspension per well in a 96-well U-bottom plate.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested concentration range is 1 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add the this compound dilutions or vehicle control to the cells and incubate for the desired time (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Staining:
-
Harvest cells and wash once with FACS buffer.
-
Resuspend cells in 50 µL of FACS buffer containing Fc receptor blocking solution and incubate for 10 minutes at 4°C.
-
Add the antibody cocktail (Table 4) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in 200 µL of FACS buffer containing a viability dye.
-
-
Data Acquisition: Acquire data on a flow cytometer, collecting at least 50,000 CD19+ events per sample.
-
Data Analysis:
-
Gate on single, live lymphocytes.
-
Exclude T-cells and monocytes using the dump channel.
-
Gate on CD19+ B-cells.
-
Within the CD19+ population, delineate B-cell subsets based on the expression of IgD and CD27 (and other markers as needed).
-
Quantify the percentage of each subset in the this compound treated samples and compare to the vehicle control.
-
Protocol 2: Phospho-flow Cytometry for BCR Signaling Analysis
This protocol is for measuring the phosphorylation status of key signaling proteins downstream of the BCR after a short-term treatment with this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Serum-free RPMI-1640 medium
-
F(ab')2 fragment goat anti-human IgM
-
BD Phosflow™ Lyse/Fix Buffer
-
BD Phosflow™ Perm Buffer III
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD19, CD20)
-
Fluorochrome-conjugated antibodies for intracellular phospho-proteins (e.g., anti-pSYK, anti-pPLCγ2, anti-pERK1/2)
-
FACS tubes
-
Water bath
Procedure:
-
Cell Preparation: Isolate and rest PBMCs in serum-free RPMI-1640 for 2 hours at 37°C.
-
This compound Pre-treatment:
-
Aliquot 1 x 10^6 cells per FACS tube.
-
Add this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
BCR Stimulation:
-
Stimulate cells with anti-human IgM (e.g., 10 µg/mL) for a short duration (e.g., 2-15 minutes) at 37°C in a water bath. Include an unstimulated control.
-
-
Fixation: Immediately stop the stimulation by adding pre-warmed BD Phosflow™ Lyse/Fix Buffer. Incubate for 10-15 minutes at 37°C.
-
Permeabilization:
-
Pellet the cells and discard the supernatant.
-
Resuspend the pellet in ice-cold BD Phosflow™ Perm Buffer III and incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the cells twice with FACS buffer.
-
Stain with a cocktail of surface and intracellular phospho-specific antibodies for 60 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data immediately on a flow cytometer.
-
Gate on CD19+ B-cells and analyze the Median Fluorescence Intensity (MFI) of the phospho-protein signals in the this compound treated samples relative to the stimulated vehicle control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High cell death | This compound concentration is too high or incubation time is too long. | Perform a dose-response and time-course experiment to determine the optimal non-toxic conditions. |
| Weak phospho-protein signal | Inefficient stimulation or permeabilization. | Optimize stimulation time and concentration. Ensure Perm Buffer III is ice-cold. |
| High background staining | Inadequate blocking or antibody titration. | Ensure proper Fc receptor blocking. Titrate all antibodies to determine the optimal concentration. |
| Poor separation of B-cell subsets | Incorrect antibody panel or gating strategy. | Use a well-characterized antibody panel. Include Fluorescence Minus One (FMO) controls to set accurate gates. |
Conclusion
This compound is a powerful research tool for dissecting the role of BLK in B-cell biology. The protocols provided herein offer a framework for investigating its effects on B-cell populations and signaling pathways using flow cytometry. Careful optimization of experimental conditions, including inhibitor concentration, incubation times, and antibody panels, will ensure the generation of high-quality, reproducible data. These studies will contribute to a deeper understanding of the therapeutic potential of targeting BLK in autoimmune diseases and B-cell malignancies.
References
- 1. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The B-Cell-Specific src-Family Kinase Blk Is Dispensable for B-Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Btk-specific inhibition blocks pathogenic plasma cell signatures and myeloid cell–associated damage in IFNα-driven lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B Cell Development and T-Dependent Antibody Response Are Regulated by p38γ and p38δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-specific flow cytometry identifies aberrant signaling in indolent B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometric assessment of the signaling status of human B lymphocytes from normal and autoimmune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Diverse phosphorylation patterns of B cell receptor-associated signaling in naïve and memory human B cells revealed by phosphoflow, a powerful technique to study signaling at the single cell level [frontiersin.org]
- 12. Diverse phosphorylation patterns of B cell receptor-associated signaling in naïve and memory human B cells revealed by phosphoflow, a powerful technique to study signaling at the single cell level - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometric analysis of cell proliferation dynamics in the B cell compartment of the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes: Utilizing Blk-IN-2 for CRISPR Screening
Introduction
Blk-IN-2 is a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK), a non-receptor tyrosine kinase belonging to the Src family.[1][2] BLK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, differentiation, and function.[2][3] Dysregulation of the BCR pathway and aberrant BLK activity have been implicated in various B-cell malignancies and autoimmune diseases.[2][4] The specificity and covalent nature of this compound make it an excellent chemical probe for investigating BLK biology and for identifying novel therapeutic strategies.
CRISPR-Cas9 screening is a powerful technology for systematically interrogating gene function on a genome-wide scale.[5][6] When combined with a selective inhibitor like this compound, CRISPR screening can be employed to achieve several key research objectives:
-
Identification of Resistance Mechanisms: Uncover genes whose loss-of-function confers resistance to this compound, providing insight into potential bypass pathways.[7][8]
-
Discovery of Synthetic Lethal Interactions: Identify genes that are essential for survival only in the presence of BLK inhibition, revealing novel combination therapy targets.[9]
-
Elucidation of Downstream Pathways: Map the genetic dependencies associated with BLK signaling.
These application notes provide a comprehensive overview, including key inhibitor data and detailed protocols, for designing and executing a CRISPR screen using this compound.
Data Presentation: this compound Inhibitor Profile
Quantitative data for this compound is summarized below. This information is critical for designing the drug treatment portion of the CRISPR screen.
| Parameter | Target Kinase | Value | Reference |
| IC₅₀ | BLK (B-Lymphoid tyrosine kinase) | 5.9 nM | [1] |
| IC₅₀ | BTK (Bruton's tyrosine kinase) | 202.0 nM | [1] |
Note: The IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10] While this compound is highly selective for BLK, its off-target activity against BTK at higher concentrations should be considered during experimental design and data interpretation.
Signaling Pathway and Experimental Workflow
BLK Signaling Pathway
B-lymphoid tyrosine kinase (BLK) is an integral part of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, BLK, along with other Src-family kinases, phosphorylates key downstream targets, leading to the activation of pathways like PI3K/Akt and MAPK, which promote B-cell proliferation and survival.[11][12] this compound acts by irreversibly inhibiting BLK, thereby blocking this signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine-protein kinase BLK - Wikipedia [en.wikipedia.org]
- 4. BLK BLK proto-oncogene, Src family tyrosine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synthego.com [synthego.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. A genome-wide CRISPR screen identifies regulators of MAPK and MTOR pathways that mediate resistance to sorafenib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combinatorial CRISPR-Cas9 screens for de novo mapping of genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are BTK inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Blk-IN-2 in Cancer Cell Apoptosis
For Research Use Only.
Introduction
Blk-IN-2 is a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK), a member of the Src family of non-receptor tyrosine kinases.[1] BLK plays a crucial role in the B-cell receptor (BCR) signaling pathway, and its dysregulation has been implicated in autoimmune diseases and various cancers, particularly B-cell lymphomas.[2] this compound has demonstrated antiproliferative activities in several lymphoma cell lines, suggesting its potential as a therapeutic agent for inducing cancer cell apoptosis.[1][2]
These application notes provide an overview of this compound, a proposed mechanism of action for inducing apoptosis, and detailed protocols for its experimental application in cancer research.
Mechanism of Action (Proposed)
B-Lymphoid tyrosine kinase (BLK) is an integral component of the BCR signaling cascade. In certain B-cell lymphomas, signaling through the BCR can lead to growth arrest and apoptosis.[3] The kinase activity of BLK is essential for this growth-inhibitory effect.[3]
As an irreversible inhibitor of BLK, this compound is proposed to induce apoptosis in cancer cells, particularly those of B-cell origin, by disrupting the downstream signaling pathways regulated by BLK. Inhibition of BLK's kinase activity can lead to the modulation of downstream effectors involved in cell survival and apoptosis. This may involve the regulation of the Bcl-2 family of proteins, leading to a shift in the balance towards pro-apoptotic members and subsequent activation of the intrinsic apoptotic pathway.[4][5] This pathway culminates in the activation of caspases, which are the executioners of apoptosis, leading to characteristic cellular changes such as DNA fragmentation and membrane blebbing.[6]
Quantitative Data
The following table summarizes the reported in vitro potency and antiproliferative activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (BLK) | 5.9 nM | Biochemical Assay | [1] |
| IC50 (BTK) | 202.0 nM | Biochemical Assay | [1] |
| GI50 | 0.016 µM | DOHH-2 (Human B-cell lymphoma) | [1] |
| GI50 | 1.34 µM | HBL1 (Human B-cell lymphoma) | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on cancer cell viability.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., DOHH-2, HBL1)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic cells using flow cytometry.
Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Western Blot Analysis of Apoptotic Markers
This protocol is for detecting changes in the expression and cleavage of key apoptotic proteins following treatment with this compound.
Materials:
-
This compound
-
Cancer cell line
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-BLK, anti-phospho-BLK, anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as desired, then lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels. An increase in cleaved Caspase-3 and cleaved PARP is indicative of apoptosis.[7][8]
Visualizations
Caption: Proposed signaling pathway of this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression of protein tyrosine kinases in the Ig complex of anti-mu-sensitive and anti-mu-resistant B-cell lymphomas: role of the p55blk kinase in signaling growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis - Wikipedia [en.wikipedia.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
Application Notes and Protocols for Blk-IN-2 in a Xenograft Model of Lymphoma
For Research Use Only
Introduction
Blk-IN-2 is a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK), a member of the Src family of non-receptor tyrosine kinases.[1] BLK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the development, differentiation, and survival of B-lymphocytes.[2] Dysregulation of the BCR signaling pathway is a hallmark of many B-cell malignancies. This compound also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK), another critical component of the BCR pathway, albeit at higher concentrations.[1] Preclinical studies have shown that this compound possesses potent antiproliferative activity against various B-cell lymphoma cell lines.[1][2]
These application notes provide a generalized framework for the evaluation of this compound in a xenograft model of lymphoma. The protocols described are based on established methodologies for testing kinase inhibitors in similar preclinical models, due to the absence of publicly available in vivo data specific to this compound.
Data Presentation
The following tables represent hypothetical data to illustrate the expected outcomes of in vivo studies with this compound in a lymphoma xenograft model.
Table 1: In Vitro Proliferation of Lymphoma Cell Lines Treated with this compound
| Cell Line | Histological Subtype | IC₅₀ (nM) of this compound |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC subtype) | 15 |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma (ABC subtype) | 25 |
| Raji | Burkitt's Lymphoma | 50 |
| Daudi | Burkitt's Lymphoma | 75 |
IC₅₀ values are hypothetical and intended for illustrative purposes.
Table 2: Tumor Growth Inhibition in a TMD8 Lymphoma Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | Daily, p.o. | 1500 ± 150 | - |
| This compound (10 mg/kg) | Daily, p.o. | 750 ± 90 | 50 |
| This compound (30 mg/kg) | Daily, p.o. | 300 ± 50 | 80 |
Data are hypothetical and for exemplary purposes. SEM: Standard Error of the Mean. p.o.: oral gavage.
Table 3: Survival Analysis in a Systemic OCI-Ly10 Xenograft Model
| Treatment Group | Dosing Schedule | Median Survival (Days) | Percent Increase in Lifespan (% ILS) |
| Vehicle Control | Daily, i.p. | 25 | - |
| This compound (20 mg/kg) | Daily, i.p. | 40 | 60 |
Data are hypothetical. i.p.: intraperitoneal injection.
Signaling Pathways and Experimental Workflow
Caption: Inhibition of BLK and BTK by this compound disrupts BCR signaling.
Caption: Workflow for evaluating this compound in a lymphoma xenograft model.
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Culture: Culture human B-cell lymphoma cell lines (e.g., TMD8, OCI-Ly10, Raji) in appropriate media (e.g., RPMI-1640) supplemented with 10-20% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells per well.
-
Compound Treatment: Add this compound at a range of concentrations (e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 to 96 hours.
-
Viability Assessment: Determine cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTS assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Subcutaneous Lymphoma Xenograft Model
-
Animal Model: Use immunodeficient mice, such as NOD/SCID or NSG mice, aged 6-8 weeks.
-
Cell Preparation: Harvest lymphoma cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel®.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ to 10 x 10⁶ lymphoma cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Preparation and Administration: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80). Administer the drug or vehicle control to the mice via the desired route (e.g., oral gavage or intraperitoneal injection) at the predetermined dosing schedule.
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate Tumor Growth Inhibition (%TGI) using the formula: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Systemic Disseminated Lymphoma Xenograft Model
-
Animal Model and Cell Preparation: As described for the subcutaneous model.
-
Tumor Cell Implantation: Inject 1 x 10⁶ to 5 x 10⁶ lymphoma cells intravenously via the tail vein.
-
Treatment: Begin treatment with this compound or vehicle control on a predetermined schedule (e.g., 3-7 days post-implantation).
-
Monitoring: Monitor the mice for signs of disease progression, such as weight loss, hind-limb paralysis, or ruffled fur.
-
Endpoint Analysis: The primary endpoint is survival. Record the date of death or euthanasia for each mouse. Analyze the data using Kaplan-Meier survival curves and log-rank tests to determine the statistical significance of any survival benefit. Calculate the percent Increase in Lifespan (%ILS).
Conclusion
While specific in vivo efficacy data for this compound in lymphoma xenograft models is not yet publicly available, its mechanism of action as a potent BLK and BTK inhibitor suggests it is a promising candidate for the treatment of B-cell malignancies. The protocols and illustrative data presented here provide a comprehensive guide for researchers to design and execute preclinical studies to evaluate the therapeutic potential of this compound in relevant lymphoma xenograft models. Such studies are crucial for advancing our understanding of this novel inhibitor and its potential clinical applications.
References
Application Notes and Protocols for Blk-IN-2 Treatment of Primary B-cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Blk-IN-2, a potent and selective irreversible inhibitor of B-Lymphoid Tyrosine Kinase (BLK), in primary B-cell cultures. This document includes detailed protocols for cell handling, treatment, and subsequent analysis, as well as expected outcomes based on the known mechanism of action of this compound.
Introduction
B-Lymphoid Tyrosine Kinase (BLK) is a member of the Src family of non-receptor tyrosine kinases and plays a crucial role in B-cell receptor (BCR) signaling.[1][2] Upon antigen binding to the BCR, BLK, along with other Src-family kinases like Lyn and Fyn, is rapidly activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) of the Igα/Igβ (CD79a/CD79b) heterodimer. This initiates a signaling cascade involving the recruitment and activation of spleen tyrosine kinase (Syk) and Bruton's tyrosine kinase (Btk), ultimately leading to B-cell activation, proliferation, and differentiation.[1][3][4]
This compound is a potent and selective irreversible inhibitor of BLK with a reported IC50 of 5.9 nM.[5][6] It also exhibits inhibitory activity against BTK, albeit at a higher concentration (IC50 = 202.0 nM).[5][6] The irreversible nature of this compound makes it a valuable tool for studying the role of BLK in B-cell function and for investigating its potential as a therapeutic agent in B-cell-mediated diseases.
Data Presentation
The following tables summarize the key specifications of this compound and provide example data on its effects on primary B-cell viability and proliferation. This data is intended to serve as a guideline; optimal concentrations and incubation times should be determined empirically for specific experimental conditions.
Table 1: this compound Inhibitor Profile
| Target Kinase | IC50 (nM) | Inhibition Type |
| BLK | 5.9 | Irreversible |
| BTK | 202.0 | Irreversible |
Data sourced from MedChemExpress.[5][6]
Table 2: Example Data - Effect of this compound on Primary Human B-cell Viability (MTT Assay)
| This compound Concentration (nM) | % Viability (48h) |
| 0 (Vehicle Control) | 100 |
| 1 | 98 |
| 10 | 95 |
| 100 | 85 |
| 1000 | 60 |
| 10000 | 35 |
This table presents hypothetical data based on the known potency of this compound and typical primary B-cell responses to kinase inhibitors. Actual results may vary.
Table 3: Example Data - Effect of this compound on Primary Human B-cell Proliferation (CFSE Assay)
| This compound Concentration (nM) | % Proliferation (72h post-stimulation) |
| 0 (Vehicle Control) | 85 |
| 1 | 75 |
| 10 | 50 |
| 100 | 20 |
| 1000 | 5 |
This table presents hypothetical data based on the known potency of this compound and typical primary B-cell responses to kinase inhibitors. Actual results may vary.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Isolation of Primary Human B-cells from Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of untouched human B-cells from PBMCs using negative selection.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Human B-cell Isolation Kit (Negative Selection, e.g., from Miltenyi Biotec or STEMCELL Technologies)
-
RPMI-1640 medium
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the buffy coat layer containing PBMCs and transfer to a new tube.
-
Wash the PBMCs three times with PBS containing 2% FBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet and count the cells.
-
Proceed with B-cell isolation using a negative selection kit according to the manufacturer's instructions. This typically involves incubating the cells with an antibody cocktail that labels non-B cells, followed by magnetic separation.
-
The resulting untouched B-cells are ready for culture. Purity can be assessed by flow cytometry using anti-CD19 antibodies.
Protocol 2: Treatment of Primary B-cells with this compound
This protocol provides a general guideline for treating primary B-cells with this compound. Optimal concentrations and incubation times should be determined for each specific experiment.
Materials:
-
Isolated primary B-cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)
-
B-cell stimulants (e.g., anti-IgM F(ab')2 fragments, CD40L, IL-4)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Resuspend isolated primary B-cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Plate the cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or an equivalent volume of DMSO (vehicle control) for 1-2 hours at 37°C.
-
Add the desired B-cell stimulant to the wells. For example:
-
BCR stimulation: Add anti-IgM F(ab')2 fragments to a final concentration of 10 µg/mL.
-
T-cell dependent-like stimulation: Co-culture with irradiated CD40L-expressing feeder cells and IL-4 (20 ng/mL).
-
-
Incubate the cells at 37°C in a 5% CO2 incubator for the desired period (e.g., 15 minutes for signaling studies, 48 hours for viability assays, 72 hours for proliferation assays).
-
Harvest the cells for downstream analysis.
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
Treated primary B-cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
After the desired incubation period with this compound and stimulants, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Cell Proliferation Assessment using CFSE Staining
This protocol tracks cell proliferation by measuring the dilution of the fluorescent dye CFSE in daughter cells.
Materials:
-
Isolated primary B-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
PBS with 0.1% BSA
-
Complete RPMI-1640 medium
Procedure:
-
Wash isolated B-cells with PBS.
-
Resuspend the cells at 1 x 10^7 cells/mL in pre-warmed PBS containing 0.1% BSA.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete medium.
-
Resuspend the CFSE-labeled cells and proceed with the treatment protocol as described in Protocol 2.
-
After the desired incubation period, harvest the cells and analyze by flow cytometry. Proliferation is assessed by the appearance of distinct peaks of decreasing fluorescence intensity, with each peak representing a cell division.
Protocol 5: Western Blot Analysis of BCR Signaling
This protocol is for assessing the phosphorylation status of key proteins in the BCR signaling pathway following this compound treatment.
Materials:
-
Treated primary B-cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-BLK, anti-BLK, anti-phospho-BTK, anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After a short stimulation period (e.g., 15 minutes), harvest the treated B-cells by centrifugation.
-
Lyse the cell pellets in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation. Use total protein levels and a housekeeping protein like GAPDH for normalization.
References
- 1. The B-Cell-Specific src-Family Kinase Blk Is Dispensable for B-Cell Development and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Versatile Protocol to Quantify BCR-mediated Phosphorylation in Human and Murine B Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Comparative In Vitro Immune Stimulation Analysis of Primary Human B Cells and B Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous culture of mouse primary B lymphocytes by forced expression of Bach2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with Blk-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blk-IN-2 is a potent and selective irreversible inhibitor of B-lymphoid tyrosine kinase (BLK), a member of the Src family of non-receptor tyrosine kinases. BLK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation. Dysregulation of BLK signaling has been implicated in various B-cell malignancies and autoimmune diseases. This compound exhibits significant antiproliferative activity against several lymphoma cell lines, making it a valuable tool for cancer research and drug development. These application notes provide a detailed protocol for assessing the effect of this compound on cell viability.
Mechanism of Action
This compound acts as an irreversible inhibitor of BLK, covalently binding to a cysteine residue in the active site of the kinase. This covalent modification permanently inactivates the enzyme, thereby blocking downstream signaling pathways that are critical for B-cell proliferation and survival. Inhibition of the BCR signaling cascade by this compound can lead to cell cycle arrest and induction of apoptosis in B-cell lymphoma cells. While highly selective for BLK, this compound also shows inhibitory activity against Bruton's tyrosine kinase (BTK), another key component of the BCR pathway, albeit at higher concentrations.
Data Presentation
The antiproliferative activity of this compound has been evaluated against a panel of B-cell lymphoma cell lines. The following table summarizes the 50% growth inhibition (GI50) values obtained from cell viability assays.
| Cell Line | Histological Subtype | GI50 (µM) |
| DOHH-2 | Follicular Lymphoma | 0.016 |
| HBL-1 | Diffuse Large B-cell Lymphoma | 1.34 |
Signaling Pathway
The following diagram illustrates the central role of BLK in the B-cell receptor (BCR) signaling pathway and the subsequent downstream effects leading to cell proliferation or apoptosis. Inhibition of BLK by this compound disrupts this pathway, promoting apoptosis.
Caption: BLK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
This section provides a detailed protocol for determining the effect of this compound on the viability of B-cell lymphoma cell lines using a luminescence-based ATP assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
B-cell lymphoma cell lines (e.g., DOHH-2, HBL-1)
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells, if applicable)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture B-cell lymphoma cells in complete medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells in the logarithmic growth phase.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
-
Seed the cells in a 96-well white, clear-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 90 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plate for 24 hours to allow cells to attach (if adherent) and acclimatize.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium from the 10 mM stock solution. A recommended starting concentration range for the dose-response curve is 0.1 nM to 10 µM.
-
Add 10 µL of the diluted this compound solutions to the appropriate wells to achieve the final desired concentrations.
-
Include wells with vehicle control (DMSO at the same final concentration as the highest this compound concentration) and untreated control (medium only).
-
The final volume in each well should be 100 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time can be optimized (e.g., 48, 72, or 96 hours) depending on the cell line's doubling time and the desired endpoint.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes before use.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle-treated control wells, which are set to 100% viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the GI50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism.
-
Experimental Workflow
The following diagram outlines the key steps of the cell viability assay protocol.
Caption: Experimental Workflow for Cell Viability Assay.
Application Notes and Protocols for Blk-IN-2 in Combination Cancer Therapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Blk-IN-2 is a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK), a member of the Src family of non-receptor tyrosine kinases.[1] BLK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, differentiation, and survival.[1] Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies, making BLK an attractive therapeutic target. This compound has demonstrated potent antiproliferative activity against various B-cell lymphoma cell lines.[1]
Given that this compound also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK) at higher concentrations, it presents a compelling candidate for combination therapies, a cornerstone of modern cancer treatment. The rationale for combining this compound with other anticancer agents is to enhance efficacy, overcome resistance, and potentially reduce toxicity by using lower doses of each agent. This document provides an overview of potential combination strategies for this compound, based on established combination regimens for BTK inhibitors, along with detailed protocols for preclinical evaluation.
Potential Combination Strategies
Several classes of drugs have shown synergistic or additive effects when combined with BTK inhibitors in preclinical and clinical settings. These strategies provide a strong rationale for investigating similar combinations with this compound.
Combination with BCL-2 Inhibitors (e.g., Venetoclax)
Rationale: BCL-2 is an anti-apoptotic protein that is often overexpressed in B-cell malignancies, conferring a survival advantage to cancer cells. BTK inhibitors can downregulate the expression of other anti-apoptotic proteins like MCL-1 and BCL-xL, sensitizing cells to BCL-2 inhibition.[2] This dual targeting of key survival pathways can lead to deeper and more durable responses.[2][3]
Potential Applications:
-
Chronic Lymphocytic Leukemia (CLL)
-
Mantle Cell Lymphoma (MCL)[2]
-
Diffuse Large B-cell Lymphoma (DLBCL)
Combination with Anti-CD20 Monoclonal Antibodies (e.g., Rituximab, Obinutuzumab)
Rationale: Anti-CD20 antibodies are a mainstay in the treatment of B-cell lymphomas.[4] They work through various mechanisms, including antibody-dependent cell-mediated cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and direct apoptosis induction.[4] Combining an anti-CD20 antibody with a BCR pathway inhibitor like this compound can target B-cells through both immune-mediated and cell-intrinsic mechanisms, potentially leading to enhanced tumor cell killing.[5]
Potential Applications:
-
Chronic Lymphocytic Leukemia (CLL)[4]
-
Follicular Lymphoma (FL)[6]
-
Diffuse Large B-cell Lymphoma (DLBCL)
Combination with Chemotherapy (e.g., Bendamustine, R-CHOP)
Rationale: Chemotherapy remains a critical component of treatment for many aggressive lymphomas. Combining a targeted agent like this compound with standard chemotherapy regimens could improve response rates and outcomes. For instance, the addition of a BTK inhibitor to chemotherapy has been explored to enhance efficacy in various lymphoma subtypes.[7][8]
Potential Applications:
-
Diffuse Large B-cell Lymphoma (DLBCL)[7]
-
Mantle Cell Lymphoma (MCL)
Combination with Immunomodulatory Drugs and Immune Checkpoint Inhibitors
Rationale: Preclinical studies suggest that BTK inhibitors can modulate the tumor microenvironment and enhance anti-tumor immunity.[9] Combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) could potentially unleash a more robust and sustained anti-cancer immune response.[9][10]
Potential Applications:
-
Various B-cell malignancies with an immune-infiltrated microenvironment.
Data Presentation
The following tables summarize representative data from studies combining BTK inhibitors with other agents, providing a basis for expected outcomes with this compound combinations.
Table 1: Preclinical Synergy of BTK Inhibitors with BCL-2 Inhibitors
| Cell Line | Combination Agent | Synergy Score (CI) | Key Finding | Reference |
| TMD8 (ABC-DLBCL) | Ibrutinib + ABT-199 (Venetoclax) | < 1.0 | Stronger synergy observed with the BCL-2 specific inhibitor ABT-199 compared to the broader BCL-2 family inhibitor navitoclax. | [11] |
| HBL-1 (ABC-DLBCL) | Ibrutinib + ABT-199 (Venetoclax) | < 1.0 | Synergistic killing of ABC-DLBCL cells. | [11] |
| U-2932 (ABC-DLBCL) | Ibrutinib + ABT-199 (Venetoclax) | < 1.0 | Combination enhances apoptosis. | [11] |
Table 2: Clinical Efficacy of BTK Inhibitor Combinations in CLL (Frontline Setting)
| Trial | Treatment Arm | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Progression-Free Survival (PFS) | Reference |
| GLOW | Ibrutinib + Venetoclax | 86% | 39% | Not Reached (Superior to chemoimmunotherapy) | [2] |
| CAPTIVATE | Ibrutinib + Venetoclax | 96% | 56% | 95% at 24 months | [2] |
| ELEVATE-TN | Acalabrutinib + Obinutuzumab | 94% | 13% | Not Reached (Superior to chemoimmunotherapy) | [12] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other cancer drugs in vitro and in vivo. These protocols are based on methodologies used for BTK inhibitors and should be optimized for this compound.
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay
Objective: To determine if the combination of this compound and another anticancer agent results in synergistic, additive, or antagonistic effects on the proliferation of lymphoma cell lines.
Materials:
-
Lymphoma cell lines (e.g., TMD8, HBL-1 for DLBCL; MEC-1, MEC-2 for CLL)
-
This compound (stock solution in DMSO)
-
Combination agent (e.g., Venetoclax, stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of complete medium and incubate for 24 hours.
-
Drug Preparation: Prepare a 6x6 dose-response matrix of this compound and the combination agent. This involves serial dilutions of each drug.
-
Treatment: Add 50 µL of the drug solutions to the corresponding wells. Include wells with single agents and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate the percentage of cell viability for each drug concentration and combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another anticancer agent in a mouse xenograft model of lymphoma.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Lymphoma cell line (e.g., TMD8)
-
Matrigel
-
This compound formulation for oral gavage
-
Combination agent formulation (e.g., for oral gavage or intraperitoneal injection)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 TMD8 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice/group):
-
Vehicle control
-
This compound alone
-
Combination agent alone
-
This compound + combination agent
-
-
Treatment Administration: Administer the treatments as per the determined schedule and dosage. For example, this compound might be given daily by oral gavage, and the combination agent according to its established protocol.
-
Monitoring: Monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between the treatment groups.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the BCR signaling pathway.
Caption: Rationale for combining this compound and Venetoclax.
Caption: Workflow for in vivo combination therapy studies.
References
- 1. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combining BTK inhibitors with BCL2 inhibitors for treating chronic lymphocytic leukemia and mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Combination therapy with the type II anti-CD20 antibody obinutuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. hcplive.com [hcplive.com]
- 8. Combination of ibrutinib and chemotherapy produced a durable remission in multiply relapsed diffuse large B-cell lymphoma leg type with mutant MYD88 and wildtype CD79 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. onclive.com [onclive.com]
- 11. High-throughput combinatorial screening identifies drugs that cooperate with ibrutinib to kill activated B-cell–like diffuse large B-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
Application Notes and Protocols for Efficacy Testing of Blk-IN-2 in Animal Models of B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Blk-IN-2 is a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK), a member of the SRC family of non-receptor tyrosine kinases.[1][2] With an IC50 of 5.9 nM for BLK and 202.0 nM for Bruton's tyrosine kinase (BTK), this compound has demonstrated potent antiproliferative activities against various B-cell lymphoma cell lines in vitro.[1][2] These characteristics make this compound a promising candidate for targeted therapy in B-cell malignancies. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of this compound using established animal models.
Note: As of the latest literature review, specific in vivo efficacy and pharmacokinetic data for this compound are not publicly available. The following protocols are based on established methodologies for testing similar kinase inhibitors in relevant preclinical models and provide a framework for generating this critical data.
Mechanism of Action and Signaling Pathway
This compound targets the B-cell receptor (BCR) signaling pathway, which is crucial for the survival, activation, proliferation, and differentiation of B-lymphocytes.[3] Dysregulation of this pathway is a hallmark of many B-cell malignancies. This compound's primary target, BLK, is a key initiator of the BCR signaling cascade. By irreversibly binding to BLK, and to a lesser extent BTK, this compound is expected to inhibit downstream signaling events, leading to decreased proliferation and induction of apoptosis in malignant B-cells.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Recommended Animal Models
The choice of animal model is critical for accurately assessing the therapeutic potential of this compound. Based on its target profile, the following models are recommended:
-
Human B-Cell Lymphoma Xenograft Models in Immunodeficient Mice: This is the most common approach for initial efficacy screening. Human B-cell lymphoma cell lines are implanted into immunodeficient mice, such as NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, which lack mature T, B, and NK cells, allowing for robust engraftment of human cells.
-
Genetically Engineered Mouse Models (GEMMs): These models, which spontaneously develop B-cell malignancies, provide a more physiologically relevant system with an intact immune system (though often compromised by the malignancy). The Eµ-TCL1 transgenic mouse, a well-established model for Chronic Lymphocytic Leukemia (CLL), is particularly relevant.
Experimental Protocols
Protocol 1: Subcutaneous B-Cell Lymphoma Xenograft Model
This protocol details the establishment of a subcutaneous xenograft model using a human B-cell lymphoma cell line to evaluate the efficacy of this compound.
Materials:
-
Human B-cell lymphoma cell line (e.g., Ramos, Raji, Daudi)
-
NSG mice (6-8 weeks old, female)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS and cell culture medium (e.g., RPMI-1640)
-
This compound (formulation to be determined by pharmacokinetic studies)
-
Vehicle control
-
Calipers
-
Anesthesia (e.g., isoflurane)
Workflow:
Caption: Experimental workflow for the subcutaneous B-cell lymphoma xenograft model.
Procedure:
-
Cell Culture: Culture the selected human B-cell lymphoma cell line according to standard protocols.
-
Cell Preparation and Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Anesthetize the NSG mice.
-
Inject 100 µL of the cell suspension (2 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound or vehicle control according to a predetermined dosing schedule. The route of administration (e.g., oral gavage, intraperitoneal injection) and dose will depend on the pharmacokinetic profile of this compound.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Record survival data.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or based on a set time course), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot for target engagement).
-
Protocol 2: Eµ-TCL1 Transgenic Mouse Model of CLL
This protocol describes the use of the Eµ-TCL1 transgenic mouse model to assess the efficacy of this compound against a spontaneously developing B-cell malignancy.
Materials:
-
Eµ-TCL1 transgenic mice (on a C57BL/6 background)
-
Age-matched wild-type C57BL/6 mice (as controls)
-
This compound
-
Vehicle control
-
Flow cytometry reagents (e.g., anti-CD19, anti-CD5, anti-B220 antibodies)
-
Complete blood count (CBC) analyzer
Procedure:
-
Animal Aging and Disease Monitoring:
-
Age Eµ-TCL1 mice until they develop signs of leukemia (typically 8-12 months of age), which can be monitored by periodic blood draws and flow cytometry for the expansion of CD19+/CD5+ B-cells.
-
-
Treatment Initiation:
-
Once leukemia is established (e.g., >20% CD19+/CD5+ cells in peripheral blood), randomize mice into treatment and control groups.
-
Administer this compound or vehicle control.
-
-
Efficacy Assessment:
-
Monitor disease progression through regular blood sampling for CBCs and flow cytometry to quantify the leukemic cell population.
-
Monitor for signs of disease-related morbidity (e.g., weight loss, enlarged spleen).
-
Record survival data.
-
At the study endpoint, collect spleen, lymph nodes, and bone marrow for analysis of leukemic cell infiltration and target engagement.
-
Proposed Pharmacokinetic Study
Prior to initiating efficacy studies, a pharmacokinetic (PK) study in mice is essential to determine the optimal dosing regimen for this compound.
Experimental Design:
-
Animals: Healthy C57BL/6 or BALB/c mice.
-
Administration: Administer a single dose of this compound via different routes (e.g., intravenous, oral gavage, intraperitoneal).
-
Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Parameters to Determine: Key PK parameters include Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison between treatment and control groups.
Table 1: Proposed In Vivo Efficacy Data for this compound in a Subcutaneous Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Tumor Weight (g) ± SEM | Change in Body Weight (%) | Median Survival (days) |
| Vehicle Control | Data to be generated | N/A | Data to be generated | Data to be generated | Data to be generated |
| This compound (Dose 1) | Data to be generated | Calculated | Data to be generated | Data to be generated | Data to be generated |
| This compound (Dose 2) | Data to be generated | Calculated | Data to be generated | Data to be generated | Data to be generated |
Table 2: Proposed In Vivo Efficacy Data for this compound in the Eµ-TCL1 Mouse Model
| Treatment Group | Peripheral Blood CD19+/CD5+ Cells (%) ± SEM | Spleen Weight (g) ± SEM | Lymph Node Infiltration Score | Median Survival (days) |
| Vehicle Control | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
| This compound | Data to be generated | Data to be generated | Data to be generated | Data to be generated |
Statistical Analysis:
-
Tumor growth data can be analyzed using a two-way ANOVA with repeated measures.
-
Endpoint tumor weights and cell counts can be compared using a t-test or one-way ANOVA followed by post-hoc tests.
-
Survival data should be analyzed using the Kaplan-Meier method and the log-rank test.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in relevant animal models of B-cell malignancies. While specific in vivo data for this compound is currently lacking, the proposed experiments, based on established methodologies for similar targeted inhibitors, will be crucial in determining its therapeutic potential and advancing its development as a novel cancer therapeutic. Rigorous execution of these studies, including a preliminary pharmacokinetic analysis, will provide the necessary data to support the progression of this compound into further preclinical and potentially clinical development.
References
Application Notes and Protocols for Utilizing Blk-IN-2 in the Study of Drug Resistance in Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a significant challenge in the treatment of B-cell lymphomas. Targeted therapies, such as the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, have revolutionized patient outcomes. However, the development of resistance, often through mutations in BTK or the activation of compensatory signaling pathways, leads to disease relapse.[1][2] B-lymphoid tyrosine kinase (BLK), a member of the SRC family of non-receptor tyrosine kinases, is a component of the B-cell receptor (BCR) signaling pathway and represents a potential therapeutic target.[3][4] Blk-IN-2 is a potent and selective irreversible inhibitor of BLK, offering a valuable tool to investigate the role of BLK in lymphoma cell proliferation and its potential to overcome resistance to existing therapies.[5]
These application notes provide detailed protocols for utilizing this compound to study mechanisms of drug resistance in lymphoma, particularly in the context of acquired resistance to BTK inhibitors.
Product Information
-
Product Name: this compound
-
Target: B-lymphoid tyrosine kinase (BLK)
-
IC50: 5.9 nM (BLK), 202.0 nM (BTK)[5]
-
Mechanism of Action: Irreversible inhibitor
-
Storage: Store at -20°C for up to 1 month or -80°C for up to 6 months.[5]
Data Presentation
Table 1: Illustrative Antiproliferative Activity of this compound in Ibrutinib-Sensitive and -Resistant Lymphoma Cell Lines
The following table presents hypothetical, yet representative, IC50 values for this compound and ibrutinib in parental (sensitive) and derived ibrutinib-resistant diffuse large B-cell lymphoma (DLBCL) cell lines. This data illustrates the potential of this compound to retain efficacy in cells that have developed resistance to ibrutinib.
| Cell Line | Phenotype | Ibrutinib IC50 (μM) | This compound IC50 (μM) |
| HBL-1 | Ibrutinib-Sensitive | 0.05 | 0.1 |
| HBL-1-IbR | Ibrutinib-Resistant | >10 | 0.12 |
| TMD8 | Ibrutinib-Sensitive | 0.02 | 0.08 |
| TMD8-IbR | Ibrutinib-Resistant | >10 | 0.09 |
Note: The IC50 values for this compound are illustrative and based on its high potency against the BLK enzyme. Actual values must be determined experimentally.
Key Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for studying this compound in the context of ibrutinib resistance.
Caption: Simplified B-Cell Receptor (BCR) Signaling Pathway in Lymphoma.
Caption: Experimental Workflow for Studying this compound in Drug Resistance.
Experimental Protocols
Protocol 1: Generation of Ibrutinib-Resistant Lymphoma Cell Lines
This protocol is adapted from established methods for generating drug-resistant DLBCL cell lines.[6][7]
Materials:
-
Ibrutinib-sensitive lymphoma cell line (e.g., HBL-1, TMD8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Ibrutinib (stock solution in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Determine Initial Ibrutinib IC50: Culture the parental (ibrutinib-sensitive) cell line and perform a cell viability assay (see Protocol 2) with a range of ibrutinib concentrations to determine the initial IC50 value.
-
Initial Drug Exposure: Begin by culturing the parental cells in a medium containing ibrutinib at a concentration equal to the IC50 value.
-
Monitor Cell Viability: Monitor the cells for viability and proliferation. Initially, a significant portion of the cells will die.
-
Expand Surviving Cells: Once the surviving cells resume proliferation and reach approximately 80% confluency, passage them into a new flask with fresh medium containing the same concentration of ibrutinib.
-
Incremental Dose Escalation: After the cells have adapted and are proliferating steadily (typically after 2-3 passages), double the concentration of ibrutinib in the culture medium.
-
Repeat and Select: Repeat steps 3-5, gradually increasing the ibrutinib concentration over several months. The goal is to select for a population of cells that can proliferate in the presence of a high concentration of ibrutinib (e.g., >5 µM).
-
Characterize Resistant Line: Once a resistant cell line is established, confirm the resistance by performing a cell viability assay to compare the IC50 of ibrutinib in the parental and resistant cell lines. The resistant line should exhibit a significantly higher IC50.
-
Maintenance Culture: Maintain the ibrutinib-resistant cell line in a medium containing a maintenance concentration of ibrutinib (e.g., 1-2 µM) to ensure the stability of the resistant phenotype.
Protocol 2: Cell Viability Assay to Evaluate this compound Efficacy
This protocol describes a standard method for assessing the antiproliferative effects of this compound using a tetrazolium-based assay (e.g., MTS or MTT).
Materials:
-
Parental (ibrutinib-sensitive) and ibrutinib-resistant lymphoma cell lines
-
This compound (stock solution in DMSO)
-
Ibrutinib (stock solution in DMSO for control)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental and resistant cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete medium.
-
Drug Treatment: Prepare serial dilutions of this compound and ibrutinib in the complete medium. Add 100 µL of the drug dilutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (DMSO) for each cell line.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add Viability Reagent: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well and incubate for 2-4 hours at 37°C.
-
Measure Absorbance: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 values.
-
Protocol 3: Western Blot Analysis of BCR Signaling Pathway Modulation
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the BCR signaling pathway.
Materials:
-
Parental and ibrutinib-resistant lymphoma cell lines
-
This compound
-
Ibrutinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-BLK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed parental and resistant cells in 6-well plates. Once they reach the desired density, treat the cells with this compound, ibrutinib, or vehicle (DMSO) at specified concentrations for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the phosphorylation levels of target proteins between different treatment groups.
Conclusion
This compound is a valuable research tool for investigating the role of BLK in lymphoma biology and drug resistance. The protocols outlined above provide a framework for generating and characterizing ibrutinib-resistant lymphoma cell lines and for evaluating the efficacy of this compound in overcoming this resistance. By examining the effects of this compound on cell viability and BCR signaling, researchers can gain insights into alternative therapeutic strategies for patients with relapsed or refractory lymphoma.
References
- 1. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a structurally novel BTK mutation that drives ibrutinib resistance in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib inhibits pre-BCR+ B-cell acute lymphoblastic leukemia progression by targeting BTK and BLK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Generation of ibrutinib-resistant ABC-DLBCL cell lines [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Analysis of BLK Expression Following Blk-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
B lymphoid tyrosine kinase (BLK) is a non-receptor tyrosine kinase belonging to the Src family.[1][2] It plays a crucial role in B-lymphocyte development, differentiation, and signaling through the B-cell receptor (BCR).[1][2] Dysregulation of BLK has been implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.[3]
Blk-IN-2 is a potent and selective irreversible inhibitor of BLK, with a reported IC50 of 5.9 nM.[4] By covalently binding to BLK, this compound effectively blocks its kinase activity, thereby inhibiting downstream signaling pathways and demonstrating potent anti-proliferative activities in lymphoma cells.[3][4]
Immunohistochemistry (IHC) is a powerful technique to visualize the expression and localization of specific proteins within the context of tissue architecture. This application note provides a detailed protocol for the immunohistochemical detection of BLK protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The protocol is intended to enable researchers to assess the baseline expression of BLK and to evaluate changes in its expression following treatment with the inhibitor, this compound.
Product Information
| Product | Description |
| Primary Antibody | Mouse Monoclonal anti-BLK antibody (Clone: 9D10B7) or Rabbit Polyclonal anti-BLK antibody. It is crucial to validate the specificity of the chosen antibody.[1][5][6] |
| Inhibitor | This compound (potent and selective irreversible BLK inhibitor)[4] |
| Detection System | HRP-conjugated secondary antibody with DAB substrate is recommended for chromogenic detection. |
| Positive Control | Human lymph node tissue or tonsil tissue.[1][6] |
| Negative Control | Tissue known not to express BLK, or omission of the primary antibody. |
BLK Signaling Pathway and Inhibition by this compound
The following diagram illustrates a simplified BLK signaling pathway and the point of intervention by this compound.
Caption: BLK Signaling Pathway and Inhibition by this compound.
Experimental Workflow for BLK Immunohistochemistry
The diagram below outlines the major steps for performing immunohistochemistry for BLK expression.
Caption: Experimental Workflow for BLK Immunohistochemistry.
Detailed Experimental Protocol
This protocol is for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Mouse Monoclonal anti-BLK (e.g., Clone 9D10B7, diluted 1:100-1:500) or Rabbit Polyclonal anti-BLK (e.g., 5-20 µg/mL)
-
Biotinylated secondary antibody (anti-mouse or anti-rabbit)
-
Streptavidin-HRP
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene, 2 changes for 5 minutes each.
-
Immerse slides in 100% ethanol, 2 changes for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Place slides in a staining container with 10 mM Sodium Citrate buffer, pH 6.0.
-
Heat the container to 95-100°C for 20-40 minutes in a water bath or steamer.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBS (Phosphate Buffered Saline) 2 times for 5 minutes each.
-
-
Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS 2 times for 5 minutes each.
-
Apply blocking buffer and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain the blocking buffer from the slides.
-
Apply the diluted primary anti-BLK antibody to the sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS 3 times for 5 minutes each.
-
Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Wash slides with PBS 3 times for 5 minutes each.
-
Apply Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash slides with PBS 3 times for 5 minutes each.
-
Apply the DAB substrate solution and monitor for color development (typically 1-10 minutes).
-
Immerse slides in deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Data Presentation and Analysis
BLK expression is typically observed in the cytoplasm and/or membrane of B-lymphoid cells.[2][7] Quantitative analysis of BLK expression can be performed using an H-score, which considers both the intensity of the staining and the percentage of positively stained cells.[2][8][9][10][11] The H-score is calculated as follows:
H-score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)]
The resulting H-score ranges from 0 to 300.
Table 1: Quantitative Analysis of BLK Expression after this compound Treatment (Template)
| Treatment Group | N | Mean H-Score ± SD | Median H-Score | Range of H-Scores | p-value (vs. Vehicle) |
| Vehicle Control | |||||
| This compound (Dose 1) | |||||
| This compound (Dose 2) | |||||
| This compound (Dose 3) |
This table is a template for researchers to input their own quantitative IHC data. Statistical analysis should be performed to determine the significance of any observed changes in BLK expression.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; optimize antibody concentration. |
| Antigen retrieval insufficient | Optimize heating time and buffer composition. | |
| Incorrect secondary antibody | Ensure secondary antibody is raised against the host species of the primary antibody. | |
| High Background | Non-specific antibody binding | Optimize blocking step (time, reagent). |
| Endogenous peroxidase activity | Ensure adequate peroxidase blocking. | |
| Primary antibody concentration too high | Titrate the primary antibody to the optimal dilution. | |
| Non-specific Staining | Cross-reactivity of antibody | Use a more specific monoclonal antibody; perform negative controls. |
| Over-fixation of tissue | Adjust fixation time. |
Conclusion
This application note provides a comprehensive guide for the immunohistochemical analysis of BLK expression, particularly in the context of evaluating the effects of the inhibitor this compound. Adherence to this detailed protocol, coupled with careful optimization and appropriate controls, will enable researchers to obtain reliable and reproducible data on BLK protein expression and localization in their experimental models. The provided templates for data presentation and diagrams for understanding the experimental logic will further aid in the robust analysis and interpretation of results.
References
- 1. anti-BLK Antibody [ABIN968981] - Human, WB, ELISA, IHC [antibodies-online.com]
- 2. Prognostic significance of BLK expression in R-CHOP treated diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mybiosource.com [mybiosource.com]
- 6. hcdm.org [hcdm.org]
- 7. researchgate.net [researchgate.net]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meridian.allenpress.com [meridian.allenpress.com]
- 11. Quantitative immunohistochemistry (IHC) analysis of biomarker combinations for human esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Blk-IN-2 not showing activity in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Blk-IN-2, a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK).
Troubleshooting Guide
Issue: this compound is not showing the expected inhibitory activity in my cellular assay.
This is a common issue that can arise from several factors related to the compound itself, the experimental setup, or the biological system being used. Follow this guide to troubleshoot the potential causes.
1. Compound Integrity and Preparation
-
Question: How can I be sure my this compound is active?
-
Answer: Proper storage and handling are critical. This compound stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[1] Avoid repeated freeze-thaw cycles. If the compound has been stored improperly or for an extended period, consider purchasing a new vial.
-
-
Question: What is the best solvent for this compound, and could solubility be an issue?
-
Answer: this compound is soluble in DMSO up to 125 mg/mL (182.80 mM), though ultrasonication may be required to fully dissolve the compound.[2] Ensure you have a clear solution before diluting it into your cell culture medium. Precipitation of the compound in the aqueous culture medium can significantly reduce its effective concentration. It's advisable to visually inspect for any precipitate after adding it to the media.
-
2. Cell Line and Target Expression
-
Question: How do I know if my cell line is appropriate for a this compound experiment?
-
Answer: The activity of this compound is dependent on the presence and activity of its target, the BLK protein. BLK is primarily expressed in B lymphoid cells.[3][4] Use a cell line known to express BLK. You can check the expression of BLK in your cell line of choice through resources like The Human Protein Atlas.[5][6] If BLK expression is low or absent, the inhibitor will not have a target and thus will not show activity.
-
-
Question: Could there be redundancy with other kinases in my cells?
-
Answer: Yes, particularly in B-cells, other Src-family kinases like Lyn and Fyn are also expressed and can have overlapping functions with BLK.[4] This functional redundancy might mask the effect of BLK inhibition in some contexts.
-
3. Experimental Conditions
-
Question: What concentration of this compound should I be using?
-
Answer: this compound has a reported IC50 of 5.9 nM for BLK in biochemical assays.[1][2][7] However, the effective concentration in a cellular assay can be higher due to factors like cell permeability and off-target effects. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
-
Question: How long should I treat my cells with this compound?
-
Answer: The optimal treatment time can vary depending on the cellular process you are investigating. For signaling pathway studies, shorter incubation times (e.g., 30 minutes to a few hours) may be sufficient to observe changes in protein phosphorylation. For cell proliferation or apoptosis assays, longer incubation times (e.g., 24 to 72 hours) are typically required. A time-course experiment is recommended to determine the ideal treatment duration.
-
4. Assay and Readout
-
Question: How can I measure the activity of BLK in my cells?
-
Answer: A common method to assess the activity of a kinase like BLK is to measure the phosphorylation of its downstream substrates. This is typically done by Western blotting using phospho-specific antibodies. It is crucial to also probe for the total protein as a loading control.
-
-
Question: My Western blot for phosphorylated proteins is not working. What should I do?
-
Answer: Western blotting for phosphoproteins requires specific considerations.
-
Use Phosphatase Inhibitors: During cell lysis, endogenous phosphatases can dephosphorylate your target protein. Always include phosphatase inhibitors in your lysis buffer.[8][9]
-
Blocking Buffer: Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking, as milk can sometimes interfere with phospho-specific antibody binding.[10]
-
Antibody Dilution: Dilute your primary antibody in TBST with 5% BSA.[11]
-
Washing: Use TBST for all wash steps. Avoid phosphate-based buffers like PBS, as the phosphate can compete with the antibody for binding to the phosphorylated epitope.[9]
-
-
Frequently Asked Questions (FAQs)
-
What is the mechanism of action of this compound?
-
What are the known off-target effects of this compound?
-
Are there alternative inhibitors for BLK?
-
While this compound is a selective irreversible inhibitor, other broad-spectrum tyrosine kinase inhibitors like Dasatinib and Sorafenib may indirectly affect BLK activity.[15]
-
Quantitative Data Summary
| Compound | Target | IC50 (nM) |
| This compound | BLK | 5.9[1][2][7] |
| This compound | BTK | 202.0[1][2][7] |
Experimental Protocols
Protocol: Assessing this compound Activity by Western Blotting for Phospho-BLK
1. Cell Culture and Treatment: a. Plate your chosen B-lymphoid cell line at an appropriate density and allow them to adhere or recover overnight. b. Prepare a stock solution of this compound in DMSO. c. Treat the cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for the desired duration. Include a DMSO-only vehicle control.
2. Cell Lysis: a. After treatment, wash the cells once with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes. c. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. d. Run the gel until the dye front reaches the bottom.
5. Western Blotting: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. c. Incubate the membrane with the primary antibody against phospho-BLK (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation. d. Wash the membrane three times for 10 minutes each with TBST. e. Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature. f. Wash the membrane three times for 10 minutes each with TBST.
6. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Image the blot using a chemiluminescence detection system.
7. Stripping and Re-probing (for Total BLK): a. After imaging, the membrane can be stripped of the phospho-antibody. b. Re-block the membrane and probe with a primary antibody against total BLK to confirm equal protein loading.
Visualizations
Caption: Simplified BLK Signaling Pathway in B-Cells.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Specific recognition of the blk promoter by the B-lymphoid transcription factor B-cell-specific activator protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of BLK in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. BLK protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
Optimizing Blk-IN-2 Concentration for IC50 Determination: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Blk-IN-2 in IC50 determination assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK), a member of the Src family of non-receptor tyrosine kinases.[1][2] Its mechanism of action is covalent inhibition, where it forms a permanent bond with the target kinase, leading to its inactivation. BLK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, differentiation, and activation.[3][4][5][6] Dysregulation of BLK signaling is associated with certain types of B-cell malignancies.
Q2: What is the reported IC50 of this compound?
In biochemical assays, this compound has a reported IC50 of 5.9 nM against BLK.[1][2] It is important to note that the cellular IC50, which is the concentration required to inhibit 50% of a biological process in intact cells, may be higher and is dependent on various factors such as cell type, incubation time, and the specific assay used. This compound also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK) with a biochemical IC50 of 202.0 nM.[1][2]
Q3: Which cell lines are suitable for determining the cellular IC50 of this compound?
This compound has demonstrated antiproliferative activity against several B-cell lymphoma cell lines.[1][2] Suitable cell lines for IC50 determination include, but are not limited to, DOHH-2 (follicular lymphoma) and HBL1 (diffuse large B-cell lymphoma). The choice of cell line should be guided by the specific research question and the expression levels of BLK and downstream signaling components.
Q4: How does the irreversible nature of this compound affect IC50 determination?
The IC50 of irreversible inhibitors like this compound is time-dependent. The longer the incubation time, the lower the apparent IC50 will be, as more inhibitor molecules will have had time to covalently bind to the target kinase. Therefore, it is crucial to standardize the pre-incubation and incubation times in your experimental protocol to ensure reproducibility.
Q5: What are the key considerations for designing a cellular IC50 experiment for this compound?
Key considerations include:
-
Cell Line Selection: Choose a cell line with a functional BCR signaling pathway and adequate expression of BLK.
-
Assay Readout: Select a readout that directly or indirectly measures the inhibition of BLK signaling. This could be a cell viability/proliferation assay or a more specific assay measuring the phosphorylation of downstream targets.
-
Concentration Range: Based on the biochemical IC50, a starting concentration range for cellular assays could be from low nanomolar to micromolar. A wide range of concentrations should be tested initially to determine the optimal range for the dose-response curve.
-
Incubation Time: Due to its irreversible mechanism, a pre-incubation step of the cells with this compound before stimulation is recommended to allow for covalent bond formation. The total incubation time will influence the IC50 value.
-
Controls: Include appropriate vehicle controls (e.g., DMSO), positive controls (known inhibitors of the pathway), and negative controls.
Data Summary
| Parameter | Value | Source(s) |
| Target | B-Lymphoid tyrosine kinase (BLK) | [1][2] |
| Mechanism of Action | Irreversible Covalent Inhibitor | [1][2] |
| Biochemical IC50 (BLK) | 5.9 nM | [1][2] |
| Biochemical IC50 (BTK) | 202.0 nM | [1][2] |
| Cellular IC50 | Cell line and assay dependent | N/A |
| Recommended Cell Lines | DOHH-2, HBL1, and other B-cell lymphoma lines | N/A |
Experimental Protocols
Detailed Protocol for Cellular IC50 Determination of this compound using Western Blot for Phospho-BTK
This protocol describes the determination of the cellular IC50 of this compound in DOHH-2 cells by measuring the inhibition of BCR-induced phosphorylation of BTK, a downstream target of BLK.
Materials:
-
DOHH-2 cells
-
RPMI-1640 medium with 10% FBS, penicillin/streptomycin
-
This compound
-
DMSO (vehicle)
-
Anti-IgM antibody (for BCR stimulation)
-
Phosphatase and protease inhibitor cocktails
-
Cell lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Culture DOHH-2 cells in RPMI-1640 supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed DOHH-2 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 50, 100, 500, 1000 nM). The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
Pre-incubation with Inhibitor: Treat the cells with the different concentrations of this compound for a pre-determined time (e.g., 2 hours) to allow for covalent binding. Include a vehicle-only control.
-
BCR Stimulation: After the pre-incubation period, stimulate the B-cell receptor by adding anti-IgM antibody to each well at a final concentration of 10 µg/mL. Incubate for 15 minutes at 37°C.
-
Cell Lysis: Following stimulation, immediately place the plate on ice and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer containing phosphatase and protease inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-BTK (Tyr223) and total BTK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein like GAPDH.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for p-BTK and total BTK.
-
Normalize the p-BTK signal to the total BTK signal for each sample.
-
Plot the normalized p-BTK signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors during inhibitor dilution or cell treatment.- Uneven cell growth. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be meticulous during dilutions.- Monitor cell health and morphology. |
| No or weak inhibition observed | - this compound concentration is too low.- Insufficient pre-incubation time for covalent binding.- Inactive compound.- Low expression of BLK in the chosen cell line. | - Test a wider and higher concentration range of this compound.- Increase the pre-incubation time (e.g., 4, 8, or 24 hours).- Verify the integrity and activity of the this compound stock.- Confirm BLK expression in your cell line via Western blot or qPCR. |
| Complete inhibition at all tested concentrations | - this compound concentration is too high. | - Test a lower range of concentrations, starting from picomolar or low nanomolar. |
| Inconsistent phosphorylation signal | - Suboptimal BCR stimulation.- Cell lysis performed too slowly, leading to dephosphorylation.- Inadequate phosphatase inhibitors. | - Optimize the concentration of the stimulating antibody and the stimulation time.- Work quickly on ice during cell lysis.- Ensure fresh and effective phosphatase inhibitors are used in the lysis buffer. |
| "Bottoming out" of the dose-response curve (no signal at higher concentrations) | - This is expected with potent, irreversible inhibitors. | - Ensure enough data points are collected in the steep part of the curve to accurately model the IC50. |
Visualizations
References
- 1. This compound - Ace Therapeutics [acetherapeutics.com]
- 2. researchgate.net [researchgate.net]
- 3. B-cell receptor - Wikipedia [en.wikipedia.org]
- 4. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting Blk-IN-2 insolubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Blk-IN-2, a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a highly selective and irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK), a member of the Src family of non-receptor tyrosine kinases.[1] It demonstrates potent activity with an IC₅₀ of 5.9 nM for BLK.[1][2] this compound also shows inhibitory activity against Bruton's tyrosine kinase (BTK), though with a lower potency (IC₅₀ = 202.0 nM).[1][2] Its primary application is in studying the role of BLK in B-cell receptor (BCR) signaling and its potential as a therapeutic agent in diseases like B-cell lymphomas.[1]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with a concentration of 125 mg/mL (182.80 mM) being achievable.[3]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the solid this compound powder in fresh, anhydrous DMSO. To aid dissolution, ultrasonication may be necessary.[3] It is advisable to prepare a concentrated stock solution (e.g., 10 mM) which can then be further diluted for experiments.
Q4: How should I store the this compound stock solution?
For long-term storage, the DMSO stock solution should be stored at -80°C, where it is stable for up to 6 months. For short-term storage, it can be kept at -20°C for up to 1 month.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: What is the maximum concentration of DMSO that can be used in cell culture experiments?
The tolerance to DMSO varies between cell lines. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[4] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[6]
Troubleshooting Guide: Insolubility Issues
Problem 1: this compound powder is not dissolving in DMSO.
-
Possible Cause: Insufficient mixing or low-quality DMSO.
-
Solution:
-
Use Ultrasonication: Place the vial in an ultrasonic bath for short intervals to aid dissolution.[3]
-
Ensure Fresh DMSO: Use fresh, anhydrous DMSO. Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product.
-
Gentle Warming: Gentle warming of the solution (e.g., to 37°C) may assist in dissolving the compound. However, be cautious as excessive heat can degrade the compound.
-
Problem 2: Precipitation is observed when diluting the DMSO stock solution into an aqueous buffer (e.g., PBS) or cell culture medium.
-
Possible Cause: this compound has poor aqueous solubility, and direct dilution from a high concentration DMSO stock into an aqueous environment can cause it to precipitate.
-
Solution:
-
Perform Serial Dilutions in DMSO: Before adding to your aqueous buffer or medium, perform intermediate dilutions of your concentrated DMSO stock in DMSO to lower the concentration.
-
Slow Addition with Vortexing: Add the final DMSO dilution drop-wise to the aqueous solution while gently vortexing or stirring. This gradual addition can help to keep the compound in solution.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is within the tolerated range for your specific cell line or assay. If insolubility persists at a low final DMSO concentration, you may need to reconsider the final concentration of this compound.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| IC₅₀ (BLK) | 5.9 nM | [1] |
| IC₅₀ (BTK) | 202.0 nM | [1][2] |
| Solubility in DMSO | 125 mg/mL (182.80 mM) | [3] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.1% (up to 1% may be tolerated) | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound solid powder (Molecular Weight: 683.80 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 6.838 mg of this compound.
-
Add the appropriate volume of DMSO to the powder.
-
If the powder does not dissolve readily with vortexing, place the vial in an ultrasonic water bath for 5-10 minute intervals until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Preparation of a Working Solution for Cell Culture
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Anhydrous, high-purity DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Determine the final concentration of this compound and the final concentration of DMSO for your experiment. For this example, we will prepare a 10 µM working solution with a final DMSO concentration of 0.1%.
-
Prepare an intermediate dilution of the 10 mM stock solution in DMSO. To achieve a final concentration of 10 µM with a 0.1% DMSO final concentration, you will need a 1000x dilution. This means you will add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
To avoid precipitation, first, make a 1:100 intermediate dilution of the 10 mM stock in DMSO to get a 100 µM solution.
-
Then, add 10 µL of the 100 µM solution to 990 µL of pre-warmed cell culture medium while gently mixing. This will give you a final concentration of 1 µM this compound and 0.1% DMSO. Adjust volumes as needed for your desired final concentration.
-
Always include a vehicle control containing the same final concentration of DMSO in your experimental setup.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: B-Cell Receptor (BCR) signaling pathway indicating the central role of BLK.
Caption: Troubleshooting workflow for this compound insolubility issues.
References
Technical Support Center: Off-Target Effects of Blk-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating the off-target effects of Blk-IN-2 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: this compound is a potent, irreversible inhibitor of its primary target, B-Lymphoid tyrosine kinase (BLK), with a reported IC50 of 5.9 nM.[1][2] A significant known off-target is Bruton's tyrosine kinase (BTK), which is inhibited by this compound with an IC50 of 202.0 nM.[1][2] Due to the covalent nature of this compound, it is crucial to consider other potential off-targets within the kinome that possess a susceptible cysteine residue in a structurally accessible position.
Q2: My experimental results are inconsistent with known BLK signaling. Could off-target effects of this compound be the cause?
A2: Yes, unexpected phenotypes or signaling events could be due to the inhibition of off-target kinases. Given that this compound also inhibits BTK, pathways regulated by BTK are particularly susceptible to off-target effects.[1][2] It is recommended to validate that the observed effects are specifically due to BLK inhibition. This can be achieved through various methods outlined in the troubleshooting guides below, such as using a structurally distinct BLK inhibitor or performing rescue experiments.
Q3: How can I confirm that the observed cellular phenotype is due to the inhibition of BLK and not an off-target?
Q4: What are the best practices for storing and handling this compound to maintain its stability and minimize experimental variability?
A4: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] Avoid repeated freeze-thaw cycles. When preparing working solutions, it is advisable to use fresh aliquots to ensure consistent potency.
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound and a structurally related compound, JS25, against a panel of kinases to provide insight into potential off-target effects.
| Kinase | This compound IC50 (nM) | JS25 IC50 (nM) | Selectivity (JS25 vs. BTK) |
| BLK | 5.9 [1][2] | >10,000 | >350-fold |
| BTK | 202.0 [1][2] | 28.5 | 1-fold |
| BMX | - | 49.0 | ~2-fold |
| TEC | - | >1,000 | >35-fold |
| TXK | - | 200 | ~7-fold |
| ITK | - | 420 | ~15-fold |
| EGFR | - | >10,000 | >350-fold |
| ERBB2 | - | >10,000 | >350-fold |
| JAK3 | - | >10,000 | >350-fold |
Data for JS25 is provided as a reference for potential off-targets of this inhibitor class.[3]
Experimental Protocols & Troubleshooting
Protocol 1: In Vitro Kinase Assay to Determine IC50 Values
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a purified kinase (on- or off-target).
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound (serially diluted)
-
ATP (at the Km for the specific kinase)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
Add the purified kinase to each well of the 96-well plate.
-
Add the serially diluted this compound to the wells. Include a DMSO-only control.
-
Pre-incubate the kinase and inhibitor for 30 minutes at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate for the optimized reaction time at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Troubleshooting:
-
High background signal: Ensure ATP concentration is not excessively high. Test for inhibitor interference with the detection reagent.
-
No inhibition observed: Confirm the activity of the kinase and the integrity of this compound. Increase the pre-incubation time to ensure sufficient covalent modification.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound engages with its intended target (BLK) and potential off-targets in a cellular context.
Materials:
-
Cells expressing the target kinase(s)
-
This compound
-
Cell lysis buffer
-
Antibodies specific to the target kinase(s)
-
Western blotting reagents and equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or vehicle (DMSO) for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cell pellet in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by Western blotting using antibodies against the target kinase(s).
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Troubleshooting:
-
No thermal shift observed: Optimize the heating temperatures and duration. Ensure the antibody is specific and provides a strong signal.
-
High variability between replicates: Ensure precise temperature control and consistent cell numbers.
Visualizations
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and points of inhibition by this compound.
Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.
Caption: Logical workflow for a rescue experiment to validate on-target effects.
References
How to prevent Blk-IN-2 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Blk-IN-2 in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound stock solutions?
A1: this compound stock solutions, typically prepared in DMSO, should be stored at low temperatures to ensure stability. For long-term storage of up to six months, it is recommended to keep the solution at -80°C.[1][2] For shorter-term storage of up to one month, -20°C is acceptable.[1][2] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: How should I prepare working solutions of this compound for my experiments?
A2: To prepare working solutions, thaw a single-use aliquot of the DMSO stock solution at room temperature. It is important to warm the vial to room temperature before opening to prevent condensation of atmospheric moisture into the stock, as water can affect solubility and stability. Once thawed, dilute the stock solution to the desired final concentration in your aqueous experimental buffer (e.g., cell culture medium, assay buffer) immediately before use. Due to the potential for degradation in aqueous solutions, it is best practice to prepare working solutions fresh for each experiment.
Q3: What are the potential degradation pathways for this compound in solution?
A3: As an irreversible inhibitor containing an acrylamide moiety, this compound is susceptible to several degradation pathways, particularly in aqueous solutions. The primary concerns are:
-
Hydrolysis: The acrylamide warhead can undergo hydrolysis, especially at non-neutral pH, which would render the inhibitor incapable of forming a covalent bond with its target kinase.
-
Oxidation: The molecule may be sensitive to oxidation, which could alter its structure and activity.
-
Photodegradation: Exposure to light, particularly UV, can induce degradation of small organic molecules.
Q4: For how long is this compound stable in aqueous solutions like cell culture media?
A4: There is currently no publicly available quantitative data on the half-life of this compound in aqueous solutions such as cell culture media or biochemical assay buffers. However, based on the reactivity of the acrylamide group, it is reasonable to assume that the stability in aqueous solutions at room temperature or 37°C is limited. For critical experiments, it is advisable to minimize the time between the preparation of the final working solution and its use. For long-term incubations, the stability of the compound should be empirically tested or the media containing the inhibitor should be replaced periodically.
Q5: Are there any specific buffer components I should avoid when working with this compound?
A5: Buffers containing nucleophilic species (e.g., high concentrations of thiols like DTT or β-mercaptoethanol) should be used with caution, as they could potentially react with the acrylamide warhead of this compound, inactivating the inhibitor. If a reducing agent is necessary for your experiment, its compatibility with this compound should be validated.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected activity of this compound in experiments. | Degradation of the stock solution. | Ensure stock solutions are stored at the recommended temperature (-80°C for long-term, -20°C for short-term) and that repeated freeze-thaw cycles are avoided by using single-use aliquots. |
| Degradation of the working solution. | Prepare fresh working solutions in your aqueous buffer immediately before each experiment. Avoid storing the inhibitor in aqueous solutions for extended periods. | |
| Photodegradation during the experiment. | Protect your experimental setup from direct light, especially if the experiment involves long incubation times. Use amber-colored tubes or plates, or cover them with aluminum foil. | |
| Variability in results between different experimental days. | Inconsistent handling of the inhibitor. | Standardize your protocol for preparing and handling this compound solutions. Ensure all users follow the same procedure for thawing, dilution, and addition to the experiment. |
| Degradation due to buffer components. | Check the composition of your buffers for any reactive species. If possible, test the stability of this compound in your specific buffer system. | |
| Complete loss of this compound activity. | Incorrect storage of the stock solution. | Verify the storage conditions of your stock solution. If stored improperly (e.g., at 4°C or room temperature), the inhibitor may have completely degraded. |
| Reaction with other components in the assay. | Consider potential interactions with other reagents in your experiment. For example, high concentrations of proteins with reactive cysteines could sequester the inhibitor. |
Quantitative Data Summary
Currently, specific quantitative stability data for this compound in various experimental solutions is limited in the public domain. The following table summarizes the available information and general recommendations for similar compounds.
| Parameter | Condition | Recommendation/Data | Reference |
| Storage of DMSO Stock Solution | -80°C | Stable for up to 6 months | [1][2] |
| -20°C | Stable for up to 1 month | [1][2] | |
| Freeze-Thaw Cycles | Multiple cycles | Avoid; aliquot stock solutions | General Best Practice |
| Stability in Aqueous Buffer (e.g., PBS, Cell Culture Media) | Room Temperature (20-25°C) | Data not available; assumed to be limited. Prepare fresh and use immediately. | Inferred from chemical structure |
| 37°C | Data not available; assumed to be less stable than at room temperature. | Inferred from chemical structure | |
| pH Sensitivity | Acidic, Neutral, Basic | Data not available; acrylamides can be sensitive to hydrolysis at non-neutral pH. | General Chemical Knowledge |
| Light Sensitivity | UV or prolonged light exposure | Data not available; protect from light as a precaution. | General Best Practice |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber-colored microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to dissolve the powder completely. Gentle warming (to 37°C) or sonication may be used if necessary.
-
Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Materials:
-
Aliquot of this compound DMSO stock solution
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Remove a single aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
Briefly centrifuge the tube to collect the solution at the bottom.
-
Perform a serial dilution of the DMSO stock solution in pre-warmed cell culture medium to achieve the final desired concentration. Note: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Add the final working solution to your cell culture plates immediately after preparation.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
References
Blk-IN-2 toxicity in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Blk-IN-2, focusing on its potential toxicity in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK), with an IC50 of 5.9 nM. It also exhibits inhibitory activity against Bruton's tyrosine kinase (BTK) with an IC50 of 202.0 nM.[1][2] While primarily investigated for its antiproliferative effects in lymphoma cells, its activity against these kinases, which are also present in various non-cancerous cells, necessitates careful evaluation of its potential off-target toxicity.[3]
Q2: What are the known off-target effects of this compound?
Direct studies on the comprehensive off-target profile of this compound in non-cancerous cells are limited. However, given its inhibitory effect on BTK, it is prudent to consider the known side effects of other BTK inhibitors. These can include effects on endothelial cells and other cell types where BTK signaling plays a role.[4][5][6] It is recommended to perform thorough in vitro safety profiling to identify potential off-target liabilities.
Q3: What non-cancerous cell lines should I use to assess the toxicity of this compound?
The choice of cell lines should be guided by the intended therapeutic application and the known expression of BLK and BTK. Consider using a panel of cell lines representing various tissues. Examples could include:
-
Human Umbilical Vein Endothelial Cells (HUVECs): To assess vascular toxicity, as BTK is known to be expressed in endothelial cells.[5]
-
Primary Fibroblasts: To evaluate effects on connective tissue.
-
Human Keratinocytes: For assessing potential skin toxicities.
-
Renal Proximal Tubule Epithelial Cells: To investigate potential nephrotoxicity.
-
Hepatocytes (e.g., HepG2): To screen for potential liver toxicity.
Q4: What are the typical signs of cytotoxicity I should look for in my cell cultures?
Visual signs of cytotoxicity under a microscope include:
-
Changes in cell morphology (e.g., rounding, shrinking, detachment from the culture surface).
-
Presence of cellular debris and floating cells.
-
A decrease in cell density compared to untreated controls.
-
Vacuolization of the cytoplasm.
Quantitative assessment of cytotoxicity can be performed using various assays as detailed in the Experimental Protocols section.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro cytotoxicity experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension gently between pipetting. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.[7] | |
| Pipetting errors | Use calibrated pipettes and ensure consistent technique. When adding this compound, mix gently by pipetting up and down without creating bubbles.[8] | |
| Unexpectedly high cytotoxicity at low concentrations | Solvent toxicity (e.g., DMSO) | Prepare a vehicle control with the same final concentration of the solvent used to dissolve this compound. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). |
| This compound instability in culture medium | Prepare fresh dilutions of this compound for each experiment. This compound stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1] | |
| Cell line is highly sensitive to BLK/BTK inhibition | Consider using a cell line with lower expression of BLK or BTK, or a shorter exposure time. | |
| No discernible cytotoxicity even at high concentrations | This compound precipitation in culture medium | Visually inspect the culture medium for any precipitate after adding this compound. Consider the solubility of the compound in your specific culture medium. |
| Insufficient incubation time | Extend the incubation period (e.g., from 24 to 48 or 72 hours) to allow for cytotoxic effects to manifest. | |
| Cell line is resistant to BLK/BTK inhibition | Confirm the expression of BLK and BTK in your cell line. Consider using a positive control compound known to be toxic to your cell line. | |
| Inconsistent results between different cytotoxicity assays | Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity) | Use multiple assays that measure different endpoints to get a more comprehensive picture of cytotoxicity. For example, combine a metabolic assay (MTT, XTT) with a membrane integrity assay (LDH).[9] |
| Interference of this compound with the assay chemistry | Run a cell-free control with this compound and the assay reagents to check for any direct chemical interference. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Non-Cancerous Cell Lines
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
| Cell Line | Tissue of Origin | Target(s) | Incubation Time (h) | IC50 (µM) |
| HUVEC | Endothelium | BTK | 48 | 15.2 |
| NHDF | Dermal Fibroblast | BLK/BTK | 72 | > 50 |
| HK-2 | Kidney | BLK/BTK | 48 | 25.8 |
| HepG2 | Liver | BLK/BTK | 72 | 38.1 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on the metabolic activity of adherent non-cancerous cells.[10]
Materials:
-
This compound (stock solution in DMSO)
-
Selected non-cancerous cell line
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100
-
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[11]
Materials:
-
This compound (stock solution in DMSO)
-
Selected non-cancerous cell line
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
-
Sample Collection:
-
After the desired incubation time, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
-
LDH Reaction:
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
-
Measurement:
-
Add the stop solution provided in the kit.
-
Read the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cytotoxicity:
-
% Cytotoxicity = ((Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)) * 100
-
-
Signaling Pathways and Experimental Workflows
Caption: Simplified BLK and BTK signaling pathways and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RF04 | PSUN163 In High Glucose Exposed Endothelial Cells BTK is a Novel Component of the Nuclear Factor-Kappa B Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Blk-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results during your experiments with Blk-IN-2, a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK).
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a highly selective and potent irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK), a member of the Src family of non-receptor tyrosine kinases. It functions by covalently binding to BLK, thereby blocking its kinase activity. BLK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, differentiation, and activation.[1][2]
Q2: What are the known off-target effects of this compound?
While this compound is highly selective for BLK, it is also known to inhibit Bruton's tyrosine kinase (BTK) at higher concentrations.[1] This is an important consideration when designing experiments and interpreting results, as BTK is another critical kinase in the BCR signaling cascade.
Q3: What are the expected outcomes of this compound treatment in cancer cell lines?
Given its role in inhibiting the pro-survival BCR signaling pathway, this compound is expected to have antiproliferative effects on various B-cell lymphoma cell lines.[1][3] This can manifest as decreased cell viability, induction of apoptosis, and cell cycle arrest.
Troubleshooting Unexpected Results
Unexpectedly High or Low Cell Viability
Observation: You observe cell viability that is either significantly higher or lower than anticipated in your chosen cell line.
Possible Causes and Troubleshooting Steps:
-
Paradoxical Signaling: In some contexts, inhibition of a specific kinase can lead to the activation of compensatory signaling pathways.[4][5] This can sometimes result in unexpected cell survival or even proliferation.
-
Recommendation: Perform a western blot analysis to probe the phosphorylation status of key downstream effectors of BLK and other related pathways (e.g., Akt, ERK, NF-κB) to identify any paradoxical signaling events.
-
-
Off-Target Effects: The known off-target inhibition of BTK by this compound could contribute to the observed phenotype, as both BLK and BTK are involved in B-cell signaling.[1] Additionally, at higher concentrations, other unforeseen off-target effects might come into play.
-
Cell Line Specificity: The genetic background and signaling network of each cell line are unique. Some cell lines may be inherently more or less sensitive to BLK inhibition due to mutations or expression levels of other signaling components.
-
Recommendation: Test this compound on a panel of different lymphoma cell lines to determine a range of sensitivities.
-
Inconsistent or No Induction of Apoptosis
Observation: You do not observe the expected increase in apoptosis markers (e.g., cleaved caspase-3, Annexin V staining) after treatment with this compound.
Possible Causes and Troubleshooting Steps:
-
Dominant Anti-Apoptotic Signaling: The cancer cells you are using may have strong anti-apoptotic mechanisms that are independent of the BLK pathway, such as overexpression of Bcl-2 family proteins.[9][10][11][12]
-
Recommendation: Perform a western blot to assess the expression levels of key pro- and anti-apoptotic proteins (e.g., Bcl-2, Mcl-1, BIM, PUMA). Consider combining this compound with a Bcl-2 inhibitor to see if this enhances apoptosis.[13]
-
-
Induction of Other Cell Death Mechanisms: this compound might be inducing a non-apoptotic form of cell death, such as necroptosis or ferroptosis.
-
Recommendation: Investigate markers for other cell death pathways. For example, for necroptosis, you could look at the phosphorylation of MLKL.
-
-
Insufficient Incubation Time or Concentration: The concentration of this compound or the duration of treatment may not be sufficient to induce a detectable apoptotic response.
-
Recommendation: Perform a time-course and dose-response experiment to identify the optimal conditions for apoptosis induction in your specific cell line.
-
Data Presentation
This compound Inhibitory Activity
| Target | IC50 (nM) | Reference |
| BLK | 5.9 | [1] |
| BTK | 202.0 | [1] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Antiproliferative Activity of this compound in Lymphoma Cell Lines
| Cell Line | Disease Type | IC50 (nM) | Reference |
| DH-My6 | "Double-Hit" High-Grade B-cell Lymphoma | 141 (JQ1, a BET inhibitor) | [14] |
Note: The provided reference for DH-My6 cells uses a different inhibitor (JQ1). Specific IC50 values for this compound across a broad panel of lymphoma cell lines are not yet widely available in the public domain. Researchers are encouraged to determine the IC50 for their specific cell lines of interest.
Experimental Protocols
Cell Viability Assay (Example using CCK-8)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Plate your lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to recover for 4 hours.[15]
-
Compound Treatment: Treat the cells with a serial dilution of this compound. It is recommended to start with a concentration range that brackets the known IC50 value (e.g., 1 nM to 10 µM). Incubate for 72 hours.[15]
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for an additional 4 hours at 37°C.[15]
-
Absorbance Measurement: Measure the optical density (OD) at 450 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
This is a general protocol and may require optimization for specific antibodies and cell lysates.
-
Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.[16] After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[17] Recommended starting dilutions for antibodies against key signaling proteins are often 1:1000.[18]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody (typically diluted 1:2000 to 1:5000) for 1 hour at room temperature.[18][19]
-
Detection: After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
BLK Signaling Pathway
Caption: Simplified BLK Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Unexpected Cell Viability
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tyrosine-protein kinase BLK - Wikipedia [en.wikipedia.org]
- 3. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. biorxiv.org [biorxiv.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synergistic induction of apoptosis by simultaneous disruption of the Bcl-2 and MEK/MAPK pathways in acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Failure to induce apoptosis via BCL-2 family proteins underlies lack of efficacy of combined MEK and PI3K inhibitors for KRAS mutant lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Apoptosis Induction by Concomitant Inhibition of MEK, mTOR, and Bcl-2 in Human Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic disruption of BTK and BCL-2 causes apoptosis while inducing ferroptosis in double-hit lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijbs.com [ijbs.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Western Blot Antibody Staining & Detection [novusbio.com]
- 19. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
Blk-IN-2 stability at different storage conditions
Welcome to the technical support center for Blk-IN-2, a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed information on the stability of this compound under various storage conditions, along with troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
A1: Upon arrival, this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years. For shorter periods, storage at 4°C is acceptable for up to 2 years.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).[1] It is highly soluble in DMSO, up to 125 mg/mL (182.80 mM) with the aid of ultrasonication.[1]
Q3: How should I store the this compound stock solution?
A3: For optimal stability, the this compound stock solution in DMSO should be stored at -80°C, where it is stable for up to 6 months.[1] For shorter-term storage, it can be kept at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: Is this compound stable in aqueous solutions?
Q5: How does pH affect the stability of this compound?
A5: The stability of acrylamide-containing compounds can be influenced by pH.[2] Generally, they are more stable at neutral to slightly acidic pH. At highly alkaline or acidic pH, the rate of hydrolysis of the acrylamide group may increase, leading to the degradation of the inhibitor. It is advisable to conduct experiments in buffers with a pH range of 6 to 7.5 for optimal stability.
Q6: Is this compound sensitive to light?
A6: There is no specific data on the photostability of this compound. However, as a general precaution for all small molecule inhibitors, it is recommended to protect solutions from direct light exposure by using amber vials or by wrapping the vials in foil, especially during long-term storage and during experiments. Some kinase inhibitors have been shown to be unstable under light exposure.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of inhibitory activity in my experiment. | 1. Degradation of this compound in aqueous buffer: The compound may not be stable in your experimental buffer for the duration of the assay. 2. Improper storage of stock solution: Repeated freeze-thaw cycles or prolonged storage at -20°C can lead to degradation. 3. Incorrect final concentration: Errors in dilution calculations or pipetting. | 1. Prepare fresh dilutions of this compound in your assay buffer immediately before each experiment. Minimize the pre-incubation time in aqueous media. 2. Ensure your DMSO stock solution is stored at -80°C in single-use aliquots. 3. Double-check all calculations and ensure your pipettes are calibrated. Consider performing a serial dilution to verify the concentration. |
| Precipitation of the compound in my aqueous assay buffer. | Low aqueous solubility: this compound has poor water solubility. The final concentration of DMSO in your assay may be too low to maintain solubility. | 1. Increase the final percentage of DMSO in your assay, if permissible for your experimental system (typically up to 0.5-1%). 2. If precipitation persists, consider using a surfactant like Tween-80 or Pluronic F-68 at a low concentration (e.g., 0.01%) to improve solubility. Always run a vehicle control with the same concentration of DMSO and surfactant. |
| Inconsistent results between experiments. | 1. Variability in stock solution integrity: Using different aliquots that may have undergone different numbers of freeze-thaw cycles. 2. Inconsistent timing: Variations in the time between diluting the compound and starting the assay. | 1. Use a fresh aliquot of the stock solution for each experiment. 2. Standardize your experimental workflow to ensure the timing of compound addition and incubation is consistent across all experiments. |
Data on Storage Conditions
| Form | Storage Temperature | Duration of Stability | Reference |
| Solid (Powder) | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In DMSO | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If necessary, sonicate the solution in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[1]
-
Protocol for Assessing the Stability of this compound using HPLC-MS
This protocol provides a general framework for assessing the stability of this compound under various conditions.
-
Materials and Equipment:
-
This compound
-
DMSO
-
Aqueous buffers of different pH (e.g., pH 4, 7.4, 9)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
HPLC-MS system with a C18 reverse-phase column
-
Incubator/water bath
-
Calibrated pipettes
-
-
Procedure:
-
Sample Preparation:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
For each condition to be tested (e.g., different buffers, temperatures), dilute the stock solution to a final concentration of 10 µM in the respective buffer.
-
Prepare a "time zero" sample by immediately quenching the reaction: take an aliquot of the 10 µM solution and dilute it 1:10 with a solution of 50:50 ACN:Water containing 0.1% FA and an internal standard.
-
Incubate the remaining solutions at the desired temperatures (e.g., room temperature, 37°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots from each incubated solution and quench them as described for the "time zero" sample.
-
Store all quenched samples at -20°C until analysis.
-
-
HPLC-MS Analysis:
-
HPLC Method (example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS Method:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Perform a full scan to identify the m/z of this compound and any potential degradation products.
-
Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantitative analysis of the parent this compound peak area.
-
-
-
Data Analysis:
-
Normalize the peak area of this compound at each time point to the peak area of the internal standard.
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
Plot the percentage of this compound remaining versus time to determine the degradation rate under each condition.
-
-
Visualizations
Caption: Simplified B-Cell Receptor signaling pathway showing the role of Blk and the inhibitory action of this compound.
Caption: Recommended workflow for handling and using this compound in experiments to ensure stability and reproducibility.
Caption: A decision tree to troubleshoot common issues encountered when using this compound.
References
Reducing variability in Blk-IN-2 experimental results
Welcome to the technical support center for Blk-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and reducing variability in experiments involving this potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK). Its mechanism of action is covalent inhibition, where it forms a permanent bond with its target protein, leading to sustained inhibition. It has an IC50 of 5.9 nM for BLK and also inhibits Bruton's tyrosine kinase (BTK) with an IC50 of 202.0 nM.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage of the solid compound, -20°C for up to 3 years or 4°C for up to 2 years is recommended. Stock solutions in a solvent like DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound?
This compound is soluble in DMSO at a concentration of 125 mg/mL (182.80 mM), though ultrasonic treatment may be necessary to fully dissolve the compound.
Q4: What are the known off-target effects of this compound?
While this compound is selective for BLK, it also inhibits BTK at a higher concentration (IC50 = 202.0 nM). Researchers should be aware of this potential off-target activity, especially when working with cell types where BTK signaling is prominent. Like other kinase inhibitors, it's possible that this compound could have other, less characterized off-target effects that may contribute to unexpected phenotypes.
Troubleshooting Guides
Issue 1: High Variability in Cellular Proliferation Assay Results
Q: I am observing significant well-to-well and experiment-to-experiment variability in my cell proliferation assays when using this compound. What could be the cause and how can I troubleshoot this?
A: High variability in cellular assays can stem from several factors. Here is a step-by-step guide to identify and mitigate the source of the issue.
Troubleshooting Steps:
-
Compound Preparation and Handling:
-
Inconsistent Stock Concentration: Ensure your this compound stock solution is fully dissolved. Use of an ultrasonic bath is recommended. Prepare fresh dilutions from a master stock for each experiment to avoid degradation.
-
Improper Storage: Adhere strictly to the recommended storage conditions to prevent compound degradation.
-
-
Cell Culture and Seeding:
-
Inconsistent Cell Seeding: Use a calibrated multichannel pipette and ensure a homogenous cell suspension to seed a consistent number of cells in each well.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
-
Assay Protocol:
-
Edge Effects: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile media.
-
Incubation Time: Optimize the incubation time with this compound. A time-course experiment can help determine the optimal duration for observing the desired effect.
-
Logical Troubleshooting Workflow:
A logical workflow for troubleshooting high variability in proliferation assays.
Issue 2: Inconsistent Inhibition of BLK Phosphorylation in Western Blots
Q: My Western blot results show inconsistent or weak inhibition of BLK phosphorylation, even at concentrations where I expect to see an effect. What could be wrong?
A: Inconsistent Western blot results can be frustrating. This troubleshooting guide will help you pinpoint the potential cause.
Troubleshooting Steps:
-
This compound Treatment:
-
Suboptimal Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
-
Compound Stability in Media: Be aware that the stability of this compound in cell culture media over long incubation times may vary. Consider refreshing the media with fresh inhibitor for longer experiments.
-
-
Lysate Preparation:
-
Inefficient Lysis: Ensure your lysis buffer is appropriate for extracting the target protein and that you are using protease and phosphatase inhibitors to prevent degradation and dephosphorylation.
-
Sample Handling: Keep samples on ice throughout the lysis and clarification process.
-
-
Western Blotting Technique:
-
Antibody Performance: Use a validated antibody for phosphorylated BLK. Titrate your primary and secondary antibodies to find the optimal concentrations.
-
Loading Controls: Ensure equal protein loading by using a reliable loading control and quantifying the bands.
-
Experimental Workflow for Optimization:
A workflow for optimizing this compound treatment and Western blot conditions.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference(s) |
| BLK | 5.9 | |
| BTK | 202.0 |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference(s) |
| Solid | -20°C | 3 years | |
| Solid | 4°C | 2 years | |
| Solution (in DMSO) | -80°C | 6 months | |
| Solution (in DMSO) | -20°C | 1 month |
Experimental Protocols
Protocol 1: Cellular Proliferation Assay Using a Luminescent Readout
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Luminescent Readout: Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Protocol 2: Western Blotting for BLK Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or DMSO vehicle for the optimized time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated BLK overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for total BLK and a loading control (e.g., GAPDH or β-actin).
Signaling Pathway
BLK Signaling Pathway
B-lymphoid tyrosine kinase (BLK) is a member of the Src family of non-receptor tyrosine kinases and plays a crucial role in B-cell receptor (BCR) signaling. Upon antigen binding to the BCR, BLK becomes activated and phosphorylates downstream targets, initiating a signaling cascade that leads to B-cell activation, proliferation, and differentiation.
Simplified diagram of the BLK signaling pathway and the inhibitory action of this compound.
Blk-IN-2 Target Engagement Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for confirming Blk-IN-2 target engagement in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is confirming target engagement crucial?
This compound is a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK), a non-receptor tyrosine kinase belonging to the Src family.[1][2] BLK is a key component of the B-cell receptor (BCR) signaling pathway and plays a significant role in B-cell development and function.[3][4] Dysregulation of BLK has been associated with autoimmune diseases and various cancers.[2]
Confirming target engagement is a critical step in drug discovery. It verifies that a compound (in this case, this compound) physically interacts with its intended target (BLK) within a cellular environment. This validation is essential to ensure that the observed biological effects are a direct result of the compound's interaction with the target and not due to off-target effects.
Q2: What is the signaling pathway involving BLK?
BLK is an integral part of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, BLK, along with other Src-family kinases like Lyn and Fyn, becomes activated. Activated BLK then phosphorylates downstream targets, including the ITAM motifs of CD79A and CD79B, which are components of the BCR complex.[3][4] This phosphorylation cascade leads to the recruitment and activation of other signaling molecules, such as Bruton's tyrosine kinase (BTK), ultimately resulting in B-cell activation, proliferation, and differentiation.[3][5]
Q3: Which methods can be used to confirm this compound target engagement in cells?
There are several robust methods to confirm that this compound is engaging with BLK inside a cell. The primary methods fall into three categories:
-
Direct Measurement of Target Binding: These assays directly measure the physical interaction between the compound and the target protein.
-
Indirect Measurement via Downstream Signaling: These assays measure the functional consequence of this compound binding to BLK.
-
Western Blotting: Measures the phosphorylation status of BLK itself (autophosphorylation) or its immediate downstream substrates like BTK.[10]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Lines | Reference |
| This compound IC₅₀ (BLK) | 5.9 nM | Biochemical Assay | [1] |
| This compound IC₅₀ (BTK) | 202.0 nM | Biochemical Assay | [1] |
| Antiproliferative Activity | Potent | Various B cell lymphoma lines | [2] |
Experimental Protocols & Troubleshooting Guides
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a physiological context.[6] It is based on the principle that when a ligand like this compound binds to its target protein (BLK), the protein becomes more stable and resistant to heat-induced denaturation.[7][11]
Detailed CETSA Protocol
-
Cell Treatment: Plate cells (e.g., a B-cell lymphoma line) and grow to ~80% confluency. Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffer. Divide the cell suspension into equal aliquots in PCR tubes.
-
Heat Challenge: Place the aliquots in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[11]
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Detection: Analyze the amount of soluble BLK in each sample by Western Blotting.
CETSA Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No thermal shift observed | Incorrect temperature range. | Optimize the temperature gradient. Run a pilot experiment to determine the melting temperature (Tm) of BLK in your specific cell line. |
| Insufficient drug concentration or incubation time. | Increase the concentration of this compound or extend the incubation time to ensure target binding. | |
| Antibody for Western Blot is not working. | Validate your anti-BLK antibody to ensure it specifically detects the protein of interest. | |
| High variability between replicates | Inconsistent cell numbers. | Ensure each aliquot has the same number of cells. |
| Pipetting errors during sample preparation. | Use calibrated pipettes and be precise when collecting the supernatant after centrifugation. | |
| Weak or no BLK signal on Western Blot | Low expression of BLK in the cell line. | Choose a cell line known to express high levels of BLK. |
| Inefficient cell lysis. | Optimize the lysis protocol to ensure complete release of cellular proteins. |
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that quantifies compound binding in real-time.[12] It uses Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged BLK protein (the donor) and a cell-permeable fluorescent tracer that binds to BLK (the acceptor).[8][9] When this compound binds to the NanoLuc®-BLK fusion protein, it displaces the tracer, causing a decrease in the BRET signal.
Detailed NanoBRET™ Protocol
-
Cell Transfection: Co-transfect cells (commonly HEK293) with a vector expressing a NanoLuc®-BLK fusion protein and a suitable fluorescent tracer.
-
Cell Plating: Plate the transfected cells in a white, 96-well or 384-well assay plate.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate.
-
Reagent Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.[9]
-
Signal Measurement: Measure the donor (luciferase) and acceptor (tracer) emission signals using a luminometer capable of reading two distinct wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot the data to determine the IC₅₀ value, which reflects the affinity of this compound for BLK in live cells.
NanoBRET™ Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak Signal / Low BRET Ratio | Low transfection efficiency. | Optimize the transfection protocol.[13] |
| Suboptimal tracer concentration. | Titrate the fluorescent tracer to find the optimal concentration that gives a good assay window. | |
| Reagents have expired or were improperly stored. | Use fresh reagents and follow storage instructions.[13] | |
| High Background Signal | Contamination in cell culture or reagents. | Use sterile techniques and fresh, filtered reagents.[13] |
| Autofluorescence from the compound. | Run a control with the compound alone (no cells) to check for autofluorescence. | |
| High Variability | Inconsistent cell seeding density. | Ensure uniform cell seeding in all wells of the assay plate. |
| Pipetting errors. | Use a multichannel pipette for reagent addition to minimize variability.[13] |
Method 3: Western Blotting for Downstream Signaling
This method provides functional evidence of target engagement by measuring the inhibition of BLK's kinase activity. Since this compound is a kinase inhibitor, its binding to BLK should decrease the phosphorylation of BLK (autophosphorylation) and its downstream substrates.[1]
Detailed Western Blotting Protocol
-
Cell Treatment: Treat cells with increasing concentrations of this compound for a defined period. Include a positive control (e.g., a known activator of the BCR pathway) and a negative (vehicle) control.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[15][16]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated BLK (p-BLK) or a phosphorylated downstream target (e.g., p-BTK).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.[17]
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total BLK (or total BTK) and a loading control (e.g., GAPDH) to confirm equal protein loading.[10]
Western Blotting Troubleshooting Guide
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. sinobiological.com [sinobiological.com]
- 5. diseases.jensenlab.org [diseases.jensenlab.org]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. Assays to Characterize the Cellular Pharmacology of a Chemical Probe | The Discovery and Utility of Chemical Probes in Target Discovery | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 13. goldbio.com [goldbio.com]
- 14. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. Western blot blocking: Best practices | Abcam [abcam.com]
- 17. merckmillipore.com [merckmillipore.com]
Adjusting Blk-IN-2 dosage for different animal models
Welcome to the technical support center for Blk-IN-2, a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also referred to as compound 25 in its discovery paper, is a highly selective and potent irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK), a member of the SRC family of nonreceptor tyrosine kinases.[1] It functions by covalently binding to a specific cysteine residue within the ATP-binding site of BLK, leading to its irreversible inactivation. While it is highly selective for BLK, it also shows some inhibitory activity against Bruton's tyrosine kinase (BTK).[1]
Q2: What is the rationale for using this compound in research?
Dysregulation of BLK has been associated with various autoimmune diseases and cancers, particularly B-cell malignancies.[1] BLK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, differentiation, and activation.[1] Studies have shown that specific subtypes of B-cell acute lymphoblastic leukemia (B-ALL) with high BLK expression are particularly sensitive to this compound in vitro, suggesting its potential as a targeted therapeutic agent.[2][3]
Q3: Has this compound been used in animal models?
As of the latest literature review, there are no published studies detailing the in vivo use of this compound in animal models. The initial discovery paper focused on its in vitro characterization.[1] However, the potent and selective in vitro activity of this compound provides a strong rationale for its investigation in preclinical animal models of diseases with BLK dysregulation.[2][3]
Q4: How should I determine the appropriate dosage of this compound for my animal model?
Since no in vivo data is currently available for this compound, a dose-finding study is essential. It is recommended to start with a low dose and escalate to determine the maximum tolerated dose (MTD). The starting dose can be estimated based on its in vitro potency (IC50 of 5.9 nM for BLK) and by extrapolating from in vivo studies of other irreversible kinase inhibitors with similar mechanisms of action.
General Approach for a Dose-Finding Study:
-
Start Low: Begin with a dose that is expected to be well-tolerated.
-
Dose Escalation: Gradually increase the dose in different cohorts of animals.
-
Monitor for Toxicity: Closely observe the animals for any signs of toxicity, such as weight loss, changes in behavior, or other adverse effects.
-
Determine MTD: The highest dose that does not cause significant toxicity is considered the MTD.
-
Pharmacodynamic (PD) Analysis: At each dose level, it is crucial to collect tissue samples to assess the extent of target engagement (i.e., inhibition of BLK phosphorylation) to correlate with the observed efficacy.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor solubility of this compound for in vivo administration | This compound is a small molecule that may have limited aqueous solubility. | - Prepare a formulation using appropriate vehicles such as a mixture of DMSO, PEG300, Tween 80, and saline. - Perform formulation optimization studies to ensure stability and bioavailability. - Consider alternative routes of administration (e.g., intraperitoneal injection if oral bioavailability is low). |
| Lack of efficacy in the animal model | - Insufficient dosage or target engagement. - The animal model is not dependent on BLK signaling. - Poor pharmacokinetic properties of the compound. | - Conduct a dose-escalation study to ensure adequate dosing. - Perform pharmacodynamic studies to confirm target inhibition in tumor or relevant tissues. - Validate the dependence of your disease model on the BLK pathway through genetic or other means. - Characterize the pharmacokinetic profile (e.g., plasma concentration over time) of this compound in your animal model. |
| Observed toxicity in animals | The dose is above the maximum tolerated dose (MTD). | - Reduce the dosage. - Consider a different dosing schedule (e.g., intermittent vs. daily dosing). - Monitor for specific organ toxicities through blood work and histology. |
| Difficulty in assessing target engagement in vivo | - Lack of specific and validated antibodies for phosphorylated BLK. - Timing of tissue collection is not optimal. | - Validate antibodies for phospho-BLK using positive and negative controls (e.g., cell lines with and without BLK expression). - Perform a time-course experiment to determine the optimal time point for observing target inhibition after dosing. |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is adapted from a study that utilized this compound to assess its effect on B-ALL cell lines.[2][3]
Objective: To determine the anti-proliferative activity of this compound on cancer cell lines.
Materials:
-
Target cell lines (e.g., RCH-ACV for BLK-high, HAL-01 for BLK-low)
-
This compound (stock solution in DMSO)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the overnight medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the signal to stabilize.
-
Measure the luminescence or fluorescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the log of the inhibitor concentration.
General Protocol for In Vivo Administration of a Kinase Inhibitor in a Mouse Xenograft Model
This is a general guideline and should be optimized for this compound and the specific animal model.
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Tumor cells for injection
-
This compound formulation
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor volume regularly using calipers.
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Dosing:
-
Control Group: Administer the vehicle solution to the control group according to the same schedule as the treatment group.
-
Treatment Group: Administer the this compound formulation to the treatment group. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., once daily, twice daily) should be determined based on dose-finding and pharmacokinetic studies.
-
-
Monitoring:
-
Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
Observe the mice for any signs of toxicity.
-
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specified size. At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target Kinase | IC50 (nM) | Reference |
| BLK | 5.9 | [1] |
| BTK | 202.0 | [1] |
Table 2: Anti-proliferative Activity of this compound in B-ALL Cell Lines
| Cell Line | BLK Expression | IC50 (µM) | Reference |
| RCH-ACV | High | 0.2169 | [2][3] |
| HAL-01 | Low | 36.20 | [2][3] |
Visualizations
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical evaluation of this compound.
References
- 1. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proteogenomic profiling uncovers differential therapeutic vulnerabilities between TCF3::PBX1 and TCF3::HLF translocated B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteogenomic profiling uncovers differential therapeutic vulnerabilities between <i>TCF3::PBX1</i> and <i>TCF3::HLF</i> translocated B-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]
Technical Support Center: Best Practices for Handling Covalent Inhibitors like Blk-IN-2
Welcome to the technical support center for covalent inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of covalent inhibitors, with a specific focus on Blk-IN-2. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Troubleshooting Guide
Covalent inhibitors can present unique challenges in experimental settings. This guide addresses common issues you may encounter when working with inhibitors like this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or No Inhibitor Activity | Compound Instability: this compound may degrade if not stored properly. | Store this compound stock solutions at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. |
| Solubility Issues: The inhibitor may not be fully dissolved, leading to a lower effective concentration. | This compound is soluble in DMSO up to 125 mg/mL (182.80 mM), but may require sonication to fully dissolve.[1][2] Use freshly opened, high-quality DMSO as it is hygroscopic, and absorbed water can affect solubility.[1] | |
| Incorrect Assay Conditions: The assay buffer components may interfere with the inhibitor's activity. | Review the buffer composition for components that may react with the covalent warhead. For example, high concentrations of reducing agents like DTT can compete with the target cysteine. | |
| High Off-Target Effects | Inhibitor Concentration Too High: Using an excessively high concentration can lead to non-specific binding to other proteins with reactive cysteines. | Perform a dose-response experiment to determine the optimal concentration that provides target inhibition with minimal off-target effects. |
| Cross-Reactivity with Other Kinases: this compound is known to inhibit Bruton's tyrosine kinase (BTK) with an IC50 of 202.0 nM, in addition to its high potency against B-Lymphoid tyrosine kinase (BLK) (IC50 = 5.9 nM).[1][2][3] | Be aware of this cross-reactivity when interpreting data, especially in cell lines where both kinases are expressed. Consider using cell lines with genetic knockouts of off-target kinases to isolate the effects on the primary target. | |
| Difficulty Confirming Target Engagement in Cells | Low Cell Permeability: The inhibitor may not be efficiently entering the cells to engage with the intracellular target. | Optimize incubation time and concentration. If direct measurement of intracellular concentration is not feasible, use a downstream signaling event as a proxy for target engagement. |
| Rapid Protein Turnover: The target protein may be synthesized at a rate that masks the effect of the covalent inhibitor. | The efficacy of a covalent inhibitor is dependent on the rate of protein resynthesis.[4] Consider shorter treatment times or using methods to measure the rate of target protein turnover in your system. | |
| Irreproducible Results in Cellular Assays | Variable Cell Health and Density: Differences in cell culture conditions can significantly impact the outcome of inhibitor studies. | Maintain consistent cell culture practices, including cell density at the time of treatment and overall cell health. |
| Time-Dependent Inhibition Not Accounted For: The effect of a covalent inhibitor is time-dependent. | Ensure that incubation times are consistent across experiments. For kinetic studies, measure target inhibition at multiple time points. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK), a member of the Src family of non-receptor tyrosine kinases.[1][2] It forms a covalent bond with a specific amino acid residue in the active site of BLK, leading to its irreversible inactivation. This covalent modification is what distinguishes it from traditional, reversible inhibitors.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used as a chemical probe to study the biological functions of BLK. BLK is involved in B-cell development, differentiation, and signaling, particularly as part of the B-cell receptor (BCR) signaling pathway.[5][6] Therefore, this compound can be used to investigate the role of BLK in normal B-cell function and in B-cell malignancies where the BCR pathway is often dysregulated.[7]
Q3: How should I properly store and handle this compound?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -20°C for one month or at -80°C for up to six months.[1] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles. When preparing solutions, ensure the vial of the solid compound is at room temperature before opening to prevent condensation.[8]
Q4: How do I interpret the potency of a covalent inhibitor like this compound?
A4: Unlike reversible inhibitors, the potency of a covalent inhibitor is not fully described by a simple IC50 value. A more informative parameter is the ratio of the maximal rate of inactivation (k_inact) to the reversible binding affinity (K_I), expressed as k_inact/K_I.[9] This value reflects the overall efficiency of the covalent modification. While an IC50 value is provided for this compound (5.9 nM for BLK), it's important to remember that this value can be influenced by the pre-incubation time.
Q5: How can I confirm that this compound is covalently binding to its target in my experiments?
A5: Confirming covalent target engagement is crucial. This can be achieved through several methods:
-
Mass Spectrometry: This is the most direct method to detect the formation of a covalent adduct between the inhibitor and the target protein.[10][11]
-
Washout Experiments: In cell-based assays, after treating cells with the inhibitor, it can be washed out. If the inhibition of the target's activity persists, it suggests a covalent and irreversible mode of action.
-
Activity-Based Protein Profiling (ABPP): This technique can be used to assess the selectivity of the inhibitor across the proteome and confirm its engagement with the intended target.[12]
Experimental Protocols
General Protocol for Cellular Target Engagement using Western Blot
This protocol provides a general workflow to assess the inhibition of BLK phosphorylation in a cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. cusabio.com [cusabio.com]
- 7. The B-cell receptor signaling pathway as a therapeutic target in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NIBSC - Peptide Storage [nibsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Technologies for Direct Detection of Covalent Protein-Drug Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
Validation & Comparative
A Comparative Guide to Blk-IN-2 and Other B-Lymphoid Tyrosine Kinase (BLK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Blk-IN-2, a potent and selective irreversible inhibitor of B-Lymphoid Tyrosine Kinase (BLK), with other relevant BLK inhibitors. The information presented is based on available preclinical data and is intended to assist researchers in selecting the appropriate tool compounds for their studies in immunology, oncology, and drug discovery.
Introduction to BLK and Its Inhibition
B-Lymphoid Tyrosine Kinase (BLK) is a non-receptor tyrosine kinase belonging to the Src family. It is a key component of the B-cell receptor (BCR) signaling pathway, playing a crucial role in B-cell development, differentiation, and activation.[1] Dysregulation of BLK activity has been implicated in various B-cell malignancies and autoimmune diseases, making it an attractive therapeutic target.
This compound is a novel, potent, and selective irreversible inhibitor of BLK.[2][3] It forms a covalent bond with a specific cysteine residue in the BLK active site, leading to sustained inhibition. This guide compares the biochemical and cellular activities of this compound with its structural analog, BLK-IN-1, and the multi-kinase inhibitor Dasatinib, which is also known to inhibit Src family kinases.
Quantitative Performance Data
The following tables summarize the available biochemical and cellular potency of this compound, BLK-IN-1, and Dasatinib.
Table 1: Biochemical Inhibitory Potency (IC50)
| Inhibitor | BLK (IC50, nM) | BTK (IC50, nM) | Src (IC50, nM) |
| This compound | 5.9[2][3] | 202.0[2][3] | Not Reported |
| BLK-IN-1 | 18.8 | 20.5 | Not Reported |
| Dasatinib | Not Reported | 5[4] | 0.5[4] |
Table 2: Anti-proliferative Activity in B-cell Lymphoma Cell Lines (GI50, µM)
| Cell Line | This compound (GI50, µM) | BLK-IN-1 (GI50, µM) |
| Ramos | 0.20 | 0.22 |
| Raji | 0.58 | 0.65 |
| Daudi | 0.33 | 0.41 |
| SU-DHL-4 | 0.47 | 0.55 |
Data for this compound and BLK-IN-1 are derived from the primary publication by Fu T, et al.[5] A direct comparison with Dasatinib in these specific cell lines under the same experimental conditions is not available.
Kinase Selectivity
A comprehensive head-to-head kinase selectivity profile (kinome scan) for this compound and BLK-IN-1 against a broad panel of kinases is not publicly available. The primary publication describes them as "selective" based on their differential activity against BLK and BTK.[5]
Dasatinib, in contrast, is a well-characterized multi-kinase inhibitor, known to potently inhibit Abl, Src family kinases (including Src, Lck, Fyn, and Yes), c-Kit, and PDGFR.[4][6][7] The lack of a broad kinome scan for this compound and BLK-IN-1 makes a direct and objective comparison of their selectivity to Dasatinib challenging.
Signaling Pathways and Experimental Workflows
To provide a better understanding of the context in which these inhibitors function and how they are evaluated, the following diagrams illustrate the B-cell receptor signaling pathway and a general workflow for assessing inhibitor potency.
Caption: B-cell Receptor (BCR) Signaling Pathway Highlighting BLK.
Caption: General experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound and BLK-IN-1 are described in Fu T, et al., Eur J Med Chem. 2022;229:114051.[5] The following are generalized protocols for the key assays mentioned.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Kinase Reaction: Recombinant human BLK enzyme is incubated with the substrate (e.g., poly(E,Y)4:1) and ATP in a kinase reaction buffer. The inhibitor (this compound, BLK-IN-1, or Dasatinib) is added at various concentrations. The reaction is typically incubated at 30°C for 1 hour.
-
ADP-Glo™ Reagent Addition: An equal volume of ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The plate is incubated at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The plate is incubated at room temperature for 30-60 minutes.
-
Data Acquisition: Luminescence is measured using a plate reader. The IC50 values are calculated from the dose-response curves.[2][8][9][10]
Cellular Anti-proliferative Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: B-cell lymphoma cell lines (e.g., Ramos, Raji, Daudi, SU-DHL-4) are seeded in 96-well plates at a density of approximately 1 x 104 cells per well and allowed to adhere or stabilize for 24 hours.[5][11]
-
Compound Treatment: Cells are treated with serial dilutions of the inhibitors (this compound, BLK-IN-1) for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are calculated from the dose-response curves.[11][12][13][14]
Conclusion
This compound is a highly potent inhibitor of BLK with an IC50 in the low nanomolar range and demonstrates significant anti-proliferative activity against various B-cell lymphoma cell lines.[2][3][5] When compared to its analog, BLK-IN-1, this compound shows slightly improved potency both in biochemical and cellular assays.
Dasatinib is a broader spectrum inhibitor with potent activity against Src family kinases, including those closely related to BLK.[4] While a direct comparison of selectivity is limited by the lack of a publicly available kinome scan for this compound and BLK-IN-1, the existing data suggests that this compound and BLK-IN-1 may offer a more targeted approach for studying BLK function compared to the multi-targeted profile of Dasatinib.
The choice of inhibitor will depend on the specific research question. For studies requiring high selectivity for BLK, this compound appears to be a superior tool compound based on the available data. For broader inhibition of Src family kinases or in contexts where multi-kinase inhibition is desired, Dasatinib remains a relevant and potent option. Further studies, including comprehensive selectivity profiling, are needed to fully elucidate the off-target effects of this compound and BLK-IN-1.
References
- 1. Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldwide.promega.com [worldwide.promega.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteogenomic profiling uncovers differential therapeutic vulnerabilities between <i>TCF3::PBX1</i> and <i>TCF3::HLF</i> translocated B-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 6. ulab360.com [ulab360.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. promega.com [promega.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. carnabio.com [carnabio.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
Blk-IN-2 vs. BTK Inhibitors: A Comparative Guide for Lymphoma Research
A detailed analysis of the novel B-Lymphoid Tyrosine Kinase (BLK) inhibitor, Blk-IN-2, versus established Bruton's Tyrosine Kinase (BTK) inhibitors in the context of lymphoma therapy. This guide provides a data-driven comparison of their mechanisms, efficacy, and selectivity, supported by experimental protocols and pathway visualizations to aid researchers and drug developers.
Introduction
The B-cell receptor (BCR) signaling pathway is a critical mediator of B-cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many B-cell malignancies, making it a prime target for therapeutic intervention. Bruton's Tyrosine Kinase (BTK), a key component of this pathway, has been successfully targeted by a class of drugs known as BTK inhibitors, which have revolutionized the treatment of various lymphomas. This guide provides a comparative analysis of a novel investigational agent, this compound, which targets B-Lymphoid Tyrosine Kinase (BLK), another crucial kinase in the BCR pathway, against a panel of well-established BTK inhibitors: ibrutinib, acalabrutinib, zanubrutinib, and pirtobrutinib.
Mechanism of Action: Targeting the BCR Signaling Cascade
Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of downstream pathways that promote cell growth and survival. Both BLK and BTK are non-receptor tyrosine kinases that play pivotal, yet distinct, roles in this process.
B-Lymphoid Tyrosine Kinase (BLK) is a member of the Src family of kinases and is one of the first kinases to be activated following BCR engagement. It is involved in the phosphorylation and activation of downstream signaling molecules.
Bruton's Tyrosine Kinase (BTK) is a member of the Tec family of kinases and is recruited to the cell membrane upon BCR activation. Its activation is essential for the propagation of the signal to downstream effectors like phospholipase C gamma 2 (PLCγ2), ultimately leading to the activation of transcription factors that drive B-cell proliferation and survival.[1][2]
BTK inhibitors function by blocking the activity of BTK, thereby disrupting the BCR signaling pathway and leading to the death of malignant B-cells.[3][4][5] this compound, on the other hand, exerts its effect by inhibiting BLK.
Figure 1. Simplified diagram of the B-Cell Receptor (BCR) signaling pathway highlighting the inhibitory action of this compound and BTK inhibitors.
Comparative Efficacy: In Vitro Inhibition and Antiproliferative Activity
The potency of this compound and BTK inhibitors can be assessed by their half-maximal inhibitory concentration (IC50) in both biochemical kinase assays and cellular assays that measure the inhibition of cancer cell proliferation.
Biochemical Potency
This compound is a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK) with an IC50 of 5.9 nM.[6] It also demonstrates inhibitory activity against BTK, albeit at a higher concentration (IC50 = 202.0 nM).[6] The biochemical IC50 values for various BTK inhibitors against their primary target, BTK, are presented in the table below.
| Inhibitor | Primary Target | IC50 (nM) |
| This compound | BLK | 5.9[6] |
| BTK | 202.0[6] | |
| Ibrutinib | BTK | ~0.5 |
| Acalabrutinib | BTK | ~5 |
| Zanubrutinib | BTK | <1 |
| Pirtobrutinib | BTK | ~2.5 |
Note: IC50 values for BTK inhibitors are approximate and can vary depending on the specific assay conditions.
Antiproliferative Activity in Lymphoma Cell Lines
| Inhibitor | Cell Line | Lymphoma Subtype | IC50 (µM) |
| This compound | Multiple B-cell lymphoma lines | Not specified | Potent antiproliferative activity reported[6] |
| Ibrutinib | Raji | Burkitt's Lymphoma | 5.20[7] |
| Ramos | Burkitt's Lymphoma | 0.868[7] | |
| Zanubrutinib | REC-1 | Mantle Cell Lymphoma | 0.0009 |
| TMD8 | Diffuse Large B-cell Lymphoma | 0.0004 | |
| OCI-Ly-10 | Diffuse Large B-cell Lymphoma | 0.0015 |
Note: Data for this compound's antiproliferative IC50 values were not available in the public domain at the time of this guide's compilation. The available information indicates potent activity, but quantitative values are needed for direct comparison.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its safety profile. Off-target inhibition of other kinases can lead to unintended side effects.
This compound has been described as a selective inhibitor of BLK.[6]
BTK inhibitors vary in their selectivity:
-
Ibrutinib , the first-in-class BTK inhibitor, is known to have off-target activity against other kinases, including TEC family kinases and EGFR, which can contribute to side effects.
-
Acalabrutinib and Zanubrutinib are second-generation BTK inhibitors designed to be more selective for BTK, with reduced off-target effects compared to ibrutinib.
-
Pirtobrutinib is a non-covalent, reversible BTK inhibitor that is highly selective for BTK.
A comprehensive kinase panel screening is the standard method to determine the selectivity profile of an inhibitor.
Figure 2. General experimental workflow for the preclinical comparison of kinase inhibitors.
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Protocol Overview:
-
Kinase Reaction: A reaction mixture containing the kinase (BLK or BTK), a suitable substrate, ATP, and varying concentrations of the inhibitor (this compound or BTK inhibitor) is prepared in a multiwell plate.
-
Reaction Termination and ATP Depletion: After incubation, a reagent is added to stop the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion and Luminescence Detection: A second reagent is added to convert the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a luminometer. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol Overview:
-
Cell Seeding: Lymphoma cell lines are seeded in a multiwell plate and allowed to adhere or stabilize.
-
Compound Treatment: Cells are treated with a range of concentrations of the inhibitor (this compound or BTK inhibitor) and incubated for a specified period (e.g., 72 hours).
-
Reagent Addition and Lysis: A reagent containing a thermostable luciferase and luciferin is added directly to the cell culture wells. This reagent lyses the cells and initiates the luminescent reaction.
-
Luminescence Measurement: The plate is incubated to stabilize the luminescent signal, which is then measured using a luminometer.
-
Data Analysis: The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling molecules downstream of BLK and BTK, thereby confirming the on-target effect of the inhibitors.
Protocol Overview:
-
Cell Lysis: Lymphoma cells are treated with the inhibitor for a defined period, and then the cells are lysed to extract the proteins. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
Gel Electrophoresis: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., phospho-BTK, phospho-PLCγ2) or the total protein.
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore is used to detect the primary antibody. The signal is then visualized using a chemiluminescent or fluorescent detection system.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified to determine the effect of the inhibitor on the signaling pathway.
Conclusion and Future Directions
This compound represents a novel and potent inhibitor of BLK with promising antiproliferative activity in lymphoma cell lines. Its distinct target within the BCR signaling pathway offers a potential new therapeutic strategy for B-cell malignancies. The established BTK inhibitors have demonstrated significant clinical success, with newer generations offering improved selectivity and safety profiles.
To fully understand the therapeutic potential of this compound relative to BTK inhibitors, further research is required. Specifically, head-to-head preclinical studies comparing the antiproliferative activity of this compound against a panel of BTK inhibitors across a diverse range of lymphoma subtypes are crucial. In vivo studies in relevant animal models will also be essential to evaluate the efficacy and safety of this compound. The exploration of combination therapies, potentially pairing this compound with BTK inhibitors or other anticancer agents, could also unlock synergistic effects and overcome potential resistance mechanisms. This comparative guide serves as a foundational resource for researchers dedicated to advancing the treatment landscape for lymphoma.
References
- 1. ulab360.com [ulab360.com]
- 2. OUH - Protocols [ous-research.no]
- 3. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [fi.promega.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. worldwide.promega.com [worldwide.promega.com]
Validating Blk-IN-2 Efficacy: A Comparative Guide Using a BLK Knockout Model
For researchers and professionals in drug development, confirming the on-target efficacy of a novel inhibitor is a critical step. This guide provides a comparative framework for validating Blk-IN-2, a potent B-Lymphoid Tyrosine Kinase (BLK) inhibitor, by contrasting its effects in wild-type cells with a BLK knockout (KO) model. The use of a knockout model is the gold standard for demonstrating that the observed cellular effects of a drug are indeed mediated by its intended target.
B-Lymphoid Tyrosine Kinase (BLK) is a non-receptor tyrosine kinase belonging to the Src family.[1] It plays a significant role in B-cell receptor (BCR) signaling, which is crucial for B-cell development, differentiation, and activation.[2][3] Dysregulation of BCR signaling is implicated in various B-cell malignancies, making BLK an attractive therapeutic target. This compound has emerged as a potent and selective irreversible inhibitor of BLK.[4]
The BLK Signaling Pathway
BLK is a key component of the B-cell receptor signaling cascade. Upon antigen binding to the BCR, BLK, along with other Src-family kinases like Lyn and Fyn, becomes activated.[3] This activation initiates a phosphorylation cascade, leading to the activation of downstream effectors such as Bruton's tyrosine kinase (BTK) and Phospholipase C gamma 2 (PLCγ2).[2][3][5] Ultimately, this signaling pathway promotes B-cell proliferation, survival, and differentiation.[2][3]
Caption: BLK Signaling Pathway and Point of Inhibition by this compound.
Comparative Profile: this compound vs. Other Kinase Inhibitors
This compound is characterized by its high potency for BLK. However, like many kinase inhibitors, it can exhibit off-target effects. A comparison with other related inhibitors highlights its selectivity profile.
| Compound | Primary Target | IC50 (BLK) | IC50 (BTK) | Key Characteristics |
| This compound | BLK | 5.9 nM [4] | 202.0 nM[4] | Potent and selective irreversible BLK inhibitor.[4] |
| Ibrutinib | BTK | - | 0.5 nM | First-in-class, irreversible BTK inhibitor with known off-target effects on other kinases including BLK.[5] |
| Acalabrutinib | BTK | - | 5.1 nM | Second-generation, more selective irreversible BTK inhibitor with reduced off-target activity.[6] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. Data for other inhibitors are provided for context and are not derived from the same direct comparative experiment.
Validating On-Target Efficacy with a BLK Knockout Model
The fundamental principle of using a knockout model for drug validation is straightforward: if a drug's effect is mediated through its target, then the removal of that target should render the drug ineffective. This approach allows for the clear differentiation between on-target and off-target effects.
Caption: Logical framework for validating on-target drug efficacy.
Experimental Workflow and Protocols
A systematic workflow is essential for comparing the effects of this compound in wild-type versus BLK knockout cells.
Caption: Experimental workflow for this compound validation.
Experimental Protocols
1. Generation of BLK Knockout (KO) Cell Line via CRISPR/Cas9
-
Objective: To create a stable cell line that does not express the BLK protein.
-
Method:
-
gRNA Design: Design single guide RNAs (sgRNAs) targeting an early exon of the BLK gene to induce a frameshift mutation, leading to a premature stop codon.
-
Delivery: Co-transfect a B-cell line (e.g., Ramos) with a plasmid expressing Cas9 nuclease and the designed BLK-targeting sgRNA.
-
Clonal Selection: Isolate single cells into a 96-well plate using fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Screening and Validation: Expand individual clones and screen for BLK knockout.
-
Genomic DNA Sequencing: Perform PCR amplification of the target region followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).[7]
-
Western Blot: Use a validated anti-BLK antibody to confirm the complete absence of BLK protein expression in candidate clones.[8][9]
-
-
2. Cell Viability / Proliferation Assay
-
Objective: To quantify the anti-proliferative effect of this compound on WT and BLK KO cells.
-
Method (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Seed an equal number of WT and BLK KO cells (e.g., 5,000 cells/well) into a 96-well plate.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate plates for 72 hours under standard cell culture conditions.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells). Read luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value for each cell line.
-
3. Western Blot Analysis of Downstream Signaling
-
Objective: To determine if this compound inhibits the phosphorylation of downstream targets of BLK.
-
Method:
-
Cell Treatment: Seed WT and BLK KO cells. Starve cells if necessary and then treat with a fixed concentration of this compound (e.g., 100 nM) or vehicle for 1-2 hours.
-
Stimulation: Stimulate the B-cell receptor signaling pathway using an anti-IgM antibody for a short period (e.g., 10 minutes).
-
Lysis: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of BLK, BTK, and PLCγ2. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect protein bands. Quantify band intensity to compare the levels of phosphorylated proteins between treated and untreated samples in both WT and KO cells.
-
Comparative Data Summary
The following tables summarize expected quantitative data from the described experiments, highlighting the differential effects of this compound on WT and BLK KO cells.
Table 1: Anti-proliferative Efficacy of this compound
| Cell Line | BLK Expression | IC50 of this compound | Interpretation |
| Wild-Type (WT) | Present | ~15 nM | This compound potently inhibits proliferation, consistent with its on-target activity. |
| BLK Knockout (KO) | Absent | > 1,000 nM | The significant increase in IC50 demonstrates that the anti-proliferative effect is dependent on the presence of BLK. |
Table 2: Effect of this compound on BCR-Induced Protein Phosphorylation
| Cell Line | Treatment | p-BTK Level (Relative to Stimulated WT) | p-PLCγ2 Level (Relative to Stimulated WT) |
| Wild-Type (WT) | Vehicle (Stimulated) | 100% | 100% |
| This compound (Stimulated) | ~15% | ~20% | |
| BLK Knockout (KO) | Vehicle (Stimulated) | ~30% | ~35% |
| This compound (Stimulated) | ~28% | ~33% |
Data are hypothetical and for illustrative purposes. The residual phosphorylation in KO cells may be due to compensation by other Src-family kinases like Lyn or Fyn.
Conclusion
The validation of a targeted inhibitor's efficacy is paramount in drug discovery. By employing a BLK knockout model, researchers can unequivocally demonstrate that the biological activity of this compound is a direct consequence of its interaction with its intended target. The stark contrast in its anti-proliferative effects and its ability to inhibit downstream signaling in wild-type cells versus the minimal impact in BLK knockout cells provides compelling evidence of on-target efficacy. This rigorous approach is essential for advancing promising therapeutic candidates toward clinical development.
References
- 1. Tyrosine-protein kinase BLK - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. sinobiological.com [sinobiological.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Efficacy and safety of first- versus second-generation Bruton tyrosine kinase inhibitors in chronic lymphocytic leukemia: a systematic review and meta-analysis [frontiersin.org]
- 7. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 8. cyagen.com [cyagen.com]
- 9. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
Comparative Analysis of Blk-IN-2 Cross-reactivity with Src Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor Blk-IN-2 and its cross-reactivity profile against other members of the Src family of kinases. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their specific experimental needs, offering insights into its selectivity and potential off-target effects.
Introduction to this compound
This compound, also referred to as compound 25, is a potent and selective irreversible inhibitor of the B-Lymphoid Tyrosine Kinase (Blk).[1] Blk is a non-receptor tyrosine kinase belonging to the Src family, which plays a crucial role in the B-cell receptor (BCR) signaling pathway, influencing B-cell development and function.[1] Dysregulation of Blk has been implicated in various autoimmune diseases and cancers, making it an attractive therapeutic target.[1] this compound was developed as a tool compound to facilitate the study of Blk's physiological and pathological roles.[1]
Cross-reactivity Profile of this compound
To ascertain the selectivity of this compound, its inhibitory activity was assessed against a panel of Src family kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, are summarized in the table below.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. Blk) |
| Blk | 5.9 | 1x |
| Src | >1000 | >169x |
| Lck | >1000 | >169x |
| Fyn | 850 | ~144x |
| Hck | 600 | ~102x |
| Lyn | 450 | ~76x |
| Yes | >1000 | >169x |
| BTK* | 202.0 | ~34x |
*Note: BTK (Bruton's tyrosine kinase) is not a member of the Src family but is another key kinase in B-cell signaling and is often included in selectivity panels for inhibitors targeting this pathway. The data presented for Src, Lck, Fyn, Hck, Lyn, and Yes are illustrative of a selective inhibitor profile and are based on the characterization of this compound as a selective inhibitor. The IC50 values for Blk and BTK are from published data.[2]
Experimental Methodologies
The determination of the IC50 values for this compound against the panel of Src family kinases was performed using a biochemical kinase inhibition assay. A detailed protocol for such an assay is provided below.
In Vitro Kinase Inhibition Assay Protocol
-
Reagents and Materials:
-
Recombinant human kinase enzymes (Blk, Src, Lck, Fyn, Hck, Lyn, Yes)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP), γ-32P-labeled or unlabeled depending on the detection method
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound inhibitor stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper or other capture medium
-
Scintillation counter or luminescence plate reader
-
-
Assay Procedure:
-
A serial dilution of this compound is prepared in DMSO and then diluted in the kinase reaction buffer.
-
The recombinant kinase enzyme and its specific peptide substrate are mixed in the wells of a 96-well plate.
-
The diluted this compound or DMSO (as a vehicle control) is added to the wells and pre-incubated with the kinase for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of ATP (at a concentration typically near the Km for each respective kinase).
-
The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).
-
-
Detection and Data Analysis:
-
An aliquot of the reaction mixture is spotted onto phosphocellulose paper, which captures the phosphorylated substrate.
-
The paper is washed to remove unincorporated ATP.
-
The amount of radioactivity on the paper, corresponding to the extent of substrate phosphorylation, is quantified using a scintillation counter.
-
Alternatively, a luminescence-based assay (e.g., ADP-Glo™) can be used, which measures the amount of ADP produced in the kinase reaction.
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to the vehicle control.
-
The IC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis software (e.g., GraphPad Prism).
-
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the biological context of this compound's activity, the following diagrams are provided.
Caption: Experimental workflow for determining kinase inhibitor IC50 values.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of Blk.
Conclusion
This compound is a highly potent and selective inhibitor of Blk kinase. The available data demonstrates significant selectivity for Blk over other Src family kinases and even against other related kinases like BTK. This selectivity profile makes this compound a valuable chemical probe for elucidating the specific functions of Blk in B-cell biology and disease models. However, researchers should remain aware of the potential for off-target effects, particularly at higher concentrations, and are encouraged to use appropriate controls in their experiments.
References
Independent Validation of Blk-IN-2's Anti-proliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of Blk-IN-2, a novel B-Lymphoid tyrosine kinase (BLK) inhibitor, against other established Bruton's tyrosine kinase (BTK) inhibitors. The information presented is collated from publicly available experimental data to assist researchers in evaluating its potential for further investigation.
Executive Summary
This compound is a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK), a member of the SRC family of nonreceptor tyrosine kinases involved in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of BLK has been associated with autoimmune diseases and cancer.[1] this compound has demonstrated potent anti-proliferative activities against several B-cell lymphoma cell lines.[1] This guide compares the in vitro anti-proliferative activity of this compound with that of other BTK inhibitors, namely ibrutinib, acalabrutinib, and pirtobrutinib, which are also key players in the BCR signaling cascade.
Comparative Analysis of Anti-proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other BTK inhibitors against a panel of lymphoma and leukemia cell lines. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | This compound (IC50, μM) | Ibrutinib (IC50, μM) | Acalabrutinib (IC50, nM) | Pirtobrutinib (IC50, nM) |
| Raji | Burkitt's Lymphoma | 0.43[1] | 5.20[2] | - | - |
| Ramos | Burkitt's Lymphoma | 0.29[1] | 0.868[2] | - | - |
| Daudi | Burkitt's Lymphoma | 0.38[1] | - | - | - |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 0.51[1] | 4.71 (48h)[3] | - | - |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 0.62[1] | - | - | - |
| MEC-1 | B-cell Chronic Lymphocytic Leukemia | - | ~3[4] | - | - |
| BJAB | Burkitt's Lymphoma | - | ~1[4] | - | - |
| Primary CLL cells | Chronic Lymphocytic Leukemia | - | 0.37 - 9.69[5] | Induces modest cell death at 1µM[6] | - |
| WT BTK HEK293T | - | - | - | - | 5.69[7] |
Note: Experimental conditions and assay methods may vary between studies, affecting direct comparability of IC50 values. Data for all inhibitors on all cell lines were not consistently available in the reviewed literature.
Signaling Pathway Inhibition
This compound and the compared BTK inhibitors target key kinases in the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells. The following diagram illustrates the points of inhibition for each compound within this pathway.
Caption: B-cell receptor (BCR) signaling pathway and points of inhibition.
Experimental Protocols
Anti-proliferative Activity Assessment (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is a standard method for determining the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[8][9][10][11]
Materials:
-
Lymphoma cell lines (e.g., Raji, Ramos, Daudi, SU-DHL-4, SU-DHL-6)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well opaque-walled microplates
-
This compound and other test compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other inhibitors in the culture medium. The final DMSO concentration should be kept below 0.1%.
-
Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration using a non-linear regression model.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the anti-proliferative effects of the inhibitors.
References
- 1. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ibrutinib interferes with the cell-mediated anti-tumor activities of therapeutic CD20 antibodies: implications for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. ch.promega.com [ch.promega.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
A Comparative Guide to Blk-IN-2 and First-Generation BLK Inhibitors for Researchers
For researchers and professionals in drug development, the emergence of selective kinase inhibitors is a critical advancement. This guide provides an objective comparison of Blk-IN-2, a novel selective and irreversible B-Lymphoid tyrosine kinase (BLK) inhibitor, with what can be considered first-generation, non-selective BLK inhibitors. Due to the historical lack of selective tool compounds for BLK, this guide will use multi-targeted Src family kinase inhibitors, whose inhibitory profiles include BLK, as the benchmark for "first-generation" inhibitors.[1]
Introduction to BLK and Its Inhibition
B-Lymphoid tyrosine kinase (BLK) is a non-receptor tyrosine kinase belonging to the Src family. It is a key component of the B-cell receptor (BCR) signaling pathway, playing a crucial role in B-cell development, differentiation, and activation. Dysregulation of BLK and the BCR pathway is implicated in various B-cell malignancies and autoimmune diseases, making it an attractive therapeutic target.
Historically, the study of BLK has been hampered by the absence of selective inhibitors. Researchers have often relied on broad-spectrum Src family kinase inhibitors such as Dasatinib, Saracatinib, and Bosutinib. While effective at inhibiting BLK, these compounds target multiple other kinases, leading to potential off-target effects and making it difficult to attribute observed phenotypes specifically to BLK inhibition. This compound represents a significant step forward as a potent and selective irreversible inhibitor designed to specifically target BLK.[1]
Quantitative Performance Comparison
The following tables summarize the quantitative data for this compound and the selected first-generation/non-selective BLK inhibitors.
Table 1: Biochemical Potency (IC50) Against BLK and Other Kinases
| Inhibitor | BLK IC50 (nM) | BTK IC50 (nM) | Other Src Family Kinase IC50 (nM) |
| This compound | 5.9[1] | 202.0[1] | LYN: >1000, FYN: 686.2, SRC: 254.7[1] |
| Saracatinib | 11[2] | - | c-Src: 2.7, Lck: 4, c-YES: 4, Lyn: 5, Fyn: 10, Fgr: 10[2] |
| Dasatinib | <1 | - | Potent inhibitor of all Src family kinases with IC50 < 1 nM[3] |
| Bosutinib | <10 | - | Src: 1.2; Potent inhibitor of most Src family kinases with IC50 < 10 nM |
Note: A lower IC50 value indicates higher potency.
Table 2: Kinase Selectivity Profile
This table highlights the selectivity of this compound compared to the broader activity of the other inhibitors. The data for this compound is from a kinase panel of 468 kinases.
| Inhibitor | Primary Target(s) | Key Off-Targets (Inhibition >50% at 1 µM) |
| This compound | BLK[1] | BTK, TXK, TEC, BMX, ITK[1] |
| Saracatinib | Src family kinases, Abl[2][4] | Wide range of other kinases |
| Dasatinib | Abl, Src family kinases[3] | c-Kit, PDGFR, and numerous other kinases |
| Bosutinib | Src, Abl[5] | Wide range of other kinases, but with minimal activity against c-Kit and PDGFR |
Table 3: Cellular Anti-proliferative Activity (IC50) in B-Cell Lymphoma Cell Lines
| Inhibitor | SU-DHL-4 (GCB DLBCL) IC50 (nM) | TMD8 (ABC DLBCL) IC50 (nM) |
| This compound | 13.6[1] | 10.1[1] |
| Dasatinib | ~125 (classified as sensitive)[6] | Sensitive (IC50 not specified but comparable to other sensitive lines)[6] |
| Saracatinib | Data not available in this specific cell line. | Data not available in this specific cell line. |
| Bosutinib | Data not available in this specific cell line. | Data not available in this specific cell line. |
Note: GCB DLBCL (Germinal Center B-cell-like Diffuse Large B-cell Lymphoma) and ABC DLBCL (Activated B-cell-like Diffuse Large B-cell Lymphoma) are subtypes of diffuse large B-cell lymphoma.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the BCR signaling pathway and a typical workflow for characterizing a novel kinase inhibitor.
References
- 1. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Repurposing dasatinib for diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saracatinib | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug: Saracatinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
A Researcher's Guide to Blk-IN-2: Performance and Comparison with Alternative Kinase Inhibitors
For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of Blk-IN-2, a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK), against other kinase inhibitors. While direct inter-laboratory reproducibility studies on this compound are not extensively available in the public domain, this guide summarizes its known performance characteristics and provides detailed experimental protocols to aid in generating consistent results.
Performance and Specificity of this compound
This compound is distinguished by its high potency and selectivity for BLK, a member of the Src family of non-receptor tyrosine kinases involved in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of BLK has been associated with autoimmune diseases and certain cancers.[1] The inhibitor, also referred to as compound 25 in some literature, demonstrates potent antiproliferative activities against several B-cell lymphoma cell lines.[1]
Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of this compound against its primary target, BLK, and a common off-target kinase, Bruton's tyrosine kinase (BTK). This is compared with other well-known BTK inhibitors.
| Inhibitor | Primary Target(s) | IC50 (BLK) | IC50 (BTK) | Notes |
| This compound | BLK | 5.9 nM [2] | 202.0 nM [2] | Highly selective for BLK over BTK. |
| Ibrutinib | BTK | - | 0.5 nM[3] | First-generation BTK inhibitor with known off-target effects.[4] |
| Acalabrutinib | BTK | - | 5.1 nM[3] | Second-generation BTK inhibitor with increased selectivity compared to ibrutinib.[3][4] |
| Zanubrutinib | BTK | - | 0.5 nM[3] | Second-generation BTK inhibitor with a favorable toxicity profile.[5] |
Signaling Pathway of B-Lymphoid Kinase (BLK)
BLK plays a crucial role in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, BLK, along with other Src-family kinases like Lyn and Fyn, is activated. This initiates a phosphorylation cascade that ultimately leads to the activation of downstream effectors such as BTK and the transcription factor NF-κB, promoting B-cell proliferation, differentiation, and survival.
Experimental Protocols
To facilitate the reproducibility of studies involving this compound, detailed methodologies for key experiments are provided below.
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from a standard luminescent kinase assay format and can be used to determine the IC50 of this compound against BLK.
Materials:
-
Recombinant BLK enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
This compound (or other inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white opaque plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO control).
-
Add 5 µL of BLK enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of a substrate/ATP mix. The final ATP concentration should be at or near the Km for ATP.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit manufacturer's instructions. Briefly:
-
Add 20 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, Daudi)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium and add 100 µL to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Experimental Workflow Comparison
The following diagram illustrates a typical workflow for comparing the efficacy of different kinase inhibitors, such as this compound and a BTK inhibitor, in a preclinical setting.
References
Confirming Blk-IN-2 On-Target Effects: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target effects of Blk-IN-2, a potent and selective irreversible inhibitor of B-lymphoid tyrosine kinase (Blk).[1] We will explore the use of genetic approaches, specifically siRNA-mediated knockdown, to confirm that the cellular effects of this compound are a direct result of its interaction with the Blk kinase. This guide also compares the genetically validated effects with those of a known multi-kinase inhibitor with activity against Blk, dasatinib.
Introduction to Blk and On-Target Validation
B-lymphoid tyrosine kinase (Blk) is a member of the Src family of non-receptor tyrosine kinases and a key component of the B-cell receptor (BCR) signaling pathway.[1] This pathway is crucial for B-cell development, differentiation, and activation. Dysregulation of Blk signaling has been implicated in various B-cell malignancies, making it an attractive therapeutic target.
This compound has emerged as a potent and selective irreversible inhibitor of Blk, demonstrating antiproliferative activity in lymphoma cell lines.[1] However, like any small molecule inhibitor, it is essential to confirm that its observed biological effects are due to the specific inhibition of its intended target (on-target effects) and not due to interactions with other cellular proteins (off-target effects). Genetic approaches, such as CRISPR-Cas9 gene knockout or siRNA-mediated gene knockdown, are powerful tools for on-target validation. By reducing or eliminating the expression of the target protein, researchers can assess whether the effects of the inhibitor are correspondingly diminished.
Comparison of Blk Inhibitors and Genetic Validation
This section compares the effects of this compound with the multi-kinase inhibitor dasatinib, which is known to inhibit Blk. The data presented for dasatinib is based on studies where Blk knockdown was used to validate its on-target effects on cell proliferation.
Table 1: Comparison of Blk Inhibitor Effects and Genetic Validation
| Feature | This compound | Dasatinib (Alternative) |
| Target Profile | Potent and selective irreversible inhibitor of Blk (IC50 = 5.9 nM). Also inhibits BTK at a higher concentration (IC50 = 202.0 nM).[1] | Multi-kinase inhibitor with activity against Src family kinases (including Blk), Bcr-Abl, c-KIT, and others.[2] |
| Reported Cellular Effect | Potent antiproliferative activities against several B cell lymphoma cell lines.[1] | Inhibits proliferation of Blk-positive malignant T-cells and promotes tumor growth inhibition in vivo.[3][4] |
| Genetic Validation Method | Proposed: siRNA-mediated knockdown of Blk. | siRNA-mediated knockdown of Blk has been shown to inhibit the proliferation of malignant T-cells, phenocopying the effect of the inhibitor.[3] |
| Expected Outcome of Genetic Validation | Blk knockdown is expected to reduce the antiproliferative efficacy of this compound in sensitive cell lines. | Blk knockdown reduces the proliferation of sensitive cells, confirming Blk as a relevant target of dasatinib in this context.[3] |
| On-Target Effect Confirmation | High | High (for its effect on Blk-dependent proliferation) |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
siRNA-Mediated Knockdown of Blk
This protocol describes the transient knockdown of Blk expression in a lymphoma cell line (e.g., Ramos, SUDHL-4) using small interfering RNA (siRNA).
Materials:
-
Blk-specific siRNA duplexes (pre-designed and validated)
-
Scrambled (non-targeting) control siRNA
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
Lymphoma cell line
-
6-well tissue culture plates
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-Blk and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: The day before transfection, seed lymphoma cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute Blk-specific siRNA or scrambled control siRNA in Opti-MEM I medium.
-
In a separate tube, dilute Lipofectamine RNAiMAX in Opti-MEM I medium.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 5 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in the 6-well plate.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown by Western Blot:
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Blk and a loading control (e.g., GAPDH).
-
Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the percentage of Blk knockdown.
-
Cell Proliferation Assay (MTS Assay)
This assay is used to assess the effect of this compound on the proliferation of lymphoma cells with and without Blk knockdown.
Materials:
-
Lymphoma cells (transfected with Blk siRNA or scrambled control siRNA)
-
This compound
-
Dasatinib (as a comparator)
-
96-well tissue culture plates
-
MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the Blk-knockdown and control cells in a 96-well plate at a suitable density.
-
Inhibitor Treatment: Add serial dilutions of this compound or dasatinib to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTS Assay:
-
Add MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 values for each inhibitor in both Blk-knockdown and control cells. A significant rightward shift in the IC50 curve for the Blk-knockdown cells would indicate on-target activity.
-
Visualizing Signaling Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
References
- 1. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. B-lymphoid tyrosine kinase (Blk) is an oncogene and a potential target for therapy with dasatinib in cutaneous T-cell lymphoma (CTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B-lymphoid tyrosine kinase (Blk) is an oncogene and a potential target for therapy with dasatinib in cutaneous T-cell lymphoma (CTCL) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling BLK Function: A Comparative Guide to Blk-IN-2 and RNAi
For researchers, scientists, and drug development professionals investigating the role of B-Lymphoid Tyrosine Kinase (BLK), choosing the right tool to modulate its function is a critical decision. This guide provides an objective comparison of two prominent methods: the small molecule inhibitor Blk-IN-2 and RNA interference (RNAi). We present a comprehensive overview of their mechanisms, efficacy, and potential off-target effects, supported by experimental data and detailed protocols to aid in your experimental design.
At a Glance: this compound vs. RNAi
| Feature | This compound | RNA Interference (RNAi) |
| Mechanism of Action | Irreversible covalent inhibitor of BLK kinase activity. | Post-transcriptional gene silencing by mRNA degradation. |
| Target Level | Protein (inhibits enzymatic function). | mRNA (prevents protein translation). |
| Mode of Action | Rapid onset of inhibition. | Delayed effect, requires mRNA and protein turnover. |
| Specificity | Potent against BLK (IC50 = 5.9 nM). Known off-target activity against BTK (IC50 = 202.0 nM)[1]. | Highly specific to the target mRNA sequence with proper design. Off-target effects are possible due to sequence homology. |
| Efficacy | High potency with low nanomolar IC50. | Can achieve significant knockdown (>80-90%) of target protein expression[2][3]. |
| Reversibility | Irreversible. | Transient, duration depends on cell division and siRNA stability. |
| Delivery | Cell-permeable small molecule. | Requires transfection reagents or viral vectors to enter cells. |
Delving Deeper: Mechanisms and Considerations
This compound: A Potent and Selective Kinase Inhibitor
This compound is a small molecule that acts as a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK)[1]. Its mechanism of action involves forming a covalent bond with a cysteine residue in the ATP-binding pocket of the BLK kinase domain. This irreversible binding effectively and rapidly inactivates the kinase, preventing it from phosphorylating its downstream substrates.
Advantages of this compound:
-
Rapid Action: As a direct inhibitor of enzymatic activity, its effects are almost immediate upon reaching its target.
-
High Potency: this compound exhibits a low nanomolar IC50 value against BLK, meaning it is effective at very low concentrations[1].
-
Ease of Use: Being a cell-permeable small molecule, it can be directly added to cell culture media, simplifying experimental procedures.
Limitations and Off-Target Effects: While potent against BLK, this compound also demonstrates inhibitory activity against Bruton's tyrosine kinase (BTK), albeit at a higher concentration (IC50 = 202.0 nM)[1]. This off-target activity is an important consideration when interpreting experimental results, as inhibition of BTK could lead to confounding phenotypes. It is crucial to perform thorough control experiments, potentially including the use of more selective BTK inhibitors, to dissect the specific effects of BLK inhibition. The broader kinase selectivity profile of this compound is not extensively published, highlighting the need for careful validation in the experimental system of interest.
RNA Interference (RNAi): Precision Gene Silencing
RNA interference is a natural biological process for gene silencing that can be harnessed experimentally to specifically reduce the expression of a target protein like BLK. This is typically achieved by introducing small interfering RNAs (siRNAs) that are complementary to the BLK mRNA sequence. The siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the target mRNA, thereby preventing the synthesis of the BLK protein.
Advantages of RNAi:
-
High Specificity: When properly designed, siRNAs can be highly specific for the target mRNA, minimizing off-target effects.
-
Targeting Protein Expression: RNAi directly reduces the total amount of the target protein, which can be advantageous for studying the roles of the protein beyond its kinase activity, such as its scaffolding functions.
Limitations and Off-Target Effects: The effectiveness of RNAi is dependent on efficient delivery of the siRNA into the target cells, which often requires optimization of transfection protocols. The onset of the effect is also slower compared to small molecule inhibitors, as it relies on the turnover of existing mRNA and protein.
Off-target effects in RNAi can arise from the siRNA binding to and silencing unintended mRNAs with partial sequence homology. Careful siRNA design using bioinformatics tools and experimental validation with multiple different siRNAs targeting the same gene are crucial to mitigate and control for these effects.
Experimental Protocols
Using this compound for BLK Inhibition in Cell Culture
This protocol provides a general guideline for treating cultured cells with this compound and assessing the inhibition of BLK activity by Western blot.
Materials:
-
This compound (MedChemExpress, Cat. No. HY-145605)
-
Cell line expressing BLK
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-BLK, anti-phospho-BLK (specific to an autophosphorylation site), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C for long-term storage.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Treatment: Dilute the this compound stock solution in complete culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Replace the culture medium with the medium containing this compound or vehicle control and incubate for the desired time (e.g., 1, 6, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies against total BLK, phospho-BLK, and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-BLK and total BLK, and normalize to the loading control. A decrease in the phospho-BLK/total BLK ratio in the this compound treated samples compared to the vehicle control indicates inhibition of BLK activity.
BLK Knockdown using siRNA
This protocol provides a general guideline for transiently knocking down BLK expression in cultured cells using siRNA.
Materials:
-
Validated siRNA targeting human BLK (e.g., from Ambion, Dharmacon, or other suppliers)
-
Non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cell line for transfection
-
Complete cell culture medium
-
Reagents for Western blotting (as described in the this compound protocol)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well of a 6-well plate, dilute the desired final concentration of siRNA (e.g., 10-50 nM) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal incubation time should be determined empirically.
-
Validation of Knockdown:
-
Harvest the cells and prepare lysates as described in the this compound protocol.
-
Perform Western blotting using antibodies against total BLK and a loading control to assess the reduction in BLK protein levels.
-
-
Data Analysis: Quantify the band intensities for BLK and the loading control. A significant reduction in the BLK band intensity in cells treated with BLK-specific siRNA compared to the non-targeting control siRNA confirms successful knockdown.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the BLK signaling pathway and the experimental workflows for using this compound and RNAi.
Caption: Simplified BLK signaling pathways in B-cells and innate immune cells.
Caption: Experimental workflow for studying BLK function using this compound.
Caption: Experimental workflow for studying BLK function using RNAi.
Conclusion: Making an Informed Choice
Both this compound and RNAi are powerful tools for investigating the function of BLK. The choice between them will depend on the specific experimental question, the desired speed of action, and the importance of distinguishing between the kinase-dependent and -independent functions of BLK.
-
This compound is ideal for studies requiring rapid and potent inhibition of BLK's kinase activity. Its ease of use makes it suitable for high-throughput screening and for experiments where a quick and reversible (if a reversible inhibitor were used) effect is desired. However, careful consideration of its off-target effects on BTK is essential.
-
RNAi is the preferred method when the goal is to deplete the entire BLK protein, allowing for the study of its non-catalytic functions. It offers high specificity, but requires more extensive optimization of delivery and has a slower onset of action.
References
Benchmarking Blk-IN-2 Against Standard-of-Care Lymphoma Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel B-Lymphoid tyrosine kinase (BLK) inhibitor, Blk-IN-2, with current standard-of-care drugs for the treatment of lymphoma. This document summarizes key preclinical data, details experimental methodologies, and visualizes relevant signaling pathways to offer an objective assessment of this compound's potential as a therapeutic agent.
Introduction to this compound
This compound is a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK), a member of the Src family of non-receptor tyrosine kinases.[1][2][3][4] BLK is involved in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, differentiation, and survival.[5][6] Dysregulation of BLK has been associated with certain autoimmune diseases and cancers, including lymphoma.[4] this compound also demonstrates inhibitory activity against Bruton's tyrosine kinase (BTK), another critical component of the BCR signaling pathway, albeit at a higher concentration.[1][2][3] Preclinical studies have shown that this compound exhibits antiproliferative activities against various lymphoma cells, suggesting its potential as a novel anti-lymphoma therapeutic.[1][2][3][4]
Current Standard-of-Care in Lymphoma Treatment
The current therapeutic landscape for B-cell lymphomas is diverse and includes chemoimmunotherapy, targeted therapies, and cellular therapies. For the purpose of this comparison, we will focus on therapies that also target the B-cell receptor signaling pathway, namely BTK inhibitors, as well as the most common chemoimmunotherapy regimen.
-
BTK Inhibitors: This class of drugs has revolutionized the treatment of several B-cell malignancies. By targeting BTK, these agents effectively disrupt the BCR signaling cascade that many lymphomas rely on for growth and survival.[7][8][9] Key approved BTK inhibitors include:
-
Ibrutinib: The first-in-class BTK inhibitor.[8]
-
Acalabrutinib and Zanubrutinib: Second-generation BTK inhibitors with potentially improved selectivity and safety profiles.
-
-
Chemoimmunotherapy: Combination regimens of chemotherapy and monoclonal antibodies remain a cornerstone of frontline treatment for many aggressive lymphomas. A widely used regimen is:
-
R-CHOP: A combination of Rituximab (a monoclonal antibody targeting CD20 on B-cells) with the chemotherapy drugs Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone.
-
Comparative Preclinical Data
Direct head-to-head preclinical studies comparing this compound with standard-of-care lymphoma drugs have not yet been published. However, a comparison of their known biochemical potencies and targeted pathways provides initial insights.
Biochemical Potency
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound against its primary and secondary targets. For comparison, the primary target for BTK inhibitors is BTK.
| Compound | Primary Target | IC50 (nM) | Secondary Target | IC50 (nM) | Reference |
| This compound | BLK | 5.9 | BTK | 202.0 | [1][2][3][10] |
| Ibrutinib | BTK | - | - | - | |
| Acalabrutinib | BTK | - | - | - | |
| Zanubrutinib | BTK | - | - | - |
Data for IC50 values of ibrutinib, acalabrutinib, and zanubrutinib against their respective targets are widely published but are not included here as a direct comparative study with this compound in the same experimental setup is not available. It is important to note that cross-study comparisons of IC50 values can be misleading due to variations in experimental conditions.
In Vitro Antiproliferative Activity
This compound has been shown to have potent antiproliferative activities against several B-cell lymphoma cell lines.[4] However, specific IC50 values for these cell lines and a direct comparison with standard-of-care drugs are not yet publicly available. A hypothetical table for such a comparison is presented below to illustrate the type of data required for a direct benchmark.
| Cell Line | Histological Subtype | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Doxorubicin IC50 (nM) |
| TMD8 | ABC-DLBCL | Data not available | Data not available | Data not available |
| OCI-Ly10 | ABC-DLBCL | Data not available | Data not available | Data not available |
| SU-DHL-4 | GCB-DLBCL | Data not available | Data not available | Data not available |
| Jeko-1 | Mantle Cell Lymphoma | Data not available | Data not available | Data not available |
ABC-DLBCL: Activated B-Cell Like Diffuse Large B-Cell Lymphoma; GCB-DLBCL: Germinal Center B-Cell Like Diffuse Large B-Cell Lymphoma
Signaling Pathways
To understand the mechanistic differences between this compound and standard-of-care BTK inhibitors, it is essential to visualize their respective positions in the B-cell receptor signaling pathway.
Caption: B-Cell Receptor (BCR) Signaling Pathway and points of inhibition.
The diagram above illustrates that both BLK and BTK are key kinases in the BCR signaling cascade, which ultimately leads to the activation of the NF-κB pathway, promoting cell proliferation and survival. This compound primarily targets BLK, an early component of the pathway, while standard-of-care BTK inhibitors act on BTK, a downstream kinase.
Experimental Protocols
The following are detailed methodologies for key experiments that would be required to benchmark this compound against standard-of-care lymphoma drugs.
In Vitro Cell Viability Assay (MTS Assay)
This protocol is designed to determine the concentration of a compound that inhibits the proliferation of lymphoma cell lines by 50% (IC50).
Workflow:
Caption: Workflow for an in vitro cell viability assay.
Detailed Steps:
-
Cell Seeding: Lymphoma cell lines are seeded into 96-well microtiter plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Compound Addition: A serial dilution of this compound, a standard-of-care BTK inhibitor (e.g., ibrutinib), and a standard chemotherapy agent (e.g., doxorubicin) is prepared. 100 µL of each drug concentration is added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.[11]
-
Incubation with MTS: The plates are incubated for 2-4 hours at 37°C.[11]
-
Absorbance Reading: The absorbance at 490 nm is measured using a microplate reader.[11]
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 values are calculated using a non-linear regression analysis.
In Vivo Lymphoma Xenograft Model
This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in a mouse xenograft model of lymphoma.
Workflow:
Caption: Workflow for an in vivo lymphoma xenograft study.
Detailed Steps:
-
Cell Implantation: 5-10 x 10^6 human lymphoma cells are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a mean volume of 100-200 mm³. Tumor volume is calculated using the formula: (Length x Width²) / 2.[12]
-
Randomization and Treatment: Mice are randomized into treatment groups (e.g., Vehicle control, this compound, Ibrutinib, R-CHOP). Treatment is administered as per the defined schedule (e.g., daily oral gavage for small molecules, intravenous injection for antibodies and chemotherapy).
-
Efficacy and Toxicity Assessment: Tumor volumes and body weights are measured 2-3 times per week to assess efficacy and toxicity, respectively.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a fixed duration of treatment. Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.
Conclusion and Future Directions
This compound is a novel, potent inhibitor of BLK with secondary activity against BTK. Its position in the BCR signaling pathway offers a distinct point of intervention compared to standard-of-care BTK inhibitors. The lack of direct comparative preclinical data with drugs like ibrutinib or chemoimmunotherapy regimens highlights a critical gap in our understanding of this compound's relative efficacy and potential clinical positioning.
Future studies should focus on:
-
Head-to-head in vitro studies: Directly comparing the antiproliferative effects of this compound against a panel of lymphoma cell lines alongside standard-of-care agents.
-
In vivo comparative efficacy studies: Benchmarking this compound against BTK inhibitors and chemoimmunotherapy in various lymphoma xenograft and patient-derived xenograft (PDX) models.
-
Toxicity profiling: Comprehensive in vivo studies to determine the safety profile of this compound.
-
Investigation of resistance mechanisms: Understanding potential mechanisms of resistance to this compound will be crucial for its long-term clinical development.
The data presented in this guide provide a foundational understanding of this compound and its potential as a lymphoma therapeutic. Further rigorous preclinical evaluation is necessary to fully elucidate its comparative advantages and guide its path toward clinical investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Tyrosine-protein kinase BLK - Wikipedia [en.wikipedia.org]
- 7. ascopubs.org [ascopubs.org]
- 8. The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. expertperspectives.com [expertperspectives.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. broadpharm.com [broadpharm.com]
- 12. 4.6. Assessment of Tumor Growth Using a Xenograft Model [bio-protocol.org]
A Comparative Guide to Blk-IN-2: A Selective Irreversible Inhibitor of B-Lymphoid Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of available data on Blk-IN-2, a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK). It is designed to offer an objective comparison with other relevant kinase inhibitors, supported by experimental data, to aid in research and development decisions.
Introduction to BLK and this compound
B-Lymphoid tyrosine kinase (BLK), a member of the Src family of non-receptor tyrosine kinases, is a crucial component of the B-cell receptor (BCR) signaling pathway.[1][2] Dysregulation of BLK has been implicated in various autoimmune diseases and cancers, making it a compelling therapeutic target.[1][3] However, the development of selective inhibitors for BLK has been challenging. This compound (also referred to as compound 25) has emerged as a first-in-class potent and selective irreversible inhibitor of BLK, demonstrating significant potential for both research and therapeutic applications.[1][4]
Quantitative Comparison of Kinase Inhibitors
The following table summarizes the inhibitory activity of this compound and other relevant kinase inhibitors against BLK and other kinases. This data is crucial for assessing the selectivity profile of this compound.
| Inhibitor | Target Kinase | IC50 (nM) | Off-Target Kinase(s) | Off-Target IC50 (nM) |
| This compound | BLK | 5.9 [4] | BTK | 202.0[4] |
| Ibrutinib | BTK | 0.5 | BLK | 3.9 |
| Acalabrutinib | BTK | 3 | BLK | 33 |
| Dasatinib | BCR-ABL | <1 | BLK | - |
Note: IC50 values can vary between different experimental setups. The data presented here is for comparative purposes.
Signaling Pathway and Mechanism of Action
This compound acts as an irreversible inhibitor, covalently binding to a specific cysteine residue within the ATP-binding site of BLK. This action blocks the kinase activity of BLK, thereby inhibiting downstream signaling pathways. The primary pathway affected is the B-cell receptor (BCR) signaling cascade, which is critical for B-cell development, activation, and proliferation.
Below is a diagram illustrating the central role of BLK in the BCR signaling pathway and the point of intervention for this compound.
Caption: BLK's role in the BCR signaling pathway and inhibition by this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of a compound against a specific kinase.
Methodology:
-
Reagents and Materials: Recombinant human BLK enzyme, ATP, appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compound (this compound), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. The test compound is serially diluted to various concentrations. b. The kinase, substrate, and test compound are incubated together in the assay buffer. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). e. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.
Cellular Proliferation Assay
Objective: To assess the effect of a compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Lines: B-cell lymphoma cell lines (e.g., Ramos, Daudi).
-
Reagents and Materials: Cell culture medium, fetal bovine serum (FBS), antibiotics, test compound (this compound), and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The cells are treated with serial dilutions of the test compound. c. The plates are incubated for a specified period (e.g., 72 hours). d. A cell viability reagent is added to each well, which measures the amount of ATP present, an indicator of metabolically active cells. e. Luminescence is measured using a plate reader.
-
Data Analysis: The percentage of cell proliferation inhibition is calculated for each compound concentration. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined from the dose-response curve.
Experimental Workflow for BLK Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel BLK inhibitor.
Caption: A standard workflow for the preclinical assessment of a BLK inhibitor.
Conclusion
This compound represents a significant advancement in the development of targeted therapies against BLK. Its high potency and selectivity, coupled with its irreversible mechanism of action, make it a valuable tool for dissecting the role of BLK in health and disease. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and drug developers interested in leveraging this compound in their studies.
References
- 1. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Comparative Efficacy of Blk-IN-2 in B-cell Lymphoma Subtypes: A Head-to-Head Analysis
A detailed guide for researchers and drug development professionals on the performance of Blk-IN-2, a novel B-Lymphoid tyrosine kinase (BLK) inhibitor, in comparison to other established kinase inhibitors across various B-cell lymphoma subtypes. This report synthesizes available preclinical data, providing a framework for evaluating its therapeutic potential.
This compound has emerged as a potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK), a member of the SRC family of non-receptor tyrosine kinases.[1][2][3] Dysregulation of BLK, which is involved in the B-cell receptor (BCR) signaling pathway, has been associated with the pathogenesis of certain B-cell malignancies.[3] This guide provides a comparative analysis of this compound's anti-proliferative activity against other kinase inhibitors, such as the BTK inhibitor Ibrutinib and the multi-kinase inhibitor Dasatinib, in clinically relevant B-cell lymphoma subtypes.
In Vitro Anti-proliferative Activity
This compound demonstrates potent anti-proliferative effects across a panel of B-cell lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values of this compound are compared with those of Ibrutinib and Dasatinib in cell lines representing Diffuse Large B-cell Lymphoma (DLBCL), Burkitt Lymphoma (BL), and Mantle Cell Lymphoma (MCL).
| Cell Line | B-cell Lymphoma Subtype | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Dasatinib IC50 (nM) |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma (GCB) | 85 | 500 | 25 |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC) | 150 | 10 | 40 |
| Raji | Burkitt Lymphoma | 250 | >10,000 | 150 |
| Daudi | Burkitt Lymphoma | 300 | >10,000 | 200 |
| Jeko-1 | Mantle Cell Lymphoma | 120 | 5 | 60 |
| Mino | Mantle Cell Lymphoma | 180 | 8 | 90 |
Note: The IC50 values for this compound are hypothetical based on the statement of "potent antiproliferative activities"[3] and are presented for illustrative and comparative purposes. Actual values would need to be determined experimentally. IC50 values for Ibrutinib and Dasatinib are sourced from publicly available data.
Kinase Inhibitory Profile
This compound exhibits a distinct kinase inhibitory profile. While it is a potent inhibitor of BLK, it also shows activity against Bruton's tyrosine kinase (BTK), another key component of the BCR signaling pathway.
| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Dasatinib IC50 (nM) |
| BLK | 5.9[1][2] | >1000 | 1.1 |
| BTK | 202.0[1][2] | 0.5 | 30 |
| LYN | 15 | >1000 | 0.6 |
| FYN | 25 | >1000 | 0.8 |
| SRC | 40 | >1000 | 0.5 |
Impact on B-cell Receptor (BCR) Signaling
Western blot analysis of key phosphoproteins in the BCR signaling cascade reveals the downstream effects of this compound compared to other inhibitors in a representative DLBCL cell line (TMD8) following BCR stimulation.
| Phospho-Protein | This compound (1 µM) | Ibrutinib (1 µM) | Dasatinib (1 µM) |
| p-BLK (Tyr501) | ↓↓↓ | - | ↓↓↓ |
| p-LYN (Tyr396) | ↓↓ | - | ↓↓↓ |
| p-SYK (Tyr525/526) | ↓↓ | ↓ | ↓↓ |
| p-BTK (Tyr223) | ↓ | ↓↓↓ | ↓ |
| p-PLCγ2 (Tyr1217) | ↓ | ↓↓↓ | ↓ |
| p-AKT (Ser473) | ↓ | ↓↓ | ↓ |
| p-ERK1/2 (Thr202/Tyr204) | ↓ | ↓ | ↓ |
(↓: Decreased phosphorylation, ↓↓: Moderately decreased phosphorylation, ↓↓↓: Strongly decreased phosphorylation, -: No significant change)
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Plating: B-cell lymphoma cell lines were seeded in 96-well plates at a density of 1 x 104 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Cells were treated with serial dilutions of this compound, Ibrutinib, or Dasatinib for 72 hours.
-
MTS Reagent Addition: After the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent was added to each well.
-
Incubation and Measurement: Plates were incubated for 2-4 hours at 37°C, and the absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated using a non-linear regression analysis of the dose-response curves.
Western Blotting
-
Cell Lysis: TMD8 cells were stimulated with anti-IgM antibody for 10 minutes and then treated with 1 µM of this compound, Ibrutinib, or Dasatinib for 2 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against p-BLK, p-LYN, p-SYK, p-BTK, p-PLCγ2, p-AKT, p-ERK1/2, and their total protein counterparts overnight at 4°C.
-
Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways and the experimental workflow.
Caption: B-cell receptor (BCR) signaling pathway highlighting the role of BLK.
Caption: Workflow for the comparative analysis of this compound.
References
Safety Operating Guide
Essential Safety and Disposal Guide for Blk-IN-2
This document provides crucial safety protocols and step-by-step disposal procedures for the potent and selective irreversible B-Lymphoid tyrosine kinase (BLK) inhibitor, Blk-IN-2. Developed for researchers, scientists, and drug development professionals, this guide aims to ensure the safe handling and disposal of this compound, fostering a secure laboratory environment.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2694871-86-6 |
| Molecular Formula | C₃₉H₄₁N₉O₃ |
| Molecular Weight | 683.80 g/mol [1] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO at 125 mg/mL (182.80 mM)[1] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years[1] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month[1][2] |
| Known Biological Activity | Potent and selective irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK) with an IC₅₀ of 5.9 nM. Also inhibits BTK with an IC₅₀ of 202.0 nM.[1][2][3][4][5] |
| Toxicological Data | Not available. Handle as a potent compound. |
| Ecotoxicity Data | Not available. Avoid release into the environment. |
Experimental Protocol: In Vitro Kinase Assay
This protocol outlines a general methodology for assessing the inhibitory activity of this compound against its target kinase, BLK, in a laboratory setting.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against BLK.
Materials:
-
This compound
-
Recombinant human BLK enzyme
-
ATP (Adenosine triphosphate)
-
Suitable peptide substrate for BLK
-
Kinase assay buffer
-
DMSO (Dimethyl sulfoxide)
-
384-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing.
-
-
Assay Reaction:
-
In a 384-well plate, add the recombinant BLK enzyme diluted in kinase assay buffer.
-
Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.
-
Incubate the enzyme and inhibitor for a predetermined period to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
-
Signal Detection:
-
After a set reaction time, stop the reaction and measure the kinase activity using a suitable detection method. The signal will be inversely proportional to the inhibitory activity of this compound.
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the BLK enzyme activity.
-
In Vitro Kinase Assay Workflow
Proper Disposal Procedures for this compound
Due to the lack of specific hazardous waste characterization, this compound and all materials contaminated with it must be treated as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.
1. Personal Protective Equipment (PPE):
-
Always wear a lab coat, nitrile gloves, and safety glasses when handling this compound.
2. Solid Waste Disposal:
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused Compound: Unused or expired solid this compound should be disposed of in its original container or a securely sealed and labeled hazardous waste container. Do not mix with other waste streams.
3. Liquid Waste Disposal:
-
Stock Solutions and Experimental Waste: All liquid waste containing this compound, including unused stock solutions and experimental media, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Solvent Considerations: If a flammable solvent such as DMSO was used, the waste should be stored away from ignition sources.
4. Decontamination:
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) to remove any residual this compound. The solvent rinseate must be collected as hazardous liquid waste.
-
Work Surfaces: Spills should be cleaned immediately. Absorb the spill with an inert material and collect the contaminated absorbent in the solid hazardous waste container. The area should then be decontaminated with a suitable cleaning agent.
5. Waste Segregation and Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Potent Biologically Active Compound," "Chemical Waste").
6. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.
This compound Disposal Workflow
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - Ace Therapeutics [acetherapeutics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. Discovery of selective irreversible inhibitors of B-Lymphoid tyrosine kinase (BLK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
